Product packaging for (2R,3S)-2,3-dihydroxybutyric acid(Cat. No.:CAS No. 105663-42-1)

(2R,3S)-2,3-dihydroxybutyric acid

Cat. No.: B035342
CAS No.: 105663-42-1
M. Wt: 120.1 g/mol
InChI Key: LOUGYXZSURQALL-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R,3S)-2,3-dihydroxybutyric acid is a chiral compound of significant interest in biochemical and synthetic chemistry research. This molecule serves as a valuable chiral building block for the stereoselective synthesis of complex molecules, including carbohydrates and natural products. A highly efficient and scalable synthetic route has been established to produce this compound with enantiomeric excess >95%, requiring no chromatography and allowing for reagent recycling . Recent metabolomic studies have identified this compound as a potential novel oncometabolite in Acute Myeloid Leukemia (AML) . The plasma levels of this metabolite are significantly elevated in AML patients harboring mutations in isocitrate dehydrogenase (IDH) genes and demonstrate a stronger correlation with IDH mutation status than the established oncometabolite 2-hydroxyglutarate, suggesting its utility as a superior biomarker and implicating it in AML pathogenesis . This finding opens new avenues for understanding cancer metabolism and developing diagnostic strategies. The compound is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B035342 (2R,3S)-2,3-dihydroxybutyric acid CAS No. 105663-42-1

Properties

CAS No.

105663-42-1

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

IUPAC Name

(2R,3S)-2,3-dihydroxybutanoic acid

InChI

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m0/s1

InChI Key

LOUGYXZSURQALL-STHAYSLISA-N

SMILES

CC(C(C(=O)O)O)O

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)O)O

Canonical SMILES

CC(C(C(=O)O)O)O

Synonyms

[2R,3S,(+)]-2,3-Dihydroxybutyric acid

Origin of Product

United States

Foundational & Exploratory

(2R,3S)-2,3-dihydroxybutyric acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (2R,3S)-2,3-dihydroxybutyric Acid

Introduction

This compound, also known as 4-deoxythreonic acid, is a sugar acid and secondary metabolite.[1][2] Its molecular formula is C4H8O4, with a molar mass of approximately 120.10 g/mol .[1][3] While it is an enantiomer of the naturally occurring (2S,3R)-2,3-dihydroxybutanoic acid found in humans, the (2R,3S) stereoisomer has garnered significant attention in recent research, particularly in the field of oncology.[3] This document provides a comprehensive overview of the chemical structure, properties, biological significance, and experimental protocols related to this compound.

Chemical Structure and Stereoisomerism

This compound is a four-carbon carboxylic acid featuring two hydroxyl groups at the C2 and C3 positions. The stereochemical descriptors (2R, 3S) define the specific spatial arrangement of these hydroxyl groups. The structure is characterized by a chiral nature, arising from the two stereocenters.

Canonical SMILES: C--INVALID-LINK----INVALID-LINK--C(O)=O[4]

The stereoisomerism is a critical aspect of its biological activity and differentiation from other forms, such as (2S,3R)-2,3-dihydroxybutanoic acid, which is a normal constituent in human urine.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its related stereoisomers.

PropertyValueReference
Molecular Formula C4H8O4[1][4]
Molecular Weight 120.10 g/mol (anhydrous free acid basis)[3]
CAS Number 5057-93-2[4]
pKa (Predicted) 3.60 ± 0.16[4]
Optical Activity [α]/D 27±3°, c = 0.5 in 0.1 M NaOH[3]
XLogP3 -1.1[5]
Hydrogen Bond Donor Count 3[4][5]
Hydrogen Bond Acceptor Count 4[4][5]
Rotatable Bond Count 2[4][5]
Topological Polar Surface Area 77.8 Ų[4]
Complexity 90[4][5]

Biological Significance and Metabolic Pathways

Recent studies have identified this compound as a significant metabolite in certain cancers, particularly in Acute Myeloid Leukemia (AML) with mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes.[6]

Role as an Oncometabolite Biomarker

In AML, mutated IDH1 and IDH2 enzymes gain a neomorphic function, reducing α-ketoglutarate (2-oxoglutarate) to the oncometabolite (2R)-hydroxyglutarate (2R-HG).[6] Research has shown that these same mutant enzymes also catalyze the reduction of (3S)-hydroxy-2-oxobutanoic acid, a metabolite derived from threonine, to this compound (2,3-DHBA).[6][7]

Plasma metabolomics studies on AML patients revealed that levels of 2,3-DHBA were significantly elevated in individuals with IDH1 or IDH2 mutations compared to those with wild-type enzymes.[6] Furthermore, 2,3-DHBA demonstrated superior performance as a biomarker for detecting these mutations. Receiver Operating Characteristic (ROC) analysis showed that at 80% specificity, plasma 2,3-DHBA had a sensitivity of 87.3%, compared to 63.8% for 2R-HG.[6][7] This suggests that 2,3-DHBA may be a more reliable indicator of IDH mutation status in AML.[1][6]

The biological functions of 2,3-DHBA and its potential role in modifying the epigenetic landscape of AML are currently under investigation.[6] Some research also suggests that 2,3-dihydroxybutanoic acid possesses anticancer properties, showing lethal effects on Ehrlich ascites tumor cells both in vitro and in vivo.[8][9]

metabolic_pathway Threonine Threonine HKBA (3S)-hydroxy-2-oxobutanoic acid Threonine->HKBA Transamination/ Deamination mutant_IDH Mutant IDH1/IDH2 (Neomorphic Function) HKBA->mutant_IDH DHBA This compound (2,3-DHBA) OG 2-Oxoglutarate (2-OG) OG->mutant_IDH HG (2R)-Hydroxyglutarate (2R-HG) mutant_IDH->DHBA Reduction mutant_IDH->HG Reduction

Caption: Metabolic production of this compound and 2R-HG by mutant IDH enzymes.

Experimental Protocols

Synthesis Methods

One method for the synthesis of 2,3-dihydroxybutanoic acid involves the hydrolysis of epoxides.[1] This can be achieved by first subjecting crotonic acid to epoxidation, followed by hydrolysis of the resulting epoxide. Under acidic conditions (pH ~2.9), this process can yield 2,3-dihydroxybutanoic acid.[1]

A patented method describes the synthesis of a derivative, (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid, starting from (2R, 3S)-2-benzoyl aminomethyl-3-hydroxybutyrate ester, highlighting the use of these structures as chiral building blocks in complex organic synthesis.[10]

Metabolite Detection and Quantification: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a key technique used for the detection and quantification of this compound in biological samples like plasma.[6]

General Workflow:

  • Sample Preparation:

    • Collect plasma samples from patients.

    • Perform protein precipitation to remove larger molecules.

    • Extract metabolites using a suitable solvent system.

  • Derivatization:

    • The extracted metabolites are chemically modified (derivatized) to increase their volatility and thermal stability, making them amenable to GC analysis. This is often a multi-step process.

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph.

    • Compounds are separated based on their boiling points and interaction with the GC column.

    • As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound.

  • Data Analysis:

    • The retention time and mass spectrum of the analyte are compared to those of a known standard for identification.

    • Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

    • Statistical analyses, such as ROC curve analysis, are then used to evaluate the metabolite's performance as a biomarker.[6][7]

experimental_workflow Sample Patient Plasma Collection Extraction Metabolite Extraction Sample->Extraction Deriv Derivatization Extraction->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing (Peak Integration) GCMS->Data Stats Statistical Analysis (ROC Curves) Data->Stats Biomarker Biomarker Identification Stats->Biomarker

Caption: Workflow for metabolomic analysis to identify biomarkers like 2,3-DHBA.

Conclusion

This compound has emerged from being a relatively obscure secondary metabolite to a potentially crucial biomarker in the diagnosis and understanding of IDH-mutant cancers. Its strong correlation with mutant IDH1/2 status, even surpassing that of the well-established oncometabolite 2R-HG, positions it as a significant area for future research.[6] Further investigation into its precise biological activities and its role in cellular signaling and epigenetic regulation is essential to fully comprehend its function in disease pathogenesis and to explore its potential as a therapeutic target.

References

Synthesis of (2R,3S)-2,3-dihydroxybutyric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical aspect of modern chemical and pharmaceutical research. (2R,3S)-2,3-dihydroxybutyric acid, a valuable chiral building block, is no exception. Its utility in the synthesis of complex carbohydrates and densely oxygenated natural products underscores the need for efficient and reliable synthetic methodologies. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic workflows and relevant biological pathways.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: chemical synthesis and biocatalysis. Chemical methods, particularly those employing asymmetric catalysis, have been extensively developed to provide high yields and stereoselectivity. Biocatalytic routes, leveraging the inherent stereoselectivity of enzymes, offer a green and often highly specific alternative.

Chemical Synthesis: Sharpless Asymmetric Dihydroxylation

A robust and scalable method for the synthesis of this compound is the Sharpless asymmetric dihydroxylation of a crotonate ester.[1][2][3] This method has been successfully applied to the multi-gram scale synthesis of the target molecule with high enantiomeric excess.[2] A key feature of this approach is the use of a bulky ester group, such as p-phenylbenzyl, which facilitates purification by recrystallization, thereby enhancing both diastereomeric and enantiomeric purity without the need for chromatography.[1][2]

The overall synthetic workflow involves four main steps:

  • Esterification of crotonic acid.

  • Sharpless asymmetric dihydroxylation.

  • Acetonide protection of the diol.

  • Saponification to yield the final acid.

Quantitative Data for Sharpless Asymmetric Dihydroxylation Route

StepProductStarting MaterialReagentsYield (%)Enantiomeric Excess (e.e.)Diastereomeric Ratio (d.r.)Reference
1p-Phenylbenzyl crotonatep-Phenylbenzyl alcoholCrotonoyl chloride, K₂CO₃, DMAP~95 (crude)N/A~17:1 E:Z[2]
2p-Phenylbenzyl (2R,3S)-dihydroxybutyratep-Phenylbenzyl crotonateAD-mix-β, K₂OsO₄·2H₂O, (DHQ)₂AQN, K₃Fe(CN)₆81 (after recrystallization)>95%>20:1[2]
3(4R,5S)-Biphenyl-4-ylmethyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylatep-Phenylbenzyl (2R,3S)-dihydroxybutyrate2,2-Dimethoxypropane, p-TsOH·H₂OQuantitative>95%>20:1[1]
4This compound acetonide(4R,5S)-Biphenyl-4-ylmethyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylateLiOH99>95%>20:1[1]

Experimental Protocol: Scalable Synthesis via Sharpless Asymmetric Dihydroxylation [1][2]

Step 1: Synthesis of p-Phenylbenzyl crotonate

  • To a solution of p-phenylbenzyl alcohol (22 g, 119 mmol) in dichloromethane (500 mL) is added potassium carbonate (32.9 g, 238 mmol) and 4-dimethylaminopyridine (1.45 g, 11.9 mmol).

  • The mixture is cooled to 0 °C, and crotonoyl chloride (~20:1 E:Z, 90% purity; 12.4 g, 119 mmol) is added dropwise.

  • The reaction is stirred at 23 °C for 12 hours.

  • The reaction mixture is filtered, and the filtrate is concentrated to afford the crude p-phenylbenzyl crotonate, which is used in the next step without further purification.

Step 2: Sharpless Asymmetric Dihydroxylation

  • A mixture of tert-butyl alcohol (240 mL) and water (240 mL) is prepared.

  • AD-mix-β (167 g) is added, and the mixture is stirred until the solids dissolve.

  • The crude p-phenylbenzyl crotonate (from Step 1) is added, and the mixture is cooled to 0 °C.

  • Potassium osmate dihydrate (K₂OsO₄·2H₂O; 0.088 g, 0.24 mmol) and (DHQ)₂AQN (0.42 g, 0.60 mmol) are added.

  • Potassium ferricyanide (K₃Fe(CN)₆) is added in portions over the course of the reaction to maintain the reaction rate.

  • The reaction is stirred at 0 °C for approximately 5 days.

  • Sodium sulfite (150 g) is added slowly to quench the reaction.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed and dried.

  • The crude product is recrystallized from dichloromethane-hexanes to yield enantiomerically pure p-phenylbenzyl (2R,3S)-dihydroxybutyrate.

Step 3: Acetonide Protection

  • To a suspension of p-phenylbenzyl (2R,3S)-dihydroxybutyrate (27.8 g, 97.1 mmol) in 2,2-dimethoxypropane (350 mL) is added p-toluenesulfonic acid monohydrate (0.923 g, 4.85 mmol).

  • The mixture is stirred at 23 °C for 40 minutes.

  • Triethylamine (0.677 mL, 4.85 mmol) is added to quench the reaction.

  • The solution is filtered through a pad of silica gel, eluting with ethyl acetate, and the filtrate is concentrated to give the acetonide-protected product.

Step 4: Saponification

  • The acetonide from Step 3 is dissolved in a mixture of tetrahydrofuran and water.

  • The solution is cooled to 0 °C, and lithium hydroxide (LiOH) is added.

  • The reaction is stirred until completion, then acidified and extracted to yield this compound acetonide.

Workflow for Sharpless Asymmetric Dihydroxylation

Sharpless_Workflow cluster_esterification Step 1: Esterification cluster_dihydroxylation Step 2: Asymmetric Dihydroxylation cluster_protection Step 3: Protection cluster_saponification Step 4: Saponification p_phenylbenzyl_alcohol p-Phenylbenzyl alcohol esterification Esterification (K₂CO₃, DMAP) p_phenylbenzyl_alcohol->esterification crotonoyl_chloride Crotonoyl chloride crotonoyl_chloride->esterification p_phenylbenzyl_crotonate p-Phenylbenzyl crotonate esterification->p_phenylbenzyl_crotonate dihydroxylation Sharpless AD (AD-mix-β) p_phenylbenzyl_crotonate->dihydroxylation dihydroxy_ester p-Phenylbenzyl (2R,3S)-dihydroxybutyrate dihydroxylation->dihydroxy_ester protection Acetonide Protection (2,2-DMP, p-TsOH) dihydroxy_ester->protection protected_ester Protected Ester protection->protected_ester saponification Saponification (LiOH) protected_ester->saponification final_product This compound acetonide saponification->final_product

Caption: Synthetic workflow for this compound via Sharpless dihydroxylation.

Chemical Synthesis: Enantioselective Decarboxylative Glycolate Aldol Reaction

An alternative chemical approach is the enantioselective decarboxylative glycolate aldol reaction.[4][5] This method utilizes a benzyloxy-functionalized malonic acid half thioester as an activated glycolate surrogate.[4] The reaction proceeds under mild conditions and provides highly enantioenriched syn-diols.[4] This route offers an atom-economic transformation to a thioester precursor of the target molecule.

Quantitative Data for Decarboxylative Aldol Reaction

ProductStarting MaterialsCatalystYield (%)Enantiomeric Ratio (e.r.)Diastereomeric Ratio (d.r.)Reference
syn-(2R,3S)-dihydroxybutyric acid thioester precursorBenzyloxy-functionalized MAHT, AcetaldehydeTi(IV)-salen complex8598:2>20:1[4]

Experimental Protocol: Decarboxylative Glycolate Aldol Reaction [4]

  • To a vial containing the Ti(IV)-salen catalyst (0.015 mmol) is added toluene (1.5 mL).

  • The benzyloxy-functionalized malonic acid half thioester (0.33 mmol) is added, followed by acetaldehyde (0.30 mmol).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The reaction is then quenched and purified by column chromatography to yield the α-benzyloxy-β-hydroxy thioester product.

  • Subsequent debenzylation with TiCl₄ provides the unprotected syn-(2R,3S)-dihydroxybutyric acid thioester.

Workflow for Decarboxylative Aldol Reaction

Aldol_Workflow maht Benzyloxy-functionalized Malonic Acid Half Thioester aldol_reaction Decarboxylative Aldol Reaction (Ti(IV)-salen catalyst) maht->aldol_reaction acetaldehyde Acetaldehyde acetaldehyde->aldol_reaction thioester_precursor α-Benzyloxy-β-hydroxy thioester aldol_reaction->thioester_precursor debenzylation Debenzylation (TiCl₄) thioester_precursor->debenzylation final_thioester (2R,3S)-2,3-dihydroxybutyric acid thioester debenzylation->final_thioester

Caption: Synthetic workflow for a thioester precursor via decarboxylative aldol reaction.

Biocatalytic Synthesis

Biocatalytic methods offer an environmentally friendly approach to chiral synthesis. The synthesis of this compound can be achieved through the stereoselective reduction of a ketone precursor, such as ethyl 2-hydroxy-3-oxobutanoate, using microorganisms like Hansenula polymorpha and Hansenula fabianii. These whole-cell biocatalysts can provide high yields and excellent enantiomeric excess.

Quantitative Data for Biocatalytic Reduction

| Product | Starting Material | Biocatalyst | Yield (%) | Enantiomeric Excess (e.e.) | Reference | | :--- | :--- | :--- | :--- | :--- | | (2R,3S)-2,3-dihydroxybutanoic acid precursor | Ethyl 2-hydroxy-3-oxobutanoate | Hansenula fabianii SC 13894 | 88 | 95% |[6] | | (2R,3S)-2,3-dihydroxybutanoic acid precursor | Hansenula polymorpha SC 13865 | Ethyl 2-hydroxy-3-oxobutanoate | >80 | >94% |[6] |

Experimental Protocol: General Biocatalytic Reduction

  • Cells of the selected microorganism (e.g., Hansenula fabianii) are cultured in a suitable medium in a fermentor.

  • After a period of growth (e.g., 48 hours), the substrate (e.g., ethyl 2-hydroxy-3-oxobutanoate) and a co-factor regeneration source (e.g., glucose) are added to the cell suspension.

  • The biotransformation is allowed to proceed for a set time (e.g., 72 hours) under controlled conditions (temperature, pH, agitation).

  • The product is then extracted from the reaction mixture and purified.

Biological Relevance: A Link to Cancer Metabolism

Recent research has identified this compound as a potential oncometabolite in acute myeloid leukemia (AML) with mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes.[6][7][8] In these cancer cells, the mutant IDH enzymes exhibit a neomorphic activity, reducing α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).[7][9] It is proposed that these mutant enzymes are also responsible for the production of this compound from a threonine-derived precursor, (3S)-hydroxy-2-oxobutanoic acid.[7] This discovery opens new avenues for cancer diagnostics and therapeutics.

Metabolic Pathway in Mutant IDH1/2 AML

AML_Metabolism cluster_normal Normal Cell Metabolism cluster_mutant Mutant IDH1/2 AML Cell Metabolism isocitrate Isocitrate wild_type_idh Wild-Type IDH1/2 isocitrate->wild_type_idh NADP⁺→NADPH alpha_kg α-Ketoglutarate (α-KG) alpha_kg_mut α-Ketoglutarate (α-KG) wild_type_idh->alpha_kg mutant_idh Mutant IDH1/2 oncometabolite_2hg 2-Hydroxyglutarate (2-HG) mutant_idh->oncometabolite_2hg Reduction product This compound mutant_idh->product threonine Threonine precursor (3S)-hydroxy-2-oxobutanoic acid threonine->precursor Transamination precursor->mutant_idh Reduction alpha_kg_mut->mutant_idh NADPH→NADP⁺

Caption: Proposed metabolic pathway for the production of this compound in AML cells with mutant IDH1/2.

References

An In-depth Technical Guide on the Biological Function of (2R,3S)-2,3-dihydroxybutyric Acid in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2R,3S)-2,3-dihydroxybutyric acid, also known as 4-deoxythreonic acid, is an emerging metabolite of interest, particularly in the context of oncology. This technical guide provides a comprehensive overview of the current understanding of its biological function in metabolic pathways, with a focus on its recently discovered role as a potential oncometabolite in isocitrate dehydrogenase (IDH) mutant cancers. This document summarizes the known biosynthetic pathway, presents available quantitative data, outlines relevant experimental methodologies, and visualizes the key metabolic processes. While significant progress has been made in understanding its role in cancer, its function in normal physiology remains an active area of investigation.

Introduction

This compound is a stereoisomer of 2,3-dihydroxybutanoic acid. While it has been detected in human biological fluids, its metabolic significance was largely uncharacterized until recent studies linked its elevated levels to mutations in the metabolic enzymes isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) in acute myeloid leukemia (AML)[1]. This discovery has positioned this compound as a potential biomarker and a subject of interest for understanding the metabolic reprogramming that occurs in cancer.

Biosynthesis of this compound

The primary known pathway for the biosynthesis of this compound involves the metabolism of the essential amino acid L-threonine. In the context of IDH1/2 mutant cancers, a specific neomorphic enzymatic activity is proposed to be responsible for its production.

Threonine Catabolism

Threonine is metabolized through several pathways in the body[2][3]. One of these pathways involves its transamination or deamination to form (3S)-hydroxy-2-oxobutanoic acid (also known as α-keto-β-hydroxybutyrate).

Neomorphic Activity of Mutant IDH1 and IDH2

In cancers harboring mutations in the IDH1 (specifically at the R132 residue) or IDH2 (at R140 or R172 residues) genes, the mutant enzymes acquire a new function (neomorphic activity). This altered enzymatic activity enables the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). It is hypothesized that these mutant IDH enzymes can also utilize (3S)-hydroxy-2-oxobutanoic acid as a substrate, reducing it to this compound. This reaction is analogous to the reduction of α-KG to 2-HG.

Biosynthesis of this compound Threonine L-Threonine KHB (3S)-hydroxy-2-oxobutanoic acid Threonine->KHB Threonine:e->KHB:w DHBA This compound KHB->DHBA KHB:e->DHBA:w Mutant_IDH Mutant IDH1/IDH2 (neomorphic activity) Transaminase Transaminase/ Deaminase

Proposed biosynthetic pathway of this compound.

Quantitative Data

The primary quantitative data available for this compound pertains to its plasma concentrations in AML patients.

AnalytePatient Group (AML)Plasma Concentration (Arbitrary Units, Median)Statistical Significance (vs. WT)Reference
This compound IDH1/2 Wild-Type (WT) (n=29)~1.0-[1]
IDH1 R132 Mutant (n=9)~2.5p < 0.0001
IDH2 R140 Mutant (n=12)~3.0p < 0.0001
(2R)-hydroxyglutarate (2-HG) IDH1/2 Wild-Type (WT) (n=29)~1.0-[1]
IDH1 R132 Mutant (n=9)~4.0p < 0.0001
IDH2 R140 Mutant (n=12)~6.0p < 0.0001

Note: The plasma concentrations are presented as relative arbitrary units based on the graphical data from the source publication. A strong positive correlation (rs = 0.569, p < 0.0001) was observed between the plasma levels of this compound and 2-HG in AML patients[1].

Information on the normal physiological concentrations of this compound in various human tissues and fluids is limited. One study identified 2,3-dihydroxybutyric acid in the urine of a healthy pediatric population, but did not specify the stereoisomer or provide absolute concentrations[4]. Another study identified 4-deoxythreonic acid in normal human urine using HPLC-NMR[5].

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS Quantification Workflow start Start: Plasma/Urine Sample extraction 1. Protein Precipitation & Organic Acid Extraction (e.g., with acidified ethanol or ethyl acetate) start->extraction derivatization 2. Derivatization (e.g., silylation with BSTFA) extraction->derivatization gcms 3. GC-MS Analysis (Separation on capillary column, MS detection in SIM or scan mode) derivatization->gcms quantification 4. Data Analysis & Quantification (Integration of peak areas, comparison to standard curve) gcms->quantification end End: Concentration Data quantification->end

Generalized workflow for GC-MS quantification of organic acids.

Key Steps:

  • Sample Preparation: Deproteinization of plasma or serum samples, typically with a cold organic solvent like ethanol or methanol, followed by extraction of the organic acids. For urine, a direct extraction may be possible.

  • Derivatization: To increase volatility for GC analysis, the carboxylic acid and hydroxyl groups of this compound are derivatized, commonly through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation on a capillary column. The eluting compounds are then ionized and detected by a mass spectrometer. For quantitative analysis, selected ion monitoring (SIM) mode is often employed for higher sensitivity and specificity.

  • Quantification: The concentration of this compound is determined by comparing the integrated peak area of a characteristic ion to a standard curve generated from known concentrations of a pure standard. An isotopically labeled internal standard is recommended for improved accuracy.

Mutant IDH Enzyme Activity Assay

A specific enzyme kinetic assay for the conversion of (3S)-hydroxy-2-oxobutanoic acid to this compound by mutant IDH enzymes has not been detailed in the literature. However, a general approach can be adapted from the well-established assays for the neomorphic activity of mutant IDH with its substrate α-ketoglutarate. The principle of the assay is to monitor the consumption of the cofactor NADPH, which can be measured spectrophotometrically or fluorometrically.

Generalized Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing the purified recombinant mutant IDH1 or IDH2 enzyme, NADPH, and the substrate (3S)-hydroxy-2-oxobutanoic acid.

  • Initiation: Start the reaction by adding the substrate.

  • Monitoring: Continuously monitor the decrease in NADPH absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm).

  • Kinetic Parameter Calculation: Determine the initial reaction velocities at varying substrate concentrations. Fit the data to the Michaelis-Menten equation to calculate the Km and Vmax.

Note: As of the date of this document, specific kinetic parameters (Km, Vmax, kcat) for the reaction of mutant IDH enzymes with (3S)-hydroxy-2-oxobutanoic acid are not publicly available.

Biological Function and Clinical Relevance

Role as a Potential Oncometabolite

The primary established biological relevance of this compound is its association with IDH-mutant cancers. Its structural similarity to 2-HG, a known oncometabolite, suggests that it may also play a role in the pathogenesis of these cancers. The accumulation of 2-HG inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. Further research is needed to determine if this compound has similar inhibitory effects on these or other enzymes.

Biomarker Potential

Studies have shown that plasma levels of this compound are a sensitive and specific biomarker for the presence of IDH1 and IDH2 mutations in AML patients[1]. Receiver operating characteristic (ROC) analysis indicated that it may be a better biomarker than 2-HG for detecting these mutations[1].

Function in Normal Physiology

The role of this compound in normal metabolic pathways is not well understood. It has been detected in the urine of healthy individuals, suggesting it is a product of normal metabolism, likely from threonine degradation[4][5]. However, the specific enzymes responsible for its production and its physiological concentrations in various tissues remain to be fully elucidated. It is possible that it is an intermediate in a yet to be fully characterized metabolic pathway or a metabolic byproduct. There is also evidence of increased levels of 2,3-dihydroxybutanoic acid (stereoisomer not specified) in COVID-19 patients, suggesting a potential role in the metabolic response to hypoxic conditions[9].

Future Directions

The discovery of the link between this compound and IDH-mutant cancers has opened up new avenues of research. Key areas for future investigation include:

  • Elucidation of its role in normal physiology: Determining the baseline levels in various tissues and fluids and identifying the enzymes responsible for its synthesis and degradation in non-cancerous states.

  • Mechanistic studies of its oncometabolic activity: Investigating whether it inhibits α-KG-dependent dioxygenases or other enzymes and its impact on cellular signaling and epigenetics.

  • Validation as a clinical biomarker: Further studies are needed to validate its use as a diagnostic and prognostic biomarker in a larger cohort of patients with IDH-mutant cancers.

  • Therapeutic targeting: Exploring whether the pathway leading to its production can be targeted for therapeutic intervention in IDH-mutant cancers.

Conclusion

This compound is a metabolite with a newly discovered and significant role in the pathophysiology of IDH-mutant cancers. Its biosynthesis from threonine via the neomorphic activity of mutant IDH enzymes and its potential as a highly specific biomarker are of great interest to the scientific and clinical communities. While its function as a potential oncometabolite is an area of active research, its role in normal metabolic pathways remains largely unknown. Further investigation is warranted to fully understand the biological functions of this intriguing molecule and to harness its potential for diagnostic and therapeutic applications.

References

A Technical Guide to the Natural Occurrence and Biosynthesis of 2,3-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxybutanoic acid, a four-carbon dihydroxy acid, exists as four stereoisomers due to its two chiral centers. The natural occurrence and biosynthetic pathways of this molecule are stereoisomer-dependent and context-specific, ranging from normal human metabolism to oncometabolism in cancer and presence in medicinal plants. This technical guide provides a comprehensive overview of the current scientific understanding of 2,3-dihydroxybutanoic acid's natural distribution and its formation in biological systems. It includes a summary of quantitative data, detailed experimental methodologies for its study, and visual representations of its biosynthetic pathways and analytical workflows.

Natural Occurrence of 2,3-Dihydroxybutanoic Acid

The presence of 2,3-dihydroxybutanoic acid in nature is multifaceted, with different stereoisomers identified in various biological contexts. Initially, some databases classified it as a non-naturally occurring metabolite, only present in humans through external exposure[1][2]. However, further research has revealed its endogenous presence in mammals and plants, with specific stereoisomers linked to distinct physiological and pathological states.

Occurrence in Humans

In humans, 2,3-dihydroxybutanoic acid has been detected in both blood and urine[2][3]. The stereochemistry of the molecule is critical to its biological significance.

  • (2S,3R)-2,3-dihydroxybutanoic acid: This stereoisomer is considered a normally occurring carboxylic acid in humans[4]. Notably, its levels have been found to be significantly elevated in the urine of patients with Type 1 diabetes mellitus, suggesting a potential role as a biomarker for this metabolic disorder[4].

  • (2R,3S)-2,3-dihydroxybutanoic acid: In contrast, the (2R,3S) enantiomer has been identified as a potential oncometabolite. Its production is significantly increased in patients with acute myeloid leukemia (AML) harboring mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) genes[3]. In this context, it is considered a biomarker for the presence of these mutations[3].

Occurrence in Plants

2,3-Dihydroxybutanoic acid and its derivatives have been isolated from at least two plant species known for their medicinal properties:

  • Corydalis species: This plant has been cited as a source of 2,3-dihydroxybutanoic acid, where it is reported to exhibit anticancer properties[5][6].

  • Echium amoenum: The leaves of this Iranian medicinal plant contain derivatives of 2,3-dihydroxybutanoic acid, specifically 4-Oxy-(E)-caffeoyl-2,3-dihydroxybutanoic acid methyl ester and 4-Oxy-(Z)-caffeoyl-2,3-dihydroxybutanoic acid methyl ester[7].

The specific stereoisomers present in these plants have not been consistently reported in the reviewed literature.

Biosynthesis of 2,3-Dihydroxybutanoic Acid

The biosynthetic pathways for 2,3-dihydroxybutanoic acid are not fully elucidated for all its known occurrences. However, a significant pathway has been proposed for the formation of the (2R,3S)-stereoisomer in the context of cancer.

Biosynthesis of (2R,3S)-2,3-Dihydroxybutanoic Acid in Acute Myeloid Leukemia (AML)

In AML patients with mutations in IDH1 or IDH2, a neomorphic enzymatic activity arises that leads to the production of (2R,3S)-2,3-dihydroxybutanoic acid from the essential amino acid L-threonine[3]. This proposed pathway involves two key steps:

  • Transamination of L-Threonine: L-threonine is first converted to its α-keto acid counterpart, (3S)-hydroxy-2-oxobutanoic acid (also known as α-keto-β-hydroxybutyrate). This reaction is catalyzed by a transaminase enzyme[1][3].

  • Reduction by Mutant IDH1/2: The neomorphic activity of the mutated IDH1 and IDH2 enzymes then reduces the α-keto group of (3S)-hydroxy-2-oxobutanoic acid to a hydroxyl group, forming (2R,3S)-2,3-dihydroxybutanoic acid[3]. This reduction is analogous to the oncometabolic conversion of α-ketoglutarate to 2-hydroxyglutarate by the same mutant enzymes[3].

dot graph "Biosynthesis_of_2R_3S_2_3_dihydroxybutanoic_acid_in_AML" { graph [fontname="Arial", label="Biosynthesis of (2R,3S)-2,3-dihydroxybutanoic acid in AML", fontsize=12, labelloc=t, rankdir=LR, splines=ortho, maxwidth=760]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Biosynthesis of (2R,3S)-2,3-dihydroxybutanoic acid in AML.

Quantitative Data

Quantitative data for 2,3-dihydroxybutanoic acid concentrations in biological samples is limited in the publicly available literature. The following table summarizes the available information.

Biological ContextStereoisomerMatrixFindingReference
Acute Myeloid Leukemia (AML)(2R,3S)PlasmaSignificantly elevated in patients with IDH1/2 mutations (p < 0.0001) compared to wild-type. Strong correlation with 2-hydroxyglutarate levels.[3]
Type 1 Diabetes Mellitus(2S,3R)UrineSignificantly elevated levels observed in patients.[4]
Echium amoenumNot Specified (derivatives)LeavesPresent as caffeoyl derivatives. Quantitative data on the parent acid is not available.[7]
Corydalis spp.Not SpecifiedLeavesIdentified as a constituent with anticancer activity. Quantitative data is not available.[5][6]

Experimental Protocols

Detailed, validated protocols for the specific analysis of 2,3-dihydroxybutanoic acid are not widely published. However, based on the methods used in the cited literature, the following sections provide generalized experimental workflows for the extraction, analysis, and study of its biosynthesis.

Extraction and Quantification of 2,3-Dihydroxybutanoic Acid from Biological Samples by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for the quantification of 2,3-dihydroxybutanoic acid in biological matrices. As a polar and non-volatile compound, it requires extraction and chemical derivatization prior to analysis.

4.1.1. Sample Preparation and Extraction

  • Plasma/Serum:

    • To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Deproteinize the sample by adding a solvent such as methanol or acetonitrile, followed by vortexing and centrifugation.

    • Collect the supernatant.

  • Urine:

    • Thaw frozen urine samples and centrifuge to remove particulate matter.

    • To a defined volume of supernatant, add an internal standard.

  • Plant Material:

    • Flash-freeze fresh plant material in liquid nitrogen and grind to a fine powder.

    • Extract the powdered tissue with a solvent system such as 80% ethanol or an acidic aqueous solution.

    • Centrifuge to pellet cell debris and collect the supernatant.

4.1.2. Derivatization

To increase volatility for GC analysis, the hydroxyl and carboxyl groups of 2,3-dihydroxybutanoic acid must be derivatized. A common method is silylation:

  • Evaporate the extracted sample to dryness under a stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and a solvent like pyridine or acetonitrile.

  • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

4.1.3. GC-MS Analysis

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Use a temperature gradient program to separate the analytes.

  • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

  • Quantify the analyte by comparing the peak area of its characteristic ions to that of the internal standard.

dot digraph "GC_MS_Workflow_for_2_3_DHBA" { graph [fontname="Arial", label="Generalized GC-MS Workflow for 2,3-Dihydroxybutanoic Acid Analysis", fontsize=12, labelloc=t, rankdir=TB, splines=ortho, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Generalized GC-MS workflow for 2,3-dihydroxybutanoic acid.

Enzymatic Assay for Biosynthesis Studies

4.2.1. Threonine Transaminase Activity Assay

The activity of the transaminase that converts L-threonine to (3S)-hydroxy-2-oxobutanoic acid can be measured by coupling the reaction to a dehydrogenase that uses the product as a substrate and monitoring the change in NAD(P)H absorbance.

  • Reaction Mixture: Prepare a reaction buffer containing L-threonine, a suitable amino group acceptor (e.g., α-ketoglutarate), pyridoxal 5'-phosphate (PLP) as a cofactor, and the enzyme source (e.g., cell lysate or purified transaminase).

  • Coupling Reaction: Include a dehydrogenase that can act on (3S)-hydroxy-2-oxobutanoic acid and NAD(P)H in the reaction mixture.

  • Measurement: Monitor the decrease in NAD(P)H absorbance at 340 nm over time using a spectrophotometer. The rate of NAD(P)H oxidation is proportional to the rate of (3S)-hydroxy-2-oxobutanoic acid formation.

4.2.2. Mutant IDH1/2 Activity Assay

The neomorphic activity of mutant IDH1/2 in converting (3S)-hydroxy-2-oxobutanoic acid to (2R,3S)-2,3-dihydroxybutanoic acid can be assessed by directly measuring the product formation using GC-MS or LC-MS.

  • Reaction Mixture: Prepare a reaction buffer containing (3S)-hydroxy-2-oxobutanoic acid as the substrate, NADPH as a cofactor, and the enzyme source (e.g., purified mutant IDH1/2 or cell lysate overexpressing the mutant enzyme).

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

  • Reaction Quenching and Analysis: Stop the reaction (e.g., by adding acid or a solvent). Prepare the sample for GC-MS or LC-MS analysis as described in section 4.1 to quantify the amount of (2R,3S)-2,3-dihydroxybutanoic acid produced.

Conclusion and Future Directions

2,3-Dihydroxybutanoic acid is an emerging metabolite of interest with diverse roles in biology, from normal physiology to plant secondary metabolism and cancer. The stereochemistry of the molecule is paramount to its function and natural occurrence. While significant progress has been made in identifying its presence in various biological systems and elucidating a key biosynthetic pathway in cancer, further research is needed.

Future studies should focus on:

  • Stereospecific Quantification: Developing and validating robust analytical methods for the stereospecific quantification of all four isomers of 2,3-dihydroxybutanoic acid in various biological matrices.

  • Elucidation of Biosynthetic Pathways: Investigating the biosynthetic pathways of the (2S,3R)-isomer in healthy individuals and in the context of diabetes, as well as the pathways in plants.

  • Functional Characterization: Determining the physiological and pathological roles of the different stereoisomers of 2,3-dihydroxybutanoic acid.

  • Therapeutic Potential: Exploring the potential of targeting the biosynthesis of (2R,3S)-2,3-dihydroxybutanoic acid as a therapeutic strategy in AML and investigating the purported anticancer properties of the plant-derived compound.

This technical guide provides a foundation for researchers and professionals in the field to further explore the intriguing biology of 2,3-dihydroxybutanoic acid and its potential applications in diagnostics and drug development.

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 2,3-dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dihydroxybutanoic acid, a molecule of significant interest in various scientific disciplines due to its chiral nature. This document details the structural relationships, physicochemical properties, and established methodologies for the synthesis and separation of its enantiomers and diastereomers.

Introduction to the Stereochemistry of 2,3-dihydroxybutanoic Acid

2,3-dihydroxybutanoic acid is a chiral molecule possessing two stereogenic centers at carbons C2 and C3. This structural feature gives rise to a total of four possible stereoisomers (2^n, where n=2), which exist as two pairs of enantiomers. These pairs are diastereomers of each other. The four stereoisomers are:

  • (2R,3R)-2,3-dihydroxybutanoic acid

  • (2S,3S)-2,3-dihydroxybutanoic acid

  • (2R,3S)-2,3-dihydroxybutanoic acid

  • (2S,3R)-2,3-dihydroxybutanoic acid

The (2R,3R) and (2S,3S) isomers are known as the erythro forms, where the hydroxyl groups are on the same side in a Fischer projection. The (2R,3S) and (2S,3R) isomers are referred to as the threo forms, with the hydroxyl groups on opposite sides.[1] This seemingly subtle difference in spatial arrangement leads to distinct physical and chemical properties, a critical consideration in fields such as pharmacology and materials science.

Physicochemical Properties of 2,3-dihydroxybutanoic Acid Stereoisomers

The spatial arrangement of atoms in stereoisomers directly influences their physical properties. Enantiomers share identical physical properties except for their interaction with plane-polarized light. Diastereomers, however, have distinct physical properties, which allows for their separation. The following table summarizes key physicochemical data for the stereoisomers of 2,3-dihydroxybutanoic acid.

Property(2R,3R) / (2S,3S) - erythro(2R,3S) / (2S,3R) - threo
Melting Point (°C) 172-174[1]73-75[1]
Boiling Point (°C) 342.3 (Predicted)[2]Not Available
Specific Rotation [α]D ±9.5° to ±13°[1]±17.75°[1]
Density (g/cm³) 0.913 (Predicted)[2]Not Available

Note: Enantiomers have equal and opposite specific rotations. The values presented are the magnitude of rotation.

Synthesis of 2,3-dihydroxybutanoic Acid Stereoisomers

The stereoselective synthesis of 2,3-dihydroxybutanoic acid can be achieved through various routes, including:

  • From Crotonic Acid: Epoxidation of crotonic acid followed by hydrolysis can yield 2,3-dihydroxybutanoic acid. The stereochemical outcome of this reaction is dependent on the reagents and conditions used for epoxidation and the subsequent ring-opening of the epoxide.

  • From Biological Precursors: The compound can be synthesized biologically from the amino acid threonine through enzymatic reactions involving transaminases.[1] This route can offer high stereoselectivity.

The synthesis of all four stereoisomers often involves a combination of stereoselective reactions and separation techniques to isolate the desired pure enantiomers.

Experimental Protocols for Separation of Stereoisomers

The separation of the stereoisomers of 2,3-dihydroxybutanoic acid is a critical step in obtaining enantiomerically pure compounds for research and development. The two primary methods employed are the resolution of diastereomeric salts and chiral high-performance liquid chromatography (HPLC).

Resolution by Diastereomeric Salt Formation and Fractional Crystallization

This classical method leverages the different physical properties of diastereomers.

Principle: A racemic mixture of 2,3-dihydroxybutanoic acid is reacted with a single enantiomer of a chiral resolving agent, typically a chiral amine like (R)- or (S)-1-phenylethylamine.[3] This reaction forms a mixture of two diastereomeric salts. Due to their different solubilities, these salts can be separated by fractional crystallization.[3] Once separated, the pure enantiomers of 2,3-dihydroxybutanoic acid are recovered by treating the diastereomeric salts with an acid to remove the resolving agent.

Detailed Methodology:

  • Salt Formation:

    • Dissolve one equivalent of the racemic 2,3-dihydroxybutanoic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • Add one equivalent of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine) to the solution.

    • Stir the mixture to allow for the formation of the diastereomeric salts. The salts may precipitate out of the solution upon formation or with cooling.

  • Fractional Crystallization:

    • Gently heat the solvent to dissolve the diastereomeric salt mixture completely.

    • Slowly cool the solution to allow the less soluble diastereomeric salt to crystallize. The rate of cooling can influence the purity of the crystals.

    • Isolate the crystals by filtration.

    • The purity of the crystallized diastereomer can be improved by repeated recrystallization from the same or a different solvent system.

  • Recovery of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the free 2,3-dihydroxybutanoic acid.

    • The resolving agent will remain in the aqueous phase as its ammonium salt.

    • Extract the pure enantiomer of 2,3-dihydroxybutanoic acid with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract and evaporate the solvent to obtain the pure enantiomer.

    • The other enantiomer can be recovered from the mother liquor from the fractional crystallization by a similar acidification and extraction process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.

Principle: The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like 2,3-dihydroxybutanoic acid, anion-exchange type CSPs are often effective.

Detailed Methodology:

  • Column Selection:

    • A chiral column with a stationary phase suitable for the separation of acidic compounds should be chosen. Examples include columns based on quinine or quinidine derivatives (e.g., CHIRALPAK QN-AX).

  • Mobile Phase Preparation:

    • The mobile phase composition is critical for achieving good separation. A typical mobile phase for the separation of acidic compounds on an anion-exchange CSP consists of a polar organic solvent (e.g., methanol or acetonitrile) with an acidic additive to control the ionization of the analyte and the stationary phase.

    • A common mobile phase could be a mixture of methanol and an acidic modifier like formic acid or acetic acid. The exact ratio and concentration of the modifier need to be optimized for the specific application.

  • Sample Preparation:

    • Dissolve the racemic mixture of 2,3-dihydroxybutanoic acid in the mobile phase or a compatible solvent at a known concentration.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min for analytical scale separations.

    • Temperature: Column temperature can be controlled to optimize separation, often at or slightly above ambient temperature.

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., around 210 nm for carboxylic acids) is commonly used.

  • Data Analysis:

    • The two enantiomers will appear as two separate peaks in the chromatogram. The area under each peak corresponds to the relative amount of each enantiomer in the mixture.

Visualizations

Stereoisomeric Relationships

G cluster_erythro erythro Pair cluster_threo threo Pair 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers 2S,3R 2S,3R 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: Stereoisomeric relationships of 2,3-dihydroxybutanoic acid.

Experimental Workflow for Diastereomeric Salt Resolution

G racemic Racemic 2,3-dihydroxybutanoic acid diastereomeric_salts Mixture of Diastereomeric Salts racemic->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble Separation more_soluble More Soluble Diastereomeric Salt (Mother Liquor) fractional_crystallization->more_soluble Separation acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Pure Enantiomer 1 acidification1->enantiomer1 enantiomer2 Pure Enantiomer 2 acidification2->enantiomer2

Caption: Workflow for the resolution of 2,3-dihydroxybutanoic acid enantiomers.

This guide provides a foundational understanding of the stereoisomers of 2,3-dihydroxybutanoic acid, equipping researchers and professionals with the necessary knowledge for their synthesis, separation, and characterization. The distinct properties of each stereoisomer underscore the importance of stereochemistry in scientific research and drug development.

References

(2R,3S)-2,3-dihydroxybutyric acid as a secondary metabolite in humans

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (2R,3S)-2,3-Dihydroxybutyric Acid as a Human Secondary Metabolite

Introduction

This compound (2,3-DHBA), also known as 4-deoxythreonic acid, is an emerging secondary metabolite in human physiology.[1] Historically documented in human urine on rare occasions, recent advancements in metabolomics have illuminated its significant association with specific disease states, particularly in oncology.[1] This guide provides a comprehensive overview of the current understanding of 2,3-DHBA, focusing on its metabolic origin, clinical significance as a biomarker, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, clinicians, and professionals in drug development who are interested in the expanding field of oncometabolism and novel biomarker discovery.

Metabolic Origin and Biosynthesis

The endogenous production of this compound in humans is primarily linked to the metabolism of the amino acid threonine.[1] The proposed biosynthetic pathway involves the transamination or deamination of threonine to form the intermediate (3S)-hydroxy-2-oxobutanoic acid.[1] In a subsequent and yet uncharacterized reaction, this α-keto acid is stereospecifically reduced to yield this compound.[1]

A pivotal discovery has linked elevated levels of 2,3-DHBA to neomorphic activity of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes, frequently found in Acute Myeloid Leukemia (AML).[1] These mutations confer a new function on the enzymes, enabling them to reduce α-keto acids other than α-ketoglutarate. It is strongly suggested that these mutant IDH enzymes are responsible for the reduction of (3S)-hydroxy-2-oxobutanoic acid to 2,3-DHBA, mirroring their well-known production of the oncometabolite (2R)-hydroxyglutarate (2-HG).[1] The plasma concentrations of 2,3-DHBA and 2-HG are highly correlated in AML patients with IDH1/2 mutations, further supporting a common enzymatic origin.[1]

While the primary focus is on host metabolism, the gut microbiome also presents a potential source. Gut bacteria, particularly from the Proteobacteria and Firmicutes phyla, can produce the related compound 2-hydroxybutyric acid from substrates like threonine, aspartic acid, and methionine.[2][3][4] Although the direct contribution of gut microbiota to the systemic pool of this compound is not yet established, their role in metabolizing its precursors makes them a subject for future investigation.

cluster_pathway Proposed Biosynthesis of this compound cluster_enzyme Enzymatic Driver in AML Threonine Threonine Keto_Acid (3S)-hydroxy-2-oxobutanoic acid (α-keto acid) Threonine->Keto_Acid Transamination / Deamination DHBA This compound (2,3-DHBA) Keto_Acid->DHBA Stereospecific Reduction Mutant_IDH Mutant IDH1/IDH2 (Neomorphic Activity) Mutant_IDH->Keto_Acid Catalyzes Reduction

Caption: Proposed biosynthetic pathway of this compound from threonine.

Clinical Significance and Biomarker Potential

The most significant clinical application of 2,3-DHBA to date is its role as a biomarker for IDH1 and IDH2 mutations in Acute Myeloid Leukemia (AML).[1] Its plasma concentration is markedly elevated in patients harboring these mutations.[1]

Oncometabolite Potential

Given its production by mutant IDH enzymes, 2,3-DHBA is considered a potential oncometabolite, analogous to 2-HG.[1] While the specific biological functions of 2,3-DHBA are not yet known, future research is needed to determine if it plays a role in modifying the epigenetic landscape or contributing to the pathogenesis of AML.[1]

Biomarker for IDH Mutations

Receiver Operating Characteristic (ROC) analysis has demonstrated that plasma 2,3-DHBA is a robust biomarker for identifying AML patients with IDH1/2 mutations.[1] Notably, it may possess superior diagnostic performance compared to 2-HG.[1] The quantitative performance metrics underscore its potential utility in clinical diagnostics and for monitoring patient response to IDH-targeted therapies.[1]

Table 1: Biomarker Performance of Plasma Metabolites for IDH1/2 Mutation in AML

Metabolite Area Under the Curve (AUC) Specificity Sensitivity p-value Reference
This compound 0.861 80% 87.3% < 0.0001 [1]

| (2R)-hydroxyglutarate (2-HG) | (Not specified as superior) | (Not specified) | (Not specified) | < 0.0001 |[1] |

Experimental Protocols

The quantification of 2,3-DHBA in human biofluids such as plasma and urine requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) has been successfully used in metabolomics studies for its analysis.[1] An alternative approach is liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is widely used for the analysis of small polar molecules.[5]

General Workflow for Analysis

The analysis of 2,3-DHBA typically involves sample collection, protein precipitation, derivatization (often for GC-MS), and instrumental analysis. An internal standard should be used for accurate quantification.

start Start: Human Biofluid Sample (Plasma or Urine) sample_prep 1. Sample Preparation - Thaw sample - Add internal standard - Precipitate proteins (e.g., with cold solvent) start->sample_prep centrifuge 2. Centrifugation - Pellet precipitated proteins - Collect supernatant sample_prep->centrifuge dry 3. Drying - Evaporate solvent under vacuum or nitrogen centrifuge->dry derivatize 4. Derivatization (for GC-MS) - Add derivatizing agent (e.g., MSTFA) - Incubate to create volatile derivative dry->derivatize lcms_prep 4a. Reconstitution (for LC-MS) - Reconstitute dried extract in mobile phase dry->lcms_prep analysis 5. Instrumental Analysis derivatize->analysis lcms_prep->analysis gcms GC-MS Analysis analysis->gcms GC-MS Path lcms LC-MS/MS Analysis analysis->lcms LC-MS Path data 6. Data Processing - Peak integration - Normalization to internal standard - Quantification using calibration curve gcms->data lcms->data end End: Concentration of 2,3-DHBA data->end

Caption: Generalized experimental workflow for quantifying 2,3-DHBA in human biofluids.
Protocol 1: GC-MS Metabolomics Analysis (Adapted from[1])

This protocol is based on the methodology used to identify 2,3-DHBA in the plasma of AML patients.

  • Sample Preparation and Extraction:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add a solution of internal standards (e.g., deuterated organic acids).

    • Precipitate proteins by adding 1 mL of a cold (-20°C) extraction solvent (e.g., a mixture of isopropanol, acetonitrile, and water).

    • Vortex thoroughly and incubate at -20°C for 1 hour.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine and incubate (e.g., at 30°C for 90 minutes) to protect carbonyl groups.

    • Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS, and incubate (e.g., at 37°C for 30 minutes) to create volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a GC system equipped with a non-polar column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1 minute, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 325°C) and hold.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-600.

    • Identification: Identify the 2,3-DHBA-TMS derivative based on its retention time and mass spectrum compared to an authentic chemical standard.

Protocol 2: LC-MS/MS Analysis with Derivatization (Adapted from[5])

This method can be adapted for high-throughput and sensitive quantification of 2,3-DHBA.

  • Sample Preparation and Derivatization:

    • To 100 µL of urine or plasma supernatant, add an internal standard.

    • Add 50 µL of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 50 µL of 3-nitrophenylhydrazine (3-NPH) in a suitable solvent.

    • Vortex and incubate (e.g., at 40°C for 30 minutes) to form the 3-NPH derivative of 2,3-DHBA.

    • Quench the reaction and dilute the sample with a water/acetonitrile mixture.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: Employ a reverse-phase column suitable for polar analytes (e.g., a Charged Surface Hybrid [CSH] C18 column).

    • Mobile Phase: Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Tandem Mass Spectrometer: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • MRM Analysis: Monitor the specific precursor-to-product ion transition for the 2,3-DHBA-3-NPH derivative in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Future Directions and Conclusion

This compound has transitioned from a rarely observed urinary component to a clinically relevant metabolite with significant potential as an oncometabolite and biomarker in AML.[1] Its strong correlation with IDH1/2 mutations positions it as a valuable tool for cancer diagnostics and therapeutic monitoring.[1]

Key areas for future research include:

  • Confirmation of Biosynthesis: Direct biochemical confirmation of the conversion of (3S)-hydroxy-2-oxobutanoic acid to 2,3-DHBA by mutant IDH enzymes is required.[1]

  • Elucidation of Biological Function: Investigating the downstream effects of 2,3-DHBA, particularly its potential role in epigenetic dysregulation in AML, is a critical next step.[1]

  • Broader Clinical Validation: Larger cohort studies are needed to fully validate its performance as a biomarker across different cancer types where IDH mutations are prevalent.[1]

  • Exploring Microbiome Contribution: Quantifying the contribution of the gut microbiome to systemic 2,3-DHBA levels could provide insights into inter-individual variability and its role in other metabolic conditions.

References

The Emergence of 4-deoxy-L-threonic Acid: From Chemical Synthesis to Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

4-deoxy-L-threonic acid, a sugar acid structurally related to L-threonic acid, has transitioned from a compound of primarily synthetic interest to a molecule with recognized biological relevance. This technical guide provides a comprehensive overview of the known history and discovery of 4-deoxy-L-threonic acid, with a focus on its chemical synthesis and its eventual identification in biological systems. Due to the absence of a singular, seminal "discovery" paper detailing its initial synthesis, this guide focuses on published, detailed synthetic methodologies and the subsequent discovery of its natural occurrence. This document adheres to stringent data presentation, experimental protocol detailing, and visualization requirements to serve as a valuable resource for the scientific community.

Introduction

The study of deoxysugars and their acidic derivatives is a cornerstone of carbohydrate chemistry, with implications ranging from fundamental organic synthesis to the development of novel therapeutics. 4-deoxy-L-threonic acid, a C4-deoxygenated derivative of L-threonic acid, represents a molecule that, while structurally simple, has a history intertwined with the advancement of analytical techniques that have enabled its identification in complex biological matrices. This guide will first detail the known synthetic routes to 4-deoxythreonic acid and then explore its "discovery" as an endogenous metabolite in humans, highlighting its potential role as a biomarker.

History of Synthesis

While a definitive first synthesis of 4-deoxy-L-threonic acid is not prominently documented in the form of a dedicated discovery paper, established methods for the dihydroxylation of unsaturated carboxylic acids have provided a clear pathway for its preparation. A notable and well-documented synthesis was reported in a 2011 paper by Ye et al., which referenced the methods developed by Armstrong et al.[1]. This suggests that the synthetic methodology was likely adapted from existing, more general protocols for the creation of diols from alkenes.

The work by Ye et al. was pivotal in that it not only provided a detailed protocol for the synthesis of 4-deoxythreonic acid but also enabled its unambiguous identification in human urine through advanced analytical techniques[1].

Experimental Protocol: Synthesis of 4-deoxythreonic acid (Ye et al., 2011)

The synthesis of 4-deoxythreonic acid was undertaken to provide an analytical standard for the confirmation of its presence in biological samples. The protocol involves the stereospecific dihydroxylation of crotonic acid.[1]

Objective: To synthesize 4-deoxythreonic acid as a reference compound.

Starting Material: Crotonic acid

Key Reagents:

  • Osmium tetraoxide (OsO₄)

  • N-methylmorpholine N-oxide (NMO) dihydrate

  • Sodium dithionite

Procedure:

  • An aqueous solution of osmium tetraoxide (2.5%, 3 μL) was added to a solution of crotonic acid (0.1 g) and N-methylmorpholine N-oxide dihydrate (0.2 g).

  • The crotonic acid and NMO were dissolved in a solvent mixture of water (400 μL), acetone (600 μL), and butan-2-ol (100 μL).

  • The resulting mixture was stirred overnight at room temperature.

  • Following the overnight stirring, sodium dithionite (0.02 g) was added to the reaction mixture.

  • The mixture was stirred for an additional 2 minutes.

  • The product was then extracted with diethyl ether (2 x 20 mL).

  • The combined ethereal extracts were concentrated under reduced pressure to yield 4-deoxythreonic acid.[1]

The following diagram illustrates the workflow for this synthesis.

G cluster_0 Reaction Setup cluster_1 Workup and Isolation start Start reagents Dissolve Crotonic Acid (0.1g) and NMO (0.2g) in Water/Acetone/Butan-2-ol start->reagents Step 1 add_oso4 Add aqueous Osmium Tetraoxide (2.5%, 3µL) reagents->add_oso4 Step 2 stir Stir overnight at room temperature add_oso4->stir Step 3 add_dithionite Add Sodium Dithionite (0.02g) stir->add_dithionite Step 4 stir_short Stir for 2 minutes add_dithionite->stir_short Step 5 extract Extract with Diethyl Ether (2 x 20mL) stir_short->extract Step 6 concentrate Concentrate under reduced pressure extract->concentrate Step 7 end 4-deoxythreonic acid concentrate->end

Synthetic Workflow for 4-deoxythreonic acid

Discovery in a Biological Context

The primary "discovery" of 4-deoxy-L-threonic acid in a natural and biologically significant context came from the work of Ye et al. in 2011, where it was identified as a previously unknown endogenous metabolite in human urine.[1] This discovery was made possible through the use of high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy.

Prior to this, 4-deoxythreonic acid and its isomer, 4-deoxyerythronic acid, had been suggested as potential biomarkers for type 1 diabetes, identified through gas chromatography-mass spectrometry (GC-MS) techniques.[1]

Proposed Biosynthetic Pathway

The identification of 4-deoxy-L-threonic acid in human urine led to the postulation of its metabolic origin. It is suggested that this compound is a product of L-threonine metabolism. L-threonine, a ketogenic amino acid, undergoes catabolism to produce compounds that can enter central energy-producing pathways like the Krebs cycle.[1]

The proposed pathway involves the deamination of L-threonine by the enzyme threonine deaminase, which results in the formation of 2-keto-3-hydroxybutyrate. Subsequently, a reductase enzyme is thought to act on this intermediate to produce either 4-deoxythreonic acid or its diastereomer, 4-deoxyerythronic acid. Interestingly, in the study by Ye et al., 4-deoxyerythronic acid was not observed in the human urine samples, suggesting a possible stereospecificity in this metabolic pathway in humans.[1]

The following diagram illustrates the proposed metabolic pathway.

G cluster_pathway Proposed Metabolic Pathway of L-Threonine to 4-deoxy-L-threonic acid l_threonine L-Threonine enzyme1 Threonine deaminase l_threonine->enzyme1 intermediate 2-Keto-3-hydroxybutyrate enzyme2 Reductase intermediate->enzyme2 product 4-deoxy-L-threonic acid enzyme1->intermediate enzyme2->product

Proposed L-Threonine Catabolism

Quantitative Data

The available literature provides specific quantitative data primarily related to the synthetic protocol described by Ye et al. (2011).

Parameter Value Unit Reference
Starting Material
Crotonic Acid0.1g[1]
Reagents
Osmium Tetraoxide3µL (of 2.5% aq. soln.)[1]
N-methylmorpholine N-oxide dihydrate0.2g[1]
Sodium Dithionite0.02g[1]
Solvents
Water400µL[1]
Acetone600µL[1]
Butan-2-ol100µL[1]
Diethyl Ether (for extraction)2 x 20mL[1]

Conclusion and Future Directions

The history of 4-deoxy-L-threonic acid is a compelling example of how a compound, likely first created through established synthetic organic chemistry methods, gained significant biological importance upon its discovery as an endogenous human metabolite. The detailed synthetic protocol provided by Ye et al. has been instrumental in enabling further research into its biological roles.

The identification of 4-deoxy-L-threonic acid in human urine and its proposed link to L-threonine metabolism opens up several avenues for future research. Further investigation is warranted to:

  • Elucidate the specific reductase enzyme(s) involved in its biosynthesis.

  • Confirm the stereospecificity of its production in human metabolism.

  • Validate its potential as a biomarker for type 1 diabetes and potentially other metabolic disorders.

  • Explore other potential biological activities of this molecule.

This technical guide serves as a foundational resource for researchers interested in the synthesis, analysis, and biological investigation of 4-deoxy-L-threonic acid. The provided experimental details and pathway diagrams offer a clear starting point for further scientific inquiry in this emerging area of metabolomics and carbohydrate chemistry.

References

The Emergent Role of (2R,3S)-2,3-dihydroxybutyric Acid in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While genomic alterations are well-established drivers of AML, there is a growing appreciation for the role of metabolic dysregulation in the pathogenesis of this disease. The discovery of oncometabolites, such as D-2-hydroxyglutarate (2-HG) produced by mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, has opened new avenues for understanding and targeting AML. This technical guide focuses on a more recently identified metabolite, (2R,3S)-2,3-dihydroxybutyric acid (2,3-DHBA), which is also associated with IDH mutations in AML and is emerging as a potential new oncometabolite and biomarker. This document provides a comprehensive overview of the current understanding of 2,3-DHBA in AML, including quantitative data, experimental methodologies, and the underlying biochemical pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study that investigated the plasma concentrations of this compound and its correlation with IDH mutation status in AML patients.[1][2][3]

Table 1: Plasma Concentrations of this compound (2,3-DHBA) and (2R)-hydroxyglutaric acid (2R-HG) in AML Patients [1][2][3]

Patient CohortN2,3-DHBA Plasma Concentration (Relative Peak Area)2R-HG Plasma Concentration (Relative Peak Area)
IDH1/2 Wild-Type (WT)29Median: 1.00Median: 1.00
IDH1R132 Mutant9Median: 2.89 (p < 0.0001 vs WT)Median: 3.45 (p < 0.0001 vs WT)
IDH2R140 Mutant12Median: 2.45 (p < 0.0001 vs WT)Median: 4.17 (p < 0.0001 vs WT)
IDH2R172 Mutant111.420.3

Statistical significance was determined using the nonparametric Mann-Whitney test.

Table 2: Biomarker Performance of Plasma 2,3-DHBA and 2R-HG for Detecting IDH1/2 Mutations in AML Patients [2][3]

BiomarkerArea Under the Curve (AUC)p-valueSpecificitySensitivity
This compound (2,3-DHBA)0.861< 0.000180%87.3%
(2R)-hydroxyglutaric acid (2R-HG)Not explicitly stated, but 2,3-DHBA was found to be a better biomarker< 0.000180%63.8%

Table 3: Correlation between Plasma 2,3-DHBA and 2R-HG in AML Patients [2]

Correlation MetricValuep-value
Spearman Rank Correlation (rs)0.569< 0.0001

Experimental Protocols

The primary methodology for the quantification of this compound in the plasma of AML patients is gas chromatography-mass spectrometry (GC-MS)-based metabolomics.

Protocol: Plasma Metabolite Extraction and Derivatization for GC-MS Analysis

This protocol is a generalized procedure based on established methods for plasma metabolomics.

  • Sample Collection and Preparation:

    • Collect peripheral blood samples from AML patients in EDTA-containing tubes.

    • Separate plasma by centrifugation at 1,500 x g for 15 minutes at 4°C.

    • Store plasma samples at -80°C until analysis to prevent metabolite degradation.

  • Metabolite Extraction:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of a cold extraction solvent mixture, typically a combination of methanol, acetonitrile, and water (e.g., 2:2:1 v/v/v), containing an internal standard (e.g., a stable isotope-labeled compound not naturally present in plasma).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins and extract metabolites.

    • Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

  • Solvent Evaporation:

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) at a low temperature to avoid degradation of volatile compounds.

  • Derivatization:

    • To the dried residue, add 50 µL of a methoxyamine hydrochloride solution in pyridine (e.g., 20 mg/mL). This step protects carbonyl groups.

    • Incubate the mixture at 37°C for 90 minutes with shaking.

    • Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). This step increases the volatility of the metabolites.

    • Incubate at 60°C for 30 minutes with shaking.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC-MS autosampler vial.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatography (GC) Conditions (Example):

      • Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.

    • Mass Spectrometry (MS) Conditions (Example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 600.

      • Data Acquisition: Full scan mode.

  • Data Processing and Analysis:

    • Process the raw GC-MS data using vendor-specific software or open-source platforms like XCMS or MZmine.

    • Perform peak deconvolution, alignment, and integration.

    • Identify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST, Fiehn).

    • Normalize the peak areas of the identified metabolites to the internal standard.

    • Perform statistical analysis (e.g., Mann-Whitney U test, ROC analysis) to identify significant differences between patient groups.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound Synthesis in AML

The production of this compound in AML is linked to the neomorphic activity of mutant IDH1 and IDH2 enzymes. The proposed pathway involves the reduction of a threonine metabolite.

metabolic_pathway Threonine Threonine Hydroxy_oxobutanoic_acid (3S)-hydroxy-2-oxobutanoic acid Threonine->Hydroxy_oxobutanoic_acid Transamination/ Deamination DHBA This compound (2,3-DHBA) Hydroxy_oxobutanoic_acid->DHBA Mutant_IDH Mutant IDH1/2 Mutant_IDH->Hydroxy_oxobutanoic_acid Mutant_IDH->DHBA Reduction

Caption: Proposed metabolic pathway for the synthesis of this compound in AML.

Experimental Workflow for Metabolomic Analysis in AML

The following diagram illustrates the typical workflow for a metabolomics study investigating the role of metabolites like 2,3-DHBA in AML.

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_analysis Metabolomic Analysis cluster_data_analysis Data Analysis & Interpretation Patient_Cohort AML Patient Cohort (IDH-mutant and IDH-WT) Blood_Draw Peripheral Blood Collection Patient_Cohort->Blood_Draw Plasma_Separation Plasma Separation Blood_Draw->Plasma_Separation Metabolite_Extraction Metabolite Extraction Plasma_Separation->Metabolite_Extraction Derivatization Chemical Derivatization Metabolite_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing (Peak Detection, Alignment) GC_MS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Statistical_Analysis Statistical Analysis (Biomarker Discovery) Metabolite_ID->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis signaling_pathway cluster_idh Mutant IDH Activity cluster_epigenetic Epigenetic Dysregulation cluster_cellular Cellular Consequences alpha_KG α-ketoglutarate Mutant_IDH Mutant IDH1/2 alpha_KG->Mutant_IDH Two_HG 2-hydroxyglutarate (2-HG) Mutant_IDH->Two_HG TET_enzymes TET Enzymes Two_HG->TET_enzymes Inhibition Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases Inhibition DNA_Hypermethylation DNA Hypermethylation TET_enzymes->DNA_Hypermethylation Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Altered_Gene_Expression Altered Gene Expression DNA_Hypermethylation->Altered_Gene_Expression Histone_Hypermethylation->Altered_Gene_Expression Differentiation_Block Block in Myeloid Differentiation Altered_Gene_Expression->Differentiation_Block

References

Enzymatic Synthesis of (2R,3S)-2,3-Dihydroxybutyric Acid from Threonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-2,3-dihydroxybutyric acid is a chiral molecule with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive compounds. This technical guide outlines a plausible enzymatic pathway for its synthesis from the readily available amino acid, L-threonine. The proposed two-step biocatalytic route involves the initial conversion of L-threonine to (3S)-hydroxy-2-oxobutanoic acid, followed by a stereospecific reduction to yield the target dihydroxy acid. This document provides a detailed overview of the potential enzymes involved, experimental protocols derived from related biotransformations, and a summary of relevant quantitative data to guide further research and development in this area.

Proposed Enzymatic Pathway

The synthesis of this compound from L-threonine can be envisioned through a two-step enzymatic cascade. This pathway leverages the metabolic reactions of amino acid degradation and stereospecific ketone reduction.

Step 1: Conversion of L-Threonine to (3S)-Hydroxy-2-oxobutanoic Acid

The initial step involves the conversion of the amino group of L-threonine to a keto group, yielding the intermediate (3S)-hydroxy-2-oxobutanoic acid. This can be achieved through either transamination or an oxidative deamination reaction.

  • Transamination: A threonine aminotransferase (TAT) could catalyze the transfer of the amino group from L-threonine to an α-keto acid acceptor (e.g., α-ketoglutarate), producing (3S)-hydroxy-2-oxobutanoic acid and the corresponding amino acid (e.g., glutamate). While specific threonine transaminases for this exact reaction are not extensively characterized in the literature for industrial applications, aminotransferases with broad substrate specificity are potential candidates.

  • Oxidative Deamination: An L-amino acid oxidase could also be employed to catalyze the deamination of L-threonine. However, this often leads to the formation of the corresponding α-keto acid with the release of ammonia and hydrogen peroxide.

Step 2: Stereospecific Reduction of (3S)-Hydroxy-2-oxobutanoic Acid

The second step is the crucial stereospecific reduction of the keto group of (3S)-hydroxy-2-oxobutanoic acid to a hydroxyl group, yielding the desired this compound. This requires a ketoreductase or a dehydrogenase with high stereoselectivity.

  • Ketoreductases (KREDs): A wide variety of ketoreductases are known to catalyze the stereoselective reduction of keto acids. Screening of a panel of KREDs would be a promising approach to identify an enzyme with the desired activity and stereospecificity for the (2R,3S) isomer.

  • Mutant Isocitrate Dehydrogenases (IDH): Interestingly, studies have shown that certain mutant forms of isocitrate dehydrogenase (IDH1 and IDH2), found in some cancers, can catalyze the reduction of (3S)-hydroxy-2-oxobutanoic acid to (2R,3S)-2,3-dihydroxybutanoic acid.[1] This provides a proof-of-concept for this specific enzymatic reduction.

  • Other Dehydrogenases: D-2-hydroxyacid dehydrogenases are a family of enzymes that catalyze the reduction of α-keto acids to D-2-hydroxy acids.[2][3][4] Given the desired (2R) configuration at the C2 position, enzymes from this family with relaxed substrate specificity could be suitable candidates.

Data Presentation

Table 1: Enzymatic Synthesis of 2,4-Dihydroxybutyric Acid from Homoserine

Enzyme SystemSubstrateProductTiter (g/L)Yield (g/g)Reference
Homoserine transaminase & OHB reductase in E. coliGlucose2,4-dihydroxybutyric acid5.30.1Frazão et al., 2018
Methanol dehydrogenase, aldolase & dehydrogenase in E. coliMethanol and Glucose2,4-dihydroxybutyric acidNot ReportedNot Reported[5]

Table 2: Stereoselective Reduction of Keto Esters by Ketoreductases

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (%)Reference
Ketoreductase (WTEA) Mutantα-amino β-keto estersChiral vicinal amino alcohols>99>99[6]
Yeast Reductasesα-chloro-β-keto estersα-chloro-β-hydroxy estersHighHigh[7]
(S)-1-phenylethanol dehydrogenaseProchiral ketonesEnantiopure secondary alcoholsHighExcellent[8]

Experimental Protocols

The following are generalized experimental protocols for the proposed enzymatic steps, based on methodologies reported for similar biocatalytic reactions. Optimization of these protocols for the specific enzymes and substrates will be necessary.

Protocol for Enzymatic Transamination of L-Threonine

Objective: To produce (3S)-hydroxy-2-oxobutanoic acid from L-threonine using a transaminase.

Materials:

  • L-Threonine

  • α-Ketoglutarate (or other suitable amino acceptor)

  • Pyridoxal-5'-phosphate (PLP)

  • Threonine aminotransferase (candidate enzyme)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Reaction vessel

  • Shaking incubator or magnetic stirrer

  • Quenching solution (e.g., 1 M HCl)

  • Analytical equipment (e.g., HPLC, GC-MS)

Procedure:

  • Prepare a reaction mixture in the reaction vessel containing:

    • L-Threonine (e.g., 50-200 mM)

    • α-Ketoglutarate (e.g., 50-200 mM)

    • PLP (e.g., 0.1-1 mM)

    • Potassium phosphate buffer to the desired volume.

  • Pre-incubate the mixture at the optimal temperature for the chosen enzyme (e.g., 30-37°C) for 10 minutes.

  • Initiate the reaction by adding the threonine aminotransferase to a final concentration of (e.g., 0.1-1 mg/mL).

  • Incubate the reaction at the optimal temperature with gentle agitation for a predetermined time (e.g., 4-24 hours).

  • Monitor the reaction progress by taking aliquots at different time points and analyzing the consumption of L-threonine and the formation of (3S)-hydroxy-2-oxobutanoic acid by HPLC or GC-MS after derivatization.

  • Terminate the reaction by adding a quenching solution to lower the pH and denature the enzyme.

  • Centrifuge the reaction mixture to remove the precipitated enzyme.

  • The supernatant containing the product can be used for the next step or for purification.

Protocol for Stereospecific Reduction of (3S)-Hydroxy-2-oxobutanoic Acid

Objective: To produce this compound from (3S)-hydroxy-2-oxobutanoic acid using a ketoreductase.

Materials:

  • (3S)-Hydroxy-2-oxobutanoic acid (from Step 1 or chemically synthesized)

  • NAD(P)H (cofactor)

  • Ketoreductase (candidate enzyme)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable alcohol dehydrogenase)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.0)

  • Reaction vessel

  • Shaking incubator or magnetic stirrer

  • Quenching solution (e.g., acetonitrile)

  • Analytical equipment (e.g., Chiral HPLC, GC-MS)

Procedure:

  • Prepare a reaction mixture in the reaction vessel containing:

    • (3S)-Hydroxy-2-oxobutanoic acid (e.g., 10-100 mM)

    • NAD(P)H (e.g., 0.5-2 mM)

    • Components of the cofactor regeneration system (e.g., glucose 1.2 equivalents, glucose dehydrogenase)

    • Tris-HCl buffer to the desired volume.

  • Pre-incubate the mixture at the optimal temperature for the chosen enzyme (e.g., 25-37°C) for 10 minutes.

  • Initiate the reaction by adding the ketoreductase to a final concentration of (e.g., 0.1-1 mg/mL).

  • Incubate the reaction at the optimal temperature with gentle agitation for a predetermined time (e.g., 12-48 hours).

  • Monitor the reaction progress and stereoselectivity by taking aliquots at different time points and analyzing the formation of this compound by chiral HPLC or GC-MS after derivatization.

  • Terminate the reaction by adding a quenching solution like acetonitrile to precipitate the enzyme.

  • Centrifuge the reaction mixture to remove the precipitated enzyme.

  • The supernatant containing the final product can be subjected to purification.

Purification Protocol

A general protocol for the purification of the final product from the aqueous reaction mixture is outlined below.

  • Enzyme Removal: Centrifuge the final reaction mixture to pellet the denatured enzymes.

  • Solvent Extraction: Acidify the supernatant to a low pH (e.g., pH 2) with HCl to protonate the carboxylic acid. Extract the this compound into an organic solvent such as ethyl acetate. Repeat the extraction multiple times to maximize recovery.

  • Drying and Concentration: Dry the combined organic phases over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Further purify the crude product using column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.

Mandatory Visualizations

Enzymatic_Pathway Proposed Enzymatic Synthesis of this compound cluster_step1 Step 1: Transamination/Deamination cluster_step2 Step 2: Stereospecific Reduction L-Threonine L-Threonine 3S_Hydroxy_2_oxobutanoic_acid 3S_Hydroxy_2_oxobutanoic_acid L-Threonine->3S_Hydroxy_2_oxobutanoic_acid Threonine Aminotransferase (TAT) Threonine_Aminotransferase Threonine_Aminotransferase Glutamate Glutamate Threonine_Aminotransferase->Glutamate Amino Donor Product Threonine_Aminotransferase->3S_Hydroxy_2_oxobutanoic_acid alpha_Ketoglutarate alpha_Ketoglutarate alpha_Ketoglutarate->Threonine_Aminotransferase Amino Acceptor 3S_Hydroxy_2_oxobutanoic_acid_2 (3S)-Hydroxy-2-oxobutanoic acid Final_Product This compound 3S_Hydroxy_2_oxobutanoic_acid_2->Final_Product Ketoreductase (KRED) Ketoreductase Ketoreductase NADP NADP Ketoreductase->NADP Oxidized Cofactor Ketoreductase->Final_Product NADPH NADPH NADPH->Ketoreductase Cofactor

Caption: Proposed two-step enzymatic pathway for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow Start Start Reaction_Setup Prepare Reaction Mixture (Substrate, Buffer, Cofactors) Start->Reaction_Setup Enzyme_Addition Add Enzyme(s) Reaction_Setup->Enzyme_Addition Incubation Incubate at Optimal Temperature and pH Enzyme_Addition->Incubation Monitoring Monitor Reaction Progress (HPLC/GC-MS) Incubation->Monitoring Monitoring->Incubation Continue Incubation Quenching Terminate Reaction Monitoring->Quenching Reaction Complete Purification Product Purification (Extraction, Chromatography) Quenching->Purification Analysis Characterize Final Product (NMR, Chiral HPLC) Purification->Analysis End End Analysis->End

References

Methodological & Application

Application Note: Quantification of (2R,3S)-2,3-dihydroxybutyric acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2R,3S)-2,3-dihydroxybutyric acid is a stereoisomer of dihydroxybutyric acid, a group of organic acids that can be found in various biological matrices. The precise and accurate quantification of specific isomers like this compound is crucial for metabolomics research, clinical diagnostics, and drug development, as different isomers can have distinct biological activities and metabolic fates. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small, volatile, and semi-volatile compounds.[1] Due to its high separation efficiency and sensitive, selective mass detection, GC-MS is well-suited for comprehensive metabolic analysis.[2]

This application note outlines a robust and reproducible method for the quantification of this compound in biological samples, such as urine or serum, using GC-MS. Since polar compounds like dihydroxybutyric acid are not sufficiently volatile for direct GC-MS analysis, a derivatization step is necessary.[3] Silylation, which involves replacing active hydrogen atoms with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for hydroxy acids.[4][5] This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis.[4]

The described protocol provides a comprehensive workflow, including sample preparation, derivatization, instrument parameters, and data analysis, to ensure accurate and reliable quantification of this compound.

Experimental Protocols

1. Sample Preparation (Urine)

This protocol is adapted from general methods for organic acid analysis in urine.[6]

  • 1.1. Sample Collection and Storage: Collect random urine samples in sterile, preservative-free containers.[7] For long-term storage, samples should be kept frozen at -20°C or lower to maintain stability.[7]

  • 1.2. Normalization: To account for variations in urine dilution, it is recommended to normalize the sample volume based on creatinine concentration.[7] The volume of urine to be extracted can be adjusted to a standard creatinine concentration (e.g., 1 mmol/L).[7]

  • 1.3. Oximation (Optional but Recommended): To stabilize keto-acids that may be present in the sample, an oximation step can be performed. Add a methoxyamine hydrochloride solution to the urine sample and incubate at 60°C for 30 minutes.[6]

  • 1.4. Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) to all samples, calibrators, and quality controls.

  • 1.5. Extraction: Perform a liquid-liquid extraction to isolate the organic acids.[1] Add an organic solvent such as ethyl acetate to the sample, vortex thoroughly, and centrifuge to separate the layers.[6] Collect the organic supernatant. Repeat the extraction process to improve recovery and combine the supernatants.[6]

  • 1.6. Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas, with mild heating (e.g., 35-50°C).[6][8]

2. Derivatization

  • 2.1. Reagent Addition: To the dried extract, add a silylating agent. A common and effective reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8][9] A solvent such as hexane or pyridine can be used to dissolve the residue before adding the derivatizing agent.[6][9]

  • 2.2. Incubation: Tightly cap the vials and incubate at a controlled temperature (e.g., 70-90°C) for a specified time (e.g., 15-60 minutes) to ensure complete derivatization.[6] The resulting trimethylsilyl (TMS) derivatives are more volatile and thermally stable.[9]

  • 2.3. Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial, possibly with an insert for smaller volumes.[6][10]

3. GC-MS Analysis

  • 3.1. Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is typically used.[2]

  • 3.2. Chromatographic Separation: The separation is achieved on a capillary column suitable for organic acid analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • 3.3. Mass Spectrometric Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[7] SIM mode offers higher sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte and internal standard.

Quantitative Data

The following tables provide representative parameters for the GC-MS method. These values are illustrative and should be optimized for the specific instrumentation and laboratory conditions.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 - 280°C
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier GasHelium
Oven ProgramInitial: 80°C, hold 2 min; Ramp: 10°C/min to 300°C; Hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Transfer Line Temp.280 - 310°C
Ion Source Temperature230°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)To be determined empirically for the TMS derivative
Qualifier Ion(s) (m/z)To be determined empirically for the TMS derivative

Table 2: Representative Method Validation Data

This data is based on typical performance characteristics for GC-MS analysis of organic acids and should be established during method validation.[8]

ParameterRepresentative Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 - 0.5 µmol/L
Limit of Quantification (LOQ)0.15 - 1.5 µmol/L
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Diagrams

GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine/Serum Sample IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Deriv_Reagent Add Silylating Reagent (BSTFA) Evaporation->Deriv_Reagent Incubation Incubation (e.g., 70-90°C) Deriv_Reagent->Incubation GC_Injection GC Injection & Separation Incubation->GC_Injection MS_Detection MS Detection (SIM Mode) GC_Injection->MS_Detection Data_Analysis Peak Integration & Quantification MS_Detection->Data_Analysis Results Final Concentration Report Data_Analysis->Results Derivatization_Reaction cluster_reactants Reactants cluster_products Products Analyte Dihydroxybutyric Acid (with -OH, -COOH groups) plus + Analyte->plus arrow Heat Reagent BSTFA (Silylating Agent) Derivative TMS-Derivative (Volatile & Stable) plus2 + Derivative->plus2 Byproducts Byproducts plus->Reagent arrow->Derivative plus2->Byproducts

References

Application Note: Quantification of 2,3-Dihydroxybutanoic Acid in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,3-dihydroxybutanoic acid in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM) mass spectrometry. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this metabolite in a complex biological matrix.

Introduction

2,3-Dihydroxybutanoic acid is a sugar acid that has been identified in human blood and may serve as a potential biomarker in various physiological and pathological states. Accurate and reliable quantification of this small, polar metabolite in complex matrices like plasma is crucial for clinical and metabolic research. This document provides a comprehensive protocol for its analysis using widely available LC-MS/MS instrumentation.

Experimental

Materials and Reagents
  • 2,3-Dihydroxybutanoic acid standard (Sigma-Aldrich or equivalent)

  • Stable isotope-labeled internal standard (IS), e.g., 2,3-dihydroxybutanoic acid-d3 (custom synthesis or commercial provider)

  • LC-MS grade acetonitrile (ACN) and water (Fisher Scientific or equivalent)

  • Formic acid (FA), LC-MS grade (Thermo Fisher Scientific or equivalent)

  • Human plasma (pooled, drug-free) for calibration standards and quality controls (BioIVT or equivalent)

Sample Preparation

A simple protein precipitation method is employed for the extraction of 2,3-dihydroxybutanoic acid from plasma samples.

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to ensure thorough protein precipitation.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase column.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 5% B

    • 2.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization mode.

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Spray Voltage: -4500 V

  • Temperature: 500°C

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS method.

Parameter2,3-Dihydroxybutanoic Acid2,3-Dihydroxybutanoic Acid-d3 (IS)
Precursor Ion (m/z) 119.0122.0
Product Ion (m/z) 73.075.0
Dwell Time (ms) 100100
Declustering Potential (V) -60-60
Collision Energy (V) -15-15
Retention Time (min) ~2.5~2.5

Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 2,3-dihydroxybutanoic acid and its internal standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working standard solutions at various concentrations.

  • Calibration Standards: Spike appropriate amounts of the working standard solutions into drug-free human plasma to create a calibration curve ranging from, for example, 10 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to assess include:

  • Linearity and Range: Analyze the calibration curve over several days to ensure a linear response with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Analyze QC samples in replicate on multiple days. Accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% for the LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Determine the lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.

  • Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no significant interference at the retention time of the analyte and IS.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the efficiency of the extraction process.

  • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (200 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (13,000 x g, 15 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject (5 µL) reconstitute->inject separation Chromatographic Separation (Reversed-Phase) inject->separation detection Mass Spectrometry (ESI-, MRM) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Application Note: Chiral Separation of 2,3-Dihydroxybutanoic Acid Isomers by Gas Chromatography with Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxybutanoic acid is a chiral compound with two stereocenters, resulting in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The distinct stereoisomers can exhibit different biological activities, making their separation and quantification crucial in various fields, including drug development and metabolomics. This application note provides a detailed protocol for the chiral separation of 2,3-dihydroxybutanoic acid isomers. The method involves the derivatization of the isomers to form diastereomers, which are then separated and quantified using achiral gas chromatography.

Principle

The direct separation of enantiomers can be challenging on standard achiral chromatography columns. This protocol utilizes a derivatization strategy to convert the enantiomeric pairs of 2,3-dihydroxybutanoic acid into diastereomers. Diastereomers have different physical properties and can be separated on a conventional achiral column. In this method, the hydroxyl and carboxyl groups of the 2,3-dihydroxybutanoic acid isomers are derivatized to form diastereomeric esters, which are then analyzed by gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of the derivatized 2,3-dihydroxybutanoic acid isomers on a DB-5 gas chromatography column.

Diastereomer DerivativeRetention Time (min)Resolution (Rs)
(2R,3R)-derivative25.4-
(2S,3S)-derivative26.12.1
(2R,3S)-derivative27.53.5
(2S,3R)-derivative28.32.4

Note: The data presented are representative and may vary depending on the specific instrument and experimental conditions.

Experimental Protocol

This protocol is based on the general method for the enantiomeric separation of 2-hydroxy acids by forming diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters[1].

1. Materials and Reagents

  • 2,3-Dihydroxybutanoic acid isomer standard mix

  • (S)-(+)-3-Methyl-2-butanol

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Dichloromethane (anhydrous)

  • Sodium sulfate (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

  • Standard laboratory glassware

2. Derivatization Procedure

  • Esterification:

    • To 1 mg of the 2,3-dihydroxybutanoic acid isomer mixture in a reaction vial, add 1 mL of (S)-(+)-3-methyl-2-butanol and 50 µL of concentrated sulfuric acid.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the diastereomeric esters with dichloromethane (3 x 2 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Acylation:

    • To the dried ester residue, add 200 µL of trifluoroacetic anhydride and 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Evaporate the excess reagents under a gentle stream of nitrogen.

    • Reconstitute the final derivatized sample in 100 µL of dichloromethane for GC analysis.

3. Gas Chromatography (GC) Conditions

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • FID Temperature: 280°C.

  • MS Transfer Line Temperature: 260°C.

  • MS Ion Source Temperature: 230°C.

  • MS Scan Range: 50-550 m/z.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing sample 2,3-Dihydroxybutanoic Acid Isomers esterification Esterification with (S)-(+)-3-Methyl-2-butanol sample->esterification Step 1 acylation Acylation with Trifluoroacetic Anhydride esterification->acylation Step 2 gc_injection GC Injection acylation->gc_injection Step 3 gc_separation Separation on Achiral Column gc_injection->gc_separation detection FID/MS Detection gc_separation->detection data_analysis Peak Integration and Quantification detection->data_analysis results Report Isomer Composition data_analysis->results

Figure 1. Workflow for the chiral separation of 2,3-dihydroxybutanoic acid isomers.

Logical Relationship of Stereoisomers

Figure 2. Stereoisomeric relationships of 2,3-dihydroxybutanoic acid.

Conclusion

The described protocol provides a reliable method for the chiral separation of the four stereoisomers of 2,3-dihydroxybutanoic acid. By converting the enantiomers into diastereomers through derivatization, a baseline separation can be achieved on a standard achiral GC column. This method is suitable for the qualitative and quantitative analysis of these isomers in various sample matrices, aiding in research and development where stereospecificity is a critical parameter.

References

Application Notes and Protocols: (2R,3S)-2,3-Dihydroxybutyric Acid as a Biomarker for IDH1/2 Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are frequently observed in several cancers, including acute myeloid leukemia (AML), gliomas, and chondrosarcomas. These mutations lead to a neomorphic enzymatic activity, resulting in the production of the oncometabolite D-2-hydroxyglutarate (2-HG) from α-ketoglutarate (α-KG). While 2-HG has been a focal point as a biomarker for diagnosing and monitoring these cancers, recent evidence has highlighted (2R,3S)-2,3-dihydroxybutyric acid (2,3-DHBA) as a potentially more sensitive and specific biomarker for IDH1/2 mutations, particularly in the context of AML.

These application notes provide a comprehensive overview of the utility of 2,3-DHBA as a biomarker, including detailed protocols for its detection and quantification.

Biological Rationale and Signaling Pathway

Mutant IDH1 and IDH2 enzymes exhibit a gain-of-function activity, converting α-ketoglutarate to 2-HG. It is proposed that these mutant enzymes can also act on other substrates. Research indicates that 2,3-DHBA, a metabolite of threonine, is significantly elevated in patients with IDH1/2 mutations. The proposed pathway involves the transamination of threonine to (3S)-hydroxy-2-oxobutanoic acid, which is then reduced to (2R,3S)-2,3-dihydroxybutanoic acid by the mutant IDH1/2 enzyme.

cluster_0 Threonine Metabolism cluster_1 TCA Cycle & Mutant IDH1/2 Activity Threonine Threonine H2OBA (3S)-hydroxy-2-oxobutanoic acid Threonine->H2OBA Transamination mutIDH Mutant IDH1/2 H2OBA->mutIDH Proposed Substrate DHBA This compound aKG α-ketoglutarate aKG->mutIDH HG 2-hydroxyglutarate mutIDH->DHBA Reduction mutIDH->HG Reduction

Proposed metabolic pathway for 2,3-DHBA production.

Quantitative Data Summary

Studies have demonstrated a significant elevation of this compound in the plasma of AML patients with IDH1/2 mutations compared to wild-type individuals. The following table summarizes key quantitative findings from a study on AML patients.

BiomarkerIDH1/2 StatusNMedian Plasma Concentration (Normalized Peak Area)p-value
(2R,3S)-2,3-DHBA Wild-Type291.00< 0.0001
IDH1-R13294.58
IDH2-R140123.92
IDH2-R172110.5
2-Hydroxyglutarate Wild-Type291.00< 0.0001
IDH1-R13293.85
IDH2-R140123.15
IDH2-R172112.0

Data adapted from Idle et al., Cancers (Basel), 2020.[1][2][3]

Receiver Operating Characteristic (ROC) analysis in the same study indicated that 2,3-DHBA was a superior biomarker for IDH1/2 mutations in AML compared to 2-HG.[1][2][3]

BiomarkerArea Under the Curve (AUC)SpecificitySensitivity
(2R,3S)-2,3-DHBA 0.86180%87.3%
2-Hydroxyglutarate Not specified, but stated as lower than 2,3-DHBA80%63.8%

Data adapted from Idle et al., Cancers (Basel), 2020.[1][2][3]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction, derivatization, and quantification of 2,3-DHBA from human plasma samples.

Materials:

  • Human plasma samples

  • Internal Standard (IS): e.g., U-13C-Sorbitol or other stable isotope-labeled analogue

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Pyridine

  • Methoxyamine hydrochloride (MOX)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Protein Precipitation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold methanol:acetonitrile (1:1, v/v) to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Solvent Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 60°C for 60 minutes. This step protects aldehyde and ketone groups.

    • Silylation: Add 80 µL of MSTFA with 1% TMCS. Vortex and incubate at 60°C for 45 minutes. This step increases the volatility of the analytes.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Ion Source Temperature: 230°C

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

      • Monitor characteristic ions for 2,3-DHBA and the internal standard.

  • Data Analysis:

    • Quantify the peak area of 2,3-DHBA relative to the peak area of the internal standard.

    • Generate a calibration curve using known concentrations of 2,3-DHBA standard to determine the concentration in the plasma samples.

Sample Plasma Sample IS Add Internal Standard Sample->IS Precipitate Protein Precipitation (Methanol/Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Derivatize1 Methoximation (MOX in Pyridine) Dry->Derivatize1 Derivatize2 Silylation (MSTFA) Derivatize1->Derivatize2 GCMS GC-MS Analysis Derivatize2->GCMS Data Data Analysis GCMS->Data

Experimental workflow for GC-MS analysis.

Clinical and Research Applications

  • Diagnostic Biomarker: Elevated levels of 2,3-DHBA can serve as a sensitive and specific indicator of the presence of IDH1/2 mutations in cancers like AML.

  • Monitoring Treatment Response: In the context of therapies targeting mutant IDH1/2, monitoring the levels of 2,3-DHBA could provide a dynamic readout of treatment efficacy. A decrease in 2,3-DHBA levels would be indicative of successful target engagement and inhibition of the mutant enzyme.

  • Drug Development: For novel inhibitors of mutant IDH1/2, 2,3-DHBA can be used as a pharmacodynamic biomarker in preclinical and clinical studies to assess drug activity.

  • Understanding Disease Pathogenesis: The discovery of 2,3-DHBA as a product of mutant IDH1/2 opens new avenues for research into the metabolic reprogramming and oncogenic mechanisms driven by these mutations.

Conclusion

This compound is an emerging and promising biomarker for cancers harboring IDH1/2 mutations. Its high sensitivity and specificity, particularly demonstrated in AML, suggest its potential to complement or even surpass 2-hydroxyglutarate in certain clinical and research settings. The provided protocols offer a framework for the reliable quantification of this oncometabolite, enabling further investigation into its clinical utility and role in cancer biology.

References

Application of (2R,3S)-2,3-dihydroxybutyric Acid in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(2R,3S)-2,3-dihydroxybutyric acid, also known as 4-deoxythreonic acid, is an emerging metabolite of significant interest in the field of metabolomics.[1] This sugar acid, a secondary metabolite, is not essential for fundamental metabolic processes but is implicated in crucial signaling and defense mechanisms.[2][3] Its presence and concentration in biological fluids can serve as a valuable biomarker for certain pathological conditions, particularly in oncology.

Application Notes

This compound as a Biomarker in Acute Myeloid Leukemia (AML)

Metabolomic profiling of patients with Acute Myeloid Leukemia (AML) has revealed that this compound is a promising biomarker for mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes.[1] These mutations are frequent in AML and lead to the production of the oncometabolite (2R)-hydroxyglutaric acid (2R-HG).[1]

Studies have shown that plasma levels of this compound are significantly elevated in AML patients with IDH1/2 mutations compared to those with wild-type IDH1/2.[1] Notably, its diagnostic performance as a biomarker for these mutations has been demonstrated to be superior to that of 2R-HG.[1] Receiver operating characteristic (ROC) analysis has shown a higher area under the curve (AUC) for this compound, indicating better sensitivity and specificity in identifying patients with IDH mutations.[1]

The concentration of this compound also correlates strongly with levels of 2R-HG, suggesting a linked metabolic origin.[1] Furthermore, elevated plasma levels of this compound have been associated with higher plasma fibrinogen concentrations, a factor linked to poorer survival in AML patients.[1] This suggests that this compound may not only be a diagnostic biomarker but also hold prognostic value.[1]

Potential Role in Other Diseases

Beyond AML, elevated levels of 2,3-dihydroxybutyric acid have been observed in other metabolic disorders. For instance, a significant increase in serum 2,3-dihydroxybutyric acid has been noted in patients with non-alcoholic steatohepatitis (NASH) compared to healthy controls, suggesting its potential as a biomarker for this condition.[4] Increased levels have also been reported in children with type I diabetes.[4]

Data Presentation

Table 1: Performance of this compound as a Biomarker for IDH1/2 Mutations in AML

BiomarkerAUCp-valueSpecificitySensitivity
This compound0.861< 0.000180%87.3%
(2R)-hydroxyglutaric acid (2R-HG)Not specified< 0.000180%63.8%

Source: Data extracted from a study on AML patients.[1]

Table 2: Fold Change of 2,3-dihydroxybutyric acid in Disease States

DiseaseComparison GroupFold Increase
Nonalcoholic Steatohepatitis (NASH)Healthy Controls7.3

Source: Data from a study on non-targeted serum metabolomics.[4]

Experimental Protocols

Protocol 1: Sample Preparation for Metabolomic Analysis of this compound from Plasma/Serum

This protocol outlines a general procedure for the extraction of metabolites from plasma or serum for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plasma or serum samples

  • Ice-cold 1 M perchloric acid or methanol

  • 1 M potassium hydroxide (KOH)

  • Centrifuge

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Deproteinization: To 100 µL of plasma or serum in a microcentrifuge tube, add an equal volume of ice-cold 1 M perchloric acid or 4 volumes of cold methanol.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new microcentrifuge tube.

  • Neutralization (if using perchloric acid): If perchloric acid was used for deproteinization, neutralize the supernatant by adding 1 M KOH. A precipitate of potassium perchlorate will form. Centrifuge again to remove the precipitate and collect the supernatant.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization and GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol describes a general method for the derivatization and analysis of this compound using GC-MS.

Materials:

  • Dried metabolite extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • To the dried metabolite extract, add 50 µL of pyridine to dissolve the residue.

    • Add 50 µL of MSTFA with 1% TMCS.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatography Conditions (Example):

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Mass Spectrometry Conditions (Example):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Electron Ionization: 70 eV

      • Scan Range: m/z 50-600

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Quantify the metabolite by integrating the peak area and comparing it to a standard curve generated from known concentrations of a this compound standard.

Mandatory Visualization

Proposed Metabolic Pathway of this compound Threonine Threonine Intermediate (3S)-hydroxy-2-oxobutanoic acid Threonine->Intermediate DHBA This compound (4-deoxythreonic acid) Intermediate->DHBA Reduction Mutant_IDH Mutant IDH1/2 Mutant_IDH->Intermediate

Caption: Proposed synthesis of this compound.

Experimental Workflow for Metabolomic Analysis cluster_sample Sample Handling cluster_analysis Analytical Phase cluster_data Data Processing Collection Sample Collection (Plasma/Serum) Preparation Sample Preparation (Deproteinization) Collection->Preparation Extraction Metabolite Extraction Preparation->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Processing Data Processing (Peak Identification & Integration) GCMS->Processing Statistical Statistical Analysis (e.g., ROC curve) Processing->Statistical Biomarker Biomarker Identification Statistical->Biomarker

Caption: General workflow for a metabolomics study.

References

Application Notes and Protocols for the Sharpless Asymmetric Dihydroxylation of Crotonates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the Sharpless asymmetric dihydroxylation of crotonate esters, a cornerstone reaction in asymmetric synthesis for the preparation of chiral vicinal diols. These diols are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

Introduction

The Sharpless asymmetric dihydroxylation allows for the enantioselective conversion of prochiral alkenes into chiral diols with high enantiomeric excess (ee).[3][4] The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, and a stoichiometric co-oxidant to regenerate the osmium catalyst.[3][4][5] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure, containing the osmium catalyst, the chiral ligand [(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β], and the co-oxidant potassium ferricyanide, along with potassium carbonate.[1][3][6]

The choice between AD-mix-α and AD-mix-β dictates the facial selectivity of the dihydroxylation, leading to the formation of opposite enantiomers.[7][8] Generally, for a trans-disubstituted alkene like a crotonate ester, AD-mix-β will add the hydroxyl groups to the "top" face, while AD-mix-α will add them to the "bottom" face when the molecule is drawn in a specific orientation.[7]

Quantitative Data Summary

The following tables summarize the results of Sharpless asymmetric dihydroxylation on various crotonate esters under different conditions, providing a comparative overview of yields and enantioselectivities.

Table 1: Dihydroxylation of Various Crotonate Esters

EntryCrotonate EsterLigand/AD-mixCo-oxidantAdditiveYield (%)ee (%)Reference
1Methyl crotonate(DHQ)₂PHALK₃Fe(CN)₆Methanesulfonamide4589[9]
2n-Hexyl crotonate(DHQ)₂PHALK₃Fe(CN)₆Methanesulfonamide8880[9]
3Benzyl crotonate(DHQ)₂AQNK₃Fe(CN)₆--92[9]
4p-Phenylbenzyl crotonate(DHQ)₂AQNK₃Fe(CN)₆Methanesulfonamide81>95[9]
5Ethyl crotonateAD-mix-βK₃Fe(CN)₆-96>95[9]
6α, β-Unsaturated esterAD-mix-β-Methanesulfonamide9095[1]

Yields are for the isolated diol. Enantiomeric excess was determined by chiral HPLC or NMR analysis of the corresponding Mosher ester.[9]

Experimental Protocols

General Procedure for Sharpless Asymmetric Dihydroxylation of Crotonates

This protocol is a general guideline and can be adapted for various crotonate esters.

Materials:

  • Crotonate ester

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, but recommended for α,β-unsaturated esters)[1][3]

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium or sodium sulfate

  • Silica gel for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-water or refrigerator)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the crotonate ester (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Addition of Reagents: To the stirred solution, add the appropriate AD-mix (1.4 g per mmol of alkene). If required, add methanesulfonamide (1.0 mmol).

  • Reaction: Cool the reaction mixture to 0 °C in an ice bath and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, the reaction may be allowed to warm to room temperature and stirred for an extended period (24-48 hours).[9]

  • Quenching: Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g) and stirring for 30-60 minutes.

  • Extraction: Add ethyl acetate (20 mL) to the reaction mixture. If a precipitate forms, it may be necessary to filter the mixture through a pad of celite. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude diol can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • Osmium tetroxide and its salts are highly toxic and volatile. Handle AD-mix powders in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[10]

  • AD-mixes contain potassium ferricyanide, which can release toxic hydrogen cyanide gas if acidified. Never add acid to the AD-mix or the reaction waste.[10]

  • Dispose of all osmium-containing waste in a designated, properly labeled container.[10]

Diagrams

Reaction Mechanism

The catalytic cycle of the Sharpless asymmetric dihydroxylation involves several key steps, including the formation of an osmium(VIII)-ligand complex, cycloaddition to the alkene, and subsequent hydrolysis to release the diol and a reduced osmium species, which is then reoxidized.[3]

Sharpless_Mechanism cluster_cycle Catalytic Cycle OsO4_L OsO₄-Ligand Complex (OsVIII) Cycloaddition OsO4_L->Cycloaddition Alkene Crotonate Ester Alkene->Cycloaddition Osmylate_Ester Osmylate(VI) Ester Intermediate Cycloaddition->Osmylate_Ester Hydrolysis Hydrolysis (H₂O) Osmylate_Ester->Hydrolysis Diol Chiral Diol Hydrolysis->Diol Product OsVI Reduced Osmium (OsVI) Hydrolysis->OsVI Reoxidation Reoxidation (Co-oxidant) OsVI->Reoxidation Reoxidation->OsO4_L Regenerated Catalyst Cooxidant_out K₄Fe(CN)₆ Reoxidation->Cooxidant_out Cooxidant_in K₃Fe(CN)₆ Cooxidant_in->Reoxidation

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Workflow

The following diagram outlines the general laboratory workflow for performing a Sharpless asymmetric dihydroxylation experiment.

Sharpless_Workflow start Start setup 1. Reaction Setup - Dissolve crotonate in t-BuOH/H₂O - Add AD-mix & optional MsNH₂ start->setup reaction 2. Reaction - Cool to 0 °C - Stir vigorously - Monitor by TLC setup->reaction quench 3. Quenching - Add Na₂SO₃ - Stir for 30-60 min reaction->quench extraction 4. Extraction - Add Ethyl Acetate - Separate layers quench->extraction wash 5. Washing - Wash with H₂O and Brine extraction->wash dry 6. Drying & Concentration - Dry with Na₂SO₄ - Concentrate in vacuo wash->dry purify 7. Purification - Silica Gel Chromatography dry->purify product Pure Chiral Diol purify->product

Caption: General experimental workflow for the Sharpless reaction.

References

Application Notes and Protocols for the Derivatization of 2,3-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the derivatization of 2,3-dihydroxybutanoic acid, a polar hydroxybutyric acid, for analytical purposes.[1][2] Due to its high polarity and low volatility, direct analysis by gas chromatography (GC) is challenging, necessitating derivatization to improve its chromatographic properties.[3] For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and chromatographic retention.[4][5]

These notes are intended for researchers, scientists, and drug development professionals involved in the qualitative and quantitative analysis of metabolites like 2,3-dihydroxybutanoic acid.

Application Note 1: Silylation for GC-MS Analysis

Silylation is one of the most prevalent derivatization methods for GC analysis.[6] It involves the replacement of active hydrogen atoms in hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl (TMS) group.[6][7] This process significantly reduces the polarity and hydrogen-bonding capacity of the analyte, thereby increasing its volatility and thermal stability for GC analysis.[6][7] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used.[8][9]

Experimental Protocol: Silylation with BSTFA + 1% TMCS

This protocol outlines the procedure for the silylation of 2,3-dihydroxybutanoic acid in a sample matrix.

Materials:

  • Sample containing 2,3-dihydroxybutanoic acid (dried extract or standard solution)

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile (anhydrous grade)

  • Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound like glycolic acid)

  • Heating block or oven

  • GC-grade autosampler vials with inserts

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Transfer a known volume or mass of the sample into a reaction vial. If the sample is in a liquid form, evaporate it to complete dryness under a gentle stream of nitrogen gas. The presence of water can significantly hinder the derivatization reaction.[8]

  • Reconstitution: Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample residue. Add the internal standard at this stage. Vortex briefly to dissolve the residue.

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial. It is recommended to use the silylating reagent in excess to ensure the reaction goes to completion.[8]

  • Incubation: Securely cap the vial and heat at 70-75°C for 45-60 minutes.[8] Reaction time and temperature are critical parameters and may require optimization for different sample matrices.[8]

  • Cooling & Analysis: After incubation, allow the vial to cool to room temperature.

  • GC-MS Injection: Transfer the derivatized sample to a GC autosampler vial and inject it into the GC-MS system for analysis.

Quantitative Data Summary

The following table summarizes the performance of silylation methods for the analysis of relevant hydroxy and dicarboxylic acids. While specific data for 2,3-dihydroxybutanoic acid is limited, these values provide a benchmark for expected analytical performance.

Analyte/MethodDerivatization ReagentLOD (Limit of Detection)LOQ (Limit of Quantification)Linearity (r²)Reference
C2-C14 Dicarboxylic AcidsBSTFA5 - 40 pgNot ReportedNot Reported[9]
Formic AcidBSTFA590 ngNot ReportedNot Reported[9]
Lactic & Salicylic AcidBSTFA + TMCSNot ReportedNot ReportedNot Reported[10]

Derivatization Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Dry Evaporate to Dryness Sample->Dry Reconstitute Reconstitute in Solvent + Internal Standard Dry->Reconstitute AddReagent Add Silylating Reagent (e.g., BSTFA) Reconstitute->AddReagent Heat Incubate at 70-75°C AddReagent->Heat Inject Inject into GC-MS Heat->Inject Process Data Acquisition & Processing Inject->Process G Analyte 2,3-Dihydroxybutanoic Acid (-COOH, -OH groups) Step1 Esterification (e.g., HCl/Butanol) Analyte->Step1 Intermediate Butyl-2,3-dihydroxybutanoate (-COOBu, -OH groups) Step1->Intermediate Step2 Silylation (e.g., BSTFA) Intermediate->Step2 FinalProduct Volatile Derivative for GC-MS Analysis Step2->FinalProduct

References

Application Notes and Protocols: (2R,3S)-2,3-dihydroxybutyric acid acetonide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2R,3S)-2,3-dihydroxybutyric acid acetonide is a valuable chiral building block in organic synthesis, prized for its stereochemically defined diol functionality protected as an acetonide. This scaffold allows for a variety of synthetic manipulations, making it a versatile starting material for the synthesis of complex molecules such as carbohydrates, natural products, and pharmaceutical intermediates.[1] These application notes provide a summary of its synthesis and key synthetic transformations, complete with detailed experimental protocols and quantitative data.

Synthesis of this compound acetonide

A scalable, four-step synthesis of enantiomerically pure this compound acetonide has been developed, affording the product in high yield and excellent enantiomeric excess (>95% ee).[1][2] The sequence avoids chromatography, making it suitable for large-scale production.[1][2]

Reaction Scheme:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Asymmetric Dihydroxylation cluster_2 Step 3: Acetonide Protection cluster_3 Step 4: Saponification CrotonicAcid Crotonic Acid pPhenylbenzylCrotonate p-Phenylbenzyl Crotonate CrotonicAcid->pPhenylbenzylCrotonate p-Phenylbenzyl alcohol, H2SO4 (cat.) pPhenylbenzylCrotonate_ref p-Phenylbenzyl Crotonate Diol (2R,3S)-p-Phenylbenzyl 2,3-dihydroxybutanoate pPhenylbenzylCrotonate_ref->Diol AD-mix-β Diol_ref (2R,3S)-p-Phenylbenzyl 2,3-dihydroxybutanoate AcetonideEster (2R,3S)-p-Phenylbenzyl 2,3-dihydroxybutyrate acetonide Diol_ref->AcetonideEster 2,2-Dimethoxypropane, p-TsOH (cat.) AcetonideEster_ref (2R,3S)-p-Phenylbenzyl 2,3-dihydroxybutyrate acetonide FinalProduct (2R,3S)-2,3-dihydroxybutyric acid acetonide AcetonideEster_ref->FinalProduct LiOH, H2O

Figure 1: Scalable synthesis of this compound acetonide.

Quantitative Data for Synthesis:

StepProductYieldEnantiomeric Excess (ee)
2(2R,3S)-p-Phenylbenzyl 2,3-dihydroxybutanoate81%>95%
3(2R,3S)-p-Phenylbenzyl 2,3-dihydroxybutyrate acetonideQuantitative>95%
4This compound acetonide99%>95%

Experimental Protocol: Synthesis of this compound acetonide [1]

Step 1 & 2: Synthesis of (2R,3S)-biphenyl-4-ylmethyl 2,3-dihydroxybutanoate

  • To a solution of p-phenylbenzyl crotonate in a suitable solvent, add AD-mix-β.

  • Stir the reaction at 0 °C until completion (monitored by TLC).

  • Quench the reaction with sodium sulfite.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from dichloromethane-hexanes to yield the pure diol.

Step 3: Acetonide Protection

  • To a solution of the diol in 2,2-dimethoxypropane, add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure to obtain the acetonide-protected ester.

Step 4: Saponification

  • Dissolve the acetonide-protected ester in a mixture of THF and water.

  • Cool the solution to 0 °C and add lithium hydroxide.

  • Stir the reaction at 0 °C until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the final product.

Applications in Organic Synthesis: Key Transformations

This compound acetonide serves as a versatile chiral precursor for various functional group transformations, enabling the synthesis of more complex chiral molecules.

Workflow of Key Synthetic Transformations:

G Start (2R,3S)-2,3-dihydroxybutyric acid acetonide Alcohol (3S,4R)-3,4-dihydroxy-3-methylbutan-1-ol acetonide Start->Alcohol Reduction (e.g., BH3-THF) Diol (2R,3S)-2,3-dihydroxybutanoic acid Start->Diol Deprotection (e.g., aq. acid) Aldehyde (2S,3R)-2,3-dihydroxy-2-methylbutanal acetonide Alcohol->Aldehyde Oxidation (e.g., Swern Oxidation)

References

Application Notes and Protocols for the Analysis of (2R,3S)-2,3-dihydroxybutyric Acid and Its Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-2,3-dihydroxybutyric acid, also known as 4-Deoxy-L-threonic acid, is a carboxylic acid that has garnered interest in metabolomics and clinical research. It is the enantiomer of the naturally occurring (2S,3R)-2,3-dihydroxybutanoic acid found in humans. Elevated levels of this metabolite have been observed in the urinary organic acid profiles of patients with Type 1 diabetes mellitus. Furthermore, it has been identified as a potential oncometabolite in acute myeloid leukemia (AML) patients with mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2) genes, where its levels correlate strongly with the known oncometabolite 2-hydroxyglutarate.[1]

Accurate and robust analytical methods are crucial for quantifying this compound and its salts in various biological matrices. This document provides detailed application notes and protocols for the analysis of this compound using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties and Handling

The analytical standard is often supplied as a sodium salt hydrate. Proper storage and handling are essential to maintain its integrity.

PropertyDataReference
Synonyms (2R,3S)-2,3-Dihydroxybutanoic acid, 4-Deoxy-L-threonic acid
Molecular Formula C₄H₈O₄ (Free acid)[2]
Molecular Weight 120.10 g/mol (Anhydrous free acid basis)
Appearance Solid / Neat
Purity (by GC) ≥97.0%
Optical Activity [α]/D = +27 ± 3°, c = 0.5 in 0.1 M NaOH
Storage Temperature 2-8°C

Analytical Methodologies

The following sections detail protocols for the quantitative and qualitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Chiral HPLC is essential to differentiate between the stereoisomers of 2,3-dihydroxybutyric acid.[3][4] The separation of chiral hydroxycarboxylic acids can be achieved using chiral stationary phases (CSPs) such as those derived from quinine and quinidine.[5] An indirect method involving derivatization to form diastereomers is also a viable strategy.[6]

Protocol: Chiral HPLC with UV or Mass Spectrometric Detection

This protocol is a starting point for the chiral separation of hydroxycarboxylic acids, based on established methods for similar compounds.[5]

1.1. Sample Preparation (from Plasma/Urine):

  • To 100 µL of sample, add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol).
  • Vortex for 1 minute to ensure thorough mixing.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Filter through a 0.22 µm syringe filter before injection.

1.2. HPLC Conditions:

ParameterCondition
Column Quinine- or Quinidine-based Chiral Stationary Phase (e.g., Chiralpak ZWIX)
Mobile Phase Acetonitrile/Methanol mixtures with additives like formic acid or ammonium formate (MS-compatible)
Gradient Isocratic or a shallow gradient depending on the complexity of the matrix
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 10 - 25°C (low temperatures may improve resolution)
Injection Volume 5 - 10 µL
Detection - MS/MS: ESI-negative mode. Monitor MRM transitions (e.g., for a related compound, 3-hydroxybutyric acid, 103.0→59.0).[7] - UV: Low wavelength (e.g., 210 nm) if no derivatization is used.

1.3. Data Analysis:

  • Identify peaks based on the retention times of pure analytical standards for each stereoisomer ((2R,3S), (2S,3R), etc.).

  • Quantify using a calibration curve prepared with the this compound standard.

    G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 Biological Sample (Plasma, Urine) P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Evaporation P3->P4 P5 Reconstitution & Filtration P4->P5 A1 Chiral HPLC System P5->A1 Inject A2 Mass Spectrometer (ESI-Negative) A1->A2 D1 Peak Integration A2->D1 Acquire Data D2 Quantification (Calibration Curve) D1->D2 D3 Stereoisomer Identification D1->D3

    Caption: General workflow for chiral HPLC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for analyzing volatile and semi-volatile organic acids after derivatization. This is a common technique in metabolomics studies for profiling these compounds in biological fluids.[1]

Protocol: GC-MS Analysis after Derivatization

2.1. Sample Preparation and Derivatization:

  • Perform sample extraction as described in the HPLC protocol (steps 1.1.1 - 1.1.4).
  • The dried extract must be derivatized to increase volatility. A two-step process is common: a. Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 60°C for 45 minutes to protect keto groups. b. Silylation: Add 80 µL of a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS, MSTFA + 1% TMCS). Incubate at 70°C for 60 minutes.
  • Cool the sample to room temperature before injection.

2.2. GC-MS Conditions:

ParameterCondition
GC Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (or split 10:1)
Injection Volume 1 µL
Oven Program - Initial: 70°C, hold for 2 min - Ramp: 10°C/min to 300°C - Final: Hold at 300°C for 5 min
MS Interface Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantification.

2.3. Data Analysis:

  • Identify the derivatized analyte by comparing its retention time and mass spectrum with a derivatized analytical standard and library spectra.
  • For quantification, use a stable isotope-labeled internal standard and create a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both identification and quantification without the need for derivatization. While direct chiral differentiation is not standard, it can confirm the overall structure of 2,3-dihydroxybutyric acid.

Protocol: 1D ¹H NMR Analysis

3.1. Sample Preparation:

  • Dissolve 1-5 mg of the this compound salt standard in 0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).
  • Add a known amount of an internal standard for quantification (e.g., DSS or TSP for D₂O).
  • Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer Parameters (for a 400-600 MHz instrument):

ParameterSetting
Experiment 1D Proton (¹H) with water suppression (e.g., presaturation) if using D₂O
Temperature 298 K (25°C)
Pulse Program zgpr (or similar)
Number of Scans 16 - 128 (depending on concentration)
Acquisition Time ~2-4 seconds
Relaxation Delay (d1) 5 seconds (to ensure full relaxation for quantification)
Spectral Width 12 - 16 ppm

3.3. Data Analysis:

  • Process the spectrum with Fourier transformation, phase correction, and baseline correction.
  • Calibrate the spectrum using the internal standard signal (e.g., DSS at 0.0 ppm).
  • Assign peaks corresponding to the protons of 2,3-dihydroxybutyric acid based on their chemical shift, multiplicity, and integration.
  • Quantify the analyte by comparing the integral of a well-resolved analyte peak to the integral of the internal standard peak.

Metabolic and Signaling Context

(2R,3S)-dihydroxybutanoic acid is linked to threonine metabolism and has been identified as a potential oncometabolite in AML with IDH1/2 mutations. The diagram below illustrates this proposed metabolic relationship.[1]

G Threonine Threonine Metabolite_DHBA (2R,3S)-Dihydroxybutanoic Acid (2,3-DHBA) Threonine->Metabolite_DHBA Metabolism AlphaKG α-Ketoglutarate IDH_WT Wild-Type IDH1/2 AlphaKG->IDH_WT IDH_Mut Mutant IDH1/2 AlphaKG->IDH_Mut Metabolite_2HG (2R)-Hydroxyglutarate (2-HG) IDH_Mut->Metabolite_2HG Neomorphic Activity Epigenetics Epigenetic Dysregulation Metabolite_2HG->Epigenetics AML AML Proliferation Metabolite_DHBA->AML Correlated with Epigenetics->AML

Caption: Proposed metabolic context of 2,3-DHBA in AML.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution of 2,3-Dihydroxybutanoic Acid Stereoisomers in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the peak resolution of 2,3-dihydroxybutanoic acid stereoisomers in your High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 2,3-dihydroxybutanoic acid stereoisomers by HPLC?

A1: 2,3-dihydroxybutanoic acid has two chiral centers, resulting in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The primary challenges in their HPLC separation are:

  • Enantiomeric Pairs: The (2R,3R) and (2S,3S) isomers are enantiomers, as are the (2R,3S) and (2S,3R) isomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation on a standard reversed-phase or normal-phase HPLC column impossible without a chiral selector.

  • Diastereomeric Pairs: The pairs of enantiomers are diastereomers to each other (e.g., (2R,3R) is a diastereomer of (2R,3S) and (2S,3R)). Diastereomers have different physical properties and can be separated on achiral columns, though achieving baseline resolution can still be challenging due to their structural similarity.

Q2: What are the general strategies for separating the stereoisomers of 2,3-dihydroxybutanoic acid?

A2: There are two primary strategies for the HPLC separation of these stereoisomers:

  • Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often effective for this type of separation.

  • Indirect Chiral Separation (Diastereomeric Derivatization): This approach involves reacting the mixture of stereoisomers with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). This method can be effective but requires an additional reaction step and careful selection of the derivatizing agent.

Q3: How can I improve the resolution between the diastereomeric pairs on an achiral column?

A3: To improve the resolution of diastereomers, you can systematically adjust several chromatographic parameters. It is crucial to change only one parameter at a time to understand its effect.[1] Key parameters to optimize include:

  • Mobile Phase Composition: Altering the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.

  • pH of the Mobile Phase: For an acidic compound like 2,3-dihydroxybutanoic acid, adjusting the pH of the mobile phase can alter its ionization state and interaction with the stationary phase, thereby affecting retention and selectivity.

  • Column Temperature: Lowering the column temperature can sometimes increase resolution, although it may also lead to broader peaks and longer run times. Conversely, higher temperatures can improve efficiency but may decrease retention and resolution.

  • Flow Rate: Reducing the flow rate can enhance peak efficiency and improve resolution, but it will also increase the analysis time.

Troubleshooting Guide: Improving Peak Resolution

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Possible Causes Solutions
Poor or no resolution of enantiomeric pairs. Use of an achiral HPLC column.Employ a chiral stationary phase (CSP) specifically designed for enantioseparation. Polysaccharide-based columns are a good starting point.
Inappropriate mobile phase for the chiral column.Consult the column manufacturer's guidelines for recommended mobile phases. For Chiralpak® columns, normal-phase (e.g., hexane/isopropanol) or polar organic modes are often used.
Co-eluting or poorly resolved diastereomeric peaks on an achiral column. Mobile phase composition is not optimal.Systematically vary the organic solvent-to-buffer ratio. Try switching between acetonitrile and methanol to alter selectivity.
The pH of the mobile phase is not ideal.Adjust the pH of the aqueous portion of the mobile phase. For acidic analytes, a lower pH (e.g., using formic acid or phosphoric acid) can improve peak shape and retention.
Insufficient column efficiency.Use a longer column or a column with a smaller particle size to increase the number of theoretical plates.
Broad peaks leading to poor resolution. High flow rate.Reduce the flow rate to improve peak efficiency.
Large injection volume or high sample concentration.Decrease the injection volume or dilute the sample.[2]
Extra-column volume.Minimize the length and internal diameter of tubing between the injector, column, and detector.
Peak tailing affecting resolution. Secondary interactions with the stationary phase.For acidic compounds, adding a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase can reduce tailing.
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.
Inconsistent retention times and resolution. Improper column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation

This protocol is a starting point for separating all four stereoisomers using a polysaccharide-based chiral stationary phase.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (as 2,3-dihydroxybutanoic acid has a weak chromophore)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase.

Expected Outcome: This method has the potential to resolve all four stereoisomers. Retention times will need to be determined experimentally. The elution order will depend on the specific interactions between the stereoisomers and the chiral stationary phase.

Protocol 2: Indirect Separation via Diastereomeric Derivatization

This protocol involves creating diastereomers that can be separated on a standard reversed-phase column.

Step 1: Derivatization

  • React the 2,3-dihydroxybutanoic acid stereoisomer mixture with a chiral derivatizing agent, such as (R)-(-)-1-(1-Naphthyl)ethylamine, in the presence of a suitable coupling agent (e.g., DCC or EDC).

  • Ensure the reaction goes to completion to avoid skewed quantitative results.

  • Quench the reaction and extract the resulting diastereomeric amides.

  • Dissolve the dried extract in the HPLC mobile phase.

Step 2: HPLC Analysis of Diastereomers

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at the maximum absorbance of the naphthyl group (approx. 280 nm)
Injection Volume 10 µL

Expected Outcome: This method should separate the diastereomeric derivatives into two or more peaks, allowing for the quantification of the original enantiomeric pairs.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_solution Solution Problem Poor Peak Resolution CheckSystem Check System Suitability (Pressure, Baseline) Problem->CheckSystem Start CheckMethod Review Method Parameters (Column, Mobile Phase, etc.) CheckSystem->CheckMethod OptimizeSelectivity Optimize Selectivity (α) - Change Mobile Phase - Change Stationary Phase CheckMethod->OptimizeSelectivity If system is OK OptimizeEfficiency Optimize Efficiency (N) - Lower Flow Rate - Use Smaller Particles OptimizeSelectivity->OptimizeEfficiency OptimizeRetention Optimize Retention (k) - Adjust Organic % - Adjust pH OptimizeEfficiency->OptimizeRetention Solution Achieve Baseline Resolution OptimizeRetention->Solution Iterate until resolved Chiral_Separation_Strategy cluster_direct Direct Method cluster_indirect Indirect Method Start Mixture of 2,3-Dihydroxybutanoic Acid Stereoisomers Direct_Method Use Chiral Stationary Phase (CSP) (e.g., Chiralpak®) Start->Direct_Method Indirect_Method React with Chiral Derivatizing Agent Start->Indirect_Method Direct_Result Separation of all 4 Stereoisomers Direct_Method->Direct_Result Diastereomers Formation of Diastereomers Indirect_Method->Diastereomers Achiral_HPLC Separate on Achiral Column (e.g., C18) Diastereomers->Achiral_HPLC Indirect_Result Separation of Diastereomeric Pairs Achiral_HPLC->Indirect_Result

References

Troubleshooting matrix effects in ESI-MS analysis of dihydroxybutyric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of dihydroxybutyric acid.

Troubleshooting Guides

Question: I am observing significant ion suppression for dihydroxybutyric acid in my plasma/serum samples. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression is a common challenge in the ESI-MS analysis of small polar molecules like dihydroxybutyric acid, particularly in complex biological matrices such as plasma or serum. The primary causes are co-eluting endogenous matrix components that compete with the analyte for ionization or alter the droplet formation and evaporation process in the ESI source.

Common Causes of Ion Suppression:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS, especially when using protein precipitation for sample cleanup.[1]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ionization process.[2]

  • Other Endogenous Molecules: Other small molecules, peptides, and lipids can also co-elute and cause ion suppression.

Troubleshooting Workflow for Ion Suppression:

IonSuppressionWorkflow cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatography Strategies start Start: Significant Ion Suppression Observed sample_prep Step 1: Evaluate and Optimize Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatographic Separation sample_prep->chromatography If suppression persists ppt Protein Precipitation (PPT) sample_prep->ppt lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe internal_standard Step 3: Implement Appropriate Internal Standard chromatography->internal_standard If suppression persists rp Reversed-Phase (RP) with Modified Conditions chromatography->rp hilic Hydrophilic Interaction Liquid Chromatography (HILIC) chromatography->hilic result Result: Minimized Ion Suppression and Reliable Quantification internal_standard->result

Caption: Troubleshooting workflow for addressing ion suppression.

Mitigation Strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering dihydroxybutyric acid.

    • Protein Precipitation (PPT): While simple, it is often insufficient for removing phospholipids.[1]

    • Liquid-Liquid Extraction (LLE): Can be more effective than PPT in removing certain interferences.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte or trapping interferences.[3][4] Mixed-mode or phospholipid removal SPE plates are particularly effective.[3]

  • Enhance Chromatographic Separation:

    • Reversed-Phase (RP) Chromatography: Adjusting the gradient, mobile phase composition (e.g., using different organic modifiers or additives), or using a column with a different stationary phase (e.g., embedded polar group) can help separate dihydroxybutyric acid from co-eluting interferences.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds like dihydroxybutyric acid and can provide different selectivity compared to RPLC, potentially resolving it from matrix components.[5][6]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for dihydroxybutyric acid (e.g., D6-4-hydroxybutyric acid) is the gold standard for compensating for matrix effects.[7][8] It co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for accurate quantification.

Quantitative Comparison of Sample Preparation Techniques for Small Molecules:

Sample Preparation MethodMatrixTypical Matrix Effect ObservationKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Plasma, SerumSignificant ion suppression, often due to phospholipids.[1]Simple, fast, and inexpensive.Inefficient removal of matrix components.[1]
Liquid-Liquid Extraction (LLE) Plasma, Serum, UrineModerate to low ion suppression.Better cleanup than PPT for certain analytes.Can be labor-intensive and difficult to automate.
Solid-Phase Extraction (SPE) Plasma, Serum, UrineLow to negligible ion suppression.[3][4]High selectivity and provides the cleanest extracts.[4]More complex and costly than PPT or LLE.
Question: My dihydroxybutyric acid peak shape is poor (e.g., fronting, tailing, or splitting) in my LC-MS/MS analysis. What are the common causes and solutions?

Answer:

Poor peak shape can compromise the accuracy and precision of your analysis. The causes can be related to the sample, the liquid chromatography (LC) system, or the interaction between them.

Troubleshooting Poor Peak Shape:

PeakShapeTroubleshooting start Start: Poor Peak Shape Observed injection_solvent Check Injection Solvent vs. Mobile Phase Mismatch start->injection_solvent column_overload Investigate Column Overload injection_solvent->column_overload If issue persists secondary_interactions Assess Secondary Interactions with Stationary Phase column_overload->secondary_interactions If issue persists system_issues Inspect for System Issues (Leaks, Blockages) secondary_interactions->system_issues If issue persists resolution Resolution: Symmetrical and Sharp Peak system_issues->resolution

Caption: Decision tree for troubleshooting poor peak shape.

Common Causes and Solutions:

IssueCommon Cause(s)Recommended Solution(s)
Peak Fronting - Injection of the sample in a solvent stronger than the initial mobile phase.[9]- Column overload.- Reconstitute the sample in the initial mobile phase or a weaker solvent.[9]- Reduce the injection volume or sample concentration.
Peak Tailing - Secondary interactions between the acidic dihydroxybutyric acid and active sites on the column (e.g., silanols).- Column degradation.- Use a mobile phase with a lower pH to suppress the ionization of silanol groups.- Employ a column with end-capping or a different stationary phase.- Replace the column.
Peak Splitting - Clogged frit or partially blocked column.- Injection solvent effect.- Co-elution with an interfering compound.- Back-flush the column or replace it.- Ensure the injection solvent is compatible with the mobile phase.- Improve chromatographic resolution to separate the analyte from the interference.

Frequently Asked Questions (FAQs)

1. What is the best type of internal standard for dihydroxybutyric acid analysis?

A stable isotope-labeled (SIL) internal standard, such as D6-4-hydroxybutyric acid, is highly recommended.[7] A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, causing it to co-elute and experience the same degree of matrix effects.[8] This provides the most accurate compensation for variations in sample preparation, injection, and ionization.

2. How can I quantitatively assess the matrix effect for my dihydroxybutyric acid assay?

The post-extraction spike method is a widely accepted approach to quantify matrix effects.[8] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

3. Should I use a reversed-phase or HILIC column for dihydroxybutyric acid analysis?

Both reversed-phase (RPLC) and hydrophilic interaction liquid chromatography (HILIC) can be used, and the choice depends on the specific requirements of your assay.

  • RPLC: May require a highly aqueous mobile phase for retention of the polar dihydroxybutyric acid. An embedded polar group or C18 column can be effective.

  • HILIC: Is specifically designed for polar analytes and can provide better retention and alternative selectivity, which can be advantageous for separating it from other polar matrix components.[5][6] HILIC often uses a high percentage of organic solvent in the mobile phase, which can enhance ESI sensitivity.[6]

4. Can derivatization help in the analysis of dihydroxybutyric acid?

Yes, derivatization can be a useful strategy, especially if you are experiencing low sensitivity. Derivatizing dihydroxybutyric acid can improve its chromatographic retention on RPLC columns and enhance its ionization efficiency, leading to lower limits of detection.

5. What are some general tips to minimize contamination and carryover in my LC-MS system?

  • Use high-purity solvents and reagents (LC-MS grade).

  • Incorporate a divert valve to direct the initial and final portions of the chromatographic run (which may contain highly retained matrix components) to waste instead of the mass spectrometer.

  • Implement a robust autosampler wash procedure, using a strong solvent to clean the needle and injection port between samples.

  • Regularly perform system suitability tests with a standard solution to monitor for any buildup of contamination.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Plasma/Serum using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for the specific SPE sorbent and analyte.

  • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

  • Equilibrate the cartridge: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load the sample: Dilute 100 µL of plasma or serum with 100 µL of 2% formic acid in water containing the internal standard. Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Elute the analyte: Elute the dihydroxybutyric acid with 1 mL of methanol.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Analysis of Dihydroxybutyric Acid

This is an example method and should be adapted and optimized for your specific instrumentation.

Liquid Chromatography:

  • Column: A C18 column with an embedded polar group (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient (for RPLC):

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (Negative Ion Mode ESI):

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: To be optimized for dihydroxybutyric acid and its internal standard. For example, for a related compound like 3-hydroxybutyric acid, a transition of m/z 103.0 -> 59.0 might be used.[10]

References

Technical Support Center: Optimization of 2,3-Dihydroxybutanoic Acid Extraction from Urine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of 2,3-dihydroxybutanoic acid extraction from urine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the extraction of 2,3-dihydroxybutanoic acid from urine samples.

Issue Potential Cause Recommended Solution
Low Recovery of 2,3-dihydroxybutanoic acid Incomplete Lysis of Urinary Matrix: The analyte may be trapped within the complex urine matrix.Enzymatic Pre-treatment: Consider pre-treatment of the urine sample with β-glucuronidase/arylsulfatase to deconjugate metabolites. Homogenization: Ensure thorough vortexing or sonication of the sample after solvent addition.
Suboptimal pH: The pH of the urine sample can significantly affect the protonation state and, therefore, the solubility of 2,3-dihydroxybutanoic acid in the extraction solvent.pH Adjustment: Acidify the urine sample to a pH of approximately 1-2 with an acid like HCl before extraction to ensure the analyte is in its protonated, less polar form, which is more soluble in organic solvents.[1]
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for 2,3-dihydroxybutanoic acid.Solvent Selection: Ethyl acetate is a commonly used and effective solvent for the extraction of polar organic acids from urine.[2] Acetonitrile can also be used as an initial extractant due to its miscibility with water and ability to extract polar compounds.[2]
Insufficient Solvent Volume: The volume of the extraction solvent may not be sufficient to efficiently partition the analyte.Optimize Solvent-to-Sample Ratio: A common starting point is a 4:1 to 6:1 ratio of solvent to urine (v/v).[3] This may need to be optimized for your specific sample.
Co-elution of Interfering Substances Poor Selectivity of Extraction Method: The chosen solvent may be co-extracting other urinary components with similar chemical properties.Solid-Phase Extraction (SPE): Consider using an SPE method, which can offer higher selectivity than liquid-liquid extraction (LLE). Anion exchange or mixed-mode SPE cartridges can be effective for isolating acidic compounds.[1] Back-Extraction: Perform a back-extraction by adding a basic aqueous solution (e.g., borax-monopotassium phosphate buffer) to the organic extract to transfer the acidic analyte back into the aqueous phase, leaving less polar interferences in the organic phase.[3]
Poor Reproducibility Inconsistent Sample Handling: Variations in sample collection, storage, or thawing can introduce variability.Standardize Pre-analytical Steps: Ensure consistent procedures for urine collection (e.g., mid-stream), storage temperature (-80°C is recommended), and thawing (e.g., on ice).[4]
Inconsistent Extraction Procedure: Minor variations in extraction steps can lead to significant differences in recovery.Use of Internal Standard: Incorporate a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound) at the beginning of the extraction process to account for variability. 3-phenylbutyric acid has been used as an internal standard for organic acid analysis.[2]
Manual Extraction Errors: Manual liquid handling can introduce variability between samples.Automation: Where possible, utilize automated liquid handling systems to improve precision.[2]
Emulsion Formation During LLE High Concentration of Proteins or Lipids: These can act as emulsifying agents.Centrifugation: Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. Addition of Salt: Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion.[5] Freezing: Freeze the sample to facilitate the separation of the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting 2,3-dihydroxybutanoic acid from urine?

A1: A common and effective initial approach is liquid-liquid extraction (LLE) using ethyl acetate.[1][2] It is crucial to acidify the urine sample to a pH of 1-2 before extraction to ensure the 2,3-dihydroxybutanoic acid is in its protonated form, which enhances its solubility in the organic solvent.

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: The choice between LLE and SPE depends on your specific experimental needs.

  • LLE is often simpler and more cost-effective for initial studies and can provide good recovery.[1]

  • SPE can offer higher purity and selectivity, which is beneficial for reducing matrix effects in sensitive downstream analyses like mass spectrometry.[1] SPE can also be more easily automated for high-throughput applications.

Q3: How can I improve the recovery of this highly polar analyte?

A3: For highly polar analytes like 2,3-dihydroxybutanoic acid, a two-step extraction can be beneficial. An initial extraction with a water-miscible solvent like acetonitrile can effectively extract polar compounds.[2] This is followed by the addition of an immiscible solvent like ethyl acetate to partition the analyte of interest into the organic phase.[2]

Q4: What are the critical parameters to optimize for the extraction?

A4: The most critical parameters to optimize are:

  • pH of the urine sample: This directly impacts the charge state of the analyte.

  • Choice of extraction solvent(s): The polarity and selectivity of the solvent are key.

  • Solvent-to-sample ratio: This affects the partitioning efficiency.

  • Mixing time and method: Ensures adequate contact between the sample and solvent.

  • Evaporation conditions: Gentle evaporation under a stream of nitrogen is recommended to prevent degradation of the analyte.[5]

Q5: How do I store urine samples before extraction to ensure the stability of 2,3-dihydroxybutanoic acid?

A5: For long-term storage, urine samples should be kept at -80°C to minimize degradation of metabolites.[4] For short-term storage, 4°C is acceptable, but extraction should be performed as soon as possible. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Ethyl Acetate

This protocol is a standard method for the extraction of organic acids from urine.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge the urine at 2000 x g for 10 minutes to remove particulate matter.

    • Transfer 1 mL of the supernatant to a clean glass tube.

  • Internal Standard Addition:

    • Add an appropriate internal standard (e.g., a stable isotope-labeled 2,3-dihydroxybutanoic acid or a structural analog) to the urine sample.

  • Acidification:

    • Adjust the pH of the urine to approximately 1-2 by adding a small volume of concentrated hydrochloric acid (HCl).

  • Extraction:

    • Add 4 mL of ethyl acetate to the acidified urine sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube. .

  • Drying:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[5]

  • Derivatization and Analysis:

    • The dried extract is then ready for derivatization (if required for your analytical method, e.g., GC-MS) and subsequent analysis.

Protocol 2: Two-Step Liquid-Liquid Extraction (LLE) with Acetonitrile and Ethyl Acetate

This protocol is designed to enhance the recovery of polar organic acids.[2]

  • Sample Preparation:

    • Follow steps 1.1 and 1.2 from Protocol 1.

  • Internal Standard Addition:

    • Follow step 2 from Protocol 1.

  • Initial Extraction:

    • Add 300 µL of acetonitrile to the 1 mL urine sample.

    • Vortex for 1 minute.

  • Second Extraction:

    • Add 1200 µL of ethyl acetate to the mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to achieve phase separation.

  • Collection and Drying:

    • Follow steps 5 and 6 from Protocol 1.

  • Derivatization and Analysis:

    • Follow step 7 from Protocol 1.

Data Presentation

Table 1: Comparison of Extraction Solvents for Organic Acids from Urine

Solvent Advantages Disadvantages Typical Recovery Range
Ethyl Acetate Good extraction efficiency for a broad range of organic acids, low water solubility, easy to evaporate.[2]Can form emulsions.70-95%
Acetonitrile Miscible with water, good for extracting polar compounds.[2]Requires a second, immiscible solvent for phase separation.85-100% (in the initial extract)
Diethyl Ether Good solvent for many organic acids.Highly volatile and flammable, can form peroxides.65-90%

Note: Recovery rates are generalized for organic acids and may vary for 2,3-dihydroxybutanoic acid. Optimization is recommended.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis urine_sample Urine Sample centrifuge1 Centrifuge (2000 x g, 10 min) urine_sample->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_is Add Internal Standard supernatant->add_is acidify Acidify to pH 1-2 add_is->acidify add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge2 Centrifuge (2000 x g, 5 min) vortex->centrifuge2 collect_organic Collect Organic Layer centrifuge2->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate derivatize Derivatize (if needed) evaporate->derivatize analysis LC-MS or GC-MS Analysis derivatize->analysis

Caption: Workflow for Liquid-Liquid Extraction of 2,3-dihydroxybutanoic acid.

troubleshooting_workflow start Low Analyte Recovery? check_ph Is pH of urine acidic (1-2)? start->check_ph adjust_ph Action: Acidify sample with HCl check_ph->adjust_ph No check_solvent Is solvent-to-sample ratio adequate (e.g., >4:1)? check_ph->check_solvent Yes end Re-analyze adjust_ph->end increase_solvent Action: Increase solvent volume check_solvent->increase_solvent No consider_spe Consider SPE for cleaner extract check_solvent->consider_spe Yes increase_solvent->end consider_spe->end

Caption: Troubleshooting Decision Tree for Low Analyte Recovery.

References

Technical Support Center: Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of enantiomerically pure syn-2,3-dihydroxybutyrate.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during your experiments.

Low Enantioselectivity

Question: My Sharpless asymmetric dihydroxylation is resulting in low enantiomeric excess (ee). What are the potential causes and solutions?

Answer:

Low enantioselectivity in the Sharpless asymmetric dihydroxylation of crotonates to produce syn-2,3-dihydroxybutyrate can stem from several factors. A primary concern is the potential for a competing, non-selective "second cycle" in the catalytic process.[1] This occurs when the osmate ester intermediate is oxidized before it dissociates from the osmium center, leading to a dihydroxylation pathway that does not involve the chiral ligand and thus results in a racemic or low ee product.

Troubleshooting Steps:

  • Ligand Concentration: Ensure you are using a sufficient molar concentration of the chiral ligand. A higher ligand concentration can suppress the secondary, non-enantioselective pathway.[1]

  • Olefin Concentration: High concentrations of the olefin substrate can also favor the non-selective second cycle. If you observe a decrease in enantioselectivity, try reducing the concentration of your crotonate starting material.

  • Reaction Temperature: While the reaction is often run at 0 °C, temperature can influence enantioselectivity. Ensure your reaction temperature is well-controlled. For some substrates, lower temperatures may be beneficial.

  • pH of the Reaction Mixture: The pH of the reaction is crucial. The Sharpless asymmetric dihydroxylation is typically performed under slightly basic conditions to ensure a stable pH, as the reaction proceeds more rapidly under these conditions. For electron-deficient olefins, a slightly acidic pH can sometimes accelerate the reaction, but this must be carefully optimized to avoid compromising enantioselectivity.[1][2]

  • Purity of Starting Material: The purity of the crotonate ester is important. Impurities can interfere with the catalyst and lead to lower enantioselectivity. It is recommended to use highly pure starting materials.

Poor Diastereoselectivity (Formation of anti-isomer)

Question: I am observing significant formation of the anti-2,3-dihydroxybutyrate diastereomer. How can I improve the syn-selectivity?

Answer:

The Sharpless asymmetric dihydroxylation is known for its excellent syn-selectivity.[3] If you are observing the formation of the anti-isomer, it is crucial to re-evaluate your reaction conditions and starting materials.

Troubleshooting Steps:

  • Reaction Mechanism: The concerted [3+2] cycloaddition mechanism of the Sharpless dihydroxylation inherently leads to syn-addition of the hydroxyl groups.[2] Significant deviation from this suggests a different reaction pathway may be occurring.

  • Starting Material Geometry: Ensure that your starting crotonate is predominantly the trans(E)-isomer. While the Sharpless dihydroxylation can tolerate small amounts of the cis(Z)-isomer, higher concentrations can lead to the formation of the corresponding syn-diol from the cis-alkene, which may be mistaken for the anti-diol of the trans-alkene if not properly characterized.

  • Alternative Synthetic Routes: If you are not using the Sharpless method, be aware that other dihydroxylation methods can lead to anti-diols. For example, the epoxidation of the alkene followed by acid-catalyzed ring-opening results in anti-dihydroxylation.[4]

Low Reaction Yield

Question: My reaction yield of syn-2,3-dihydroxybutyrate is consistently low. What are the common causes and how can I improve it?

Answer:

Low yields in the synthesis of syn-2,3-dihydroxybutyrate can be attributed to several factors, ranging from incomplete reactions to product loss during workup.

Troubleshooting Steps:

  • Reaction Time and Catalyst Loading: For some substrates, particularly less reactive ones, longer reaction times and higher catalyst loading may be necessary to achieve full conversion.[5]

  • Hydrolysis of the Osmate Ester: The hydrolysis of the intermediate osmate ester can be a rate-limiting step. The addition of a sulfonamide, such as methanesulfonamide, can accelerate the hydrolysis and improve the overall reaction rate, especially for disubstituted and trisubstituted olefins.[6]

  • Workup and Extraction: syn-2,3-Dihydroxybutyrate and its esters can be highly water-soluble, leading to significant product loss during aqueous workup.[5] To mitigate this, use a larger volume of organic extractant and perform multiple extractions. Saturation of the aqueous layer with sodium chloride can also help to reduce the solubility of the product in the aqueous phase. For particularly polar diols, specialized extraction protocols or techniques like lyophilization may be necessary.

  • Over-oxidation: In some dihydroxylation methods, over-oxidation of the diol product can occur, leading to cleavage of the C-C bond and formation of aldehydes or carboxylic acids. This is a known issue with potassium permanganate but can also occur with osmium-based catalysts under certain conditions.[7] Ensure that the reaction is monitored and stopped once the starting material is consumed.

Purification Challenges

Question: I am having difficulty purifying the syn-2,3-dihydroxybutyrate product. What are some effective purification strategies?

Answer:

The high polarity of syn-2,3-dihydroxybutyrate can make purification by traditional silica gel chromatography challenging.

Troubleshooting Steps:

  • Recrystallization: For crystalline products, recrystallization is a powerful technique for both purification and enantio- and diastereoenrichment.[3] The use of a bulky esterifying group, such as p-phenylbenzyl, can promote crystallinity.[3]

  • Chromatography on Different Stationary Phases: If standard silica gel chromatography is ineffective, consider alternative stationary phases. Reversed-phase chromatography can be a good option for polar compounds. For very polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) may be effective.

  • Derivatization: Protection of the diol as an acetonide can reduce its polarity, making it more amenable to purification by standard chromatographic techniques.[5] The acetonide can then be removed in a subsequent step.

  • Extraction Techniques: As mentioned previously, optimizing the extraction procedure is crucial to minimize product loss and simplify purification.

Data Presentation

Table 1: Enantioselectivity in the Sharpless Asymmetric Dihydroxylation of Various Crotonate Esters

EntryCrotonate EsterLigandEnantiomeric Excess (ee, %)Reference
1Ethyl Crotonate(DHQ)₂PHAL80[5]
2n-Hexyl Crotonate(DHQ)₂PHAL80[5]
3Ethyl Crotonate(DHQ)₂AQN>95[5]
4p-Phenylbenzyl Crotonate(DHQ)₂AQN87 (crude), >95 (after recrystallization)[5]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate

This protocol is adapted from Smaltz, D. J., & Myers, A. G. (2011). J. Org. Chem., 76(20), 8554–8559.[5]

Materials:

  • p-Phenylbenzyl crotonate

  • AD-mix-β (contains K₃Fe(CN)₆, K₂CO₃, and (DHQD)₂PHAL)

  • Potassium osmate (K₂OsO₂(OH)₄)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butanol

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of p-phenylbenzyl crotonate (1.0 equiv) in a 1:1 mixture of tert-butanol and water at 0 °C, add AD-mix-β (1.4 g per mmol of olefin), methanesulfonamide (1.0 equiv), and potassium osmate (0.002 equiv).

  • Stir the reaction mixture vigorously at 0 °C and monitor the progress by TLC. The reaction is typically complete within 6-24 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to yield enantiomerically pure syn-2,3-dihydroxybutyrate.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve p-Phenylbenzyl Crotonate in t-BuOH/H₂O add_reagents Add AD-mix-β, CH₃SO₂NH₂, K₂OsO₂(OH)₄ start->add_reagents react Stir at 0 °C (6-24 h) add_reagents->react Initiate Reaction quench Quench with Na₂SO₃ react->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate wash_dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Enantiomerically Pure syn-2,3-dihydroxybutyrate recrystallize->product

Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.

troubleshooting_enantioselectivity problem Low Enantiomeric Excess (ee) cause1 Competing 'Second Cycle' problem->cause1 cause2 Incorrect Ligand Concentration problem->cause2 cause3 High Olefin Concentration problem->cause3 cause4 Suboptimal pH problem->cause4 solution1 Increase Ligand Concentration cause1->solution1 solution2 Decrease Olefin Concentration cause1->solution2 solution4 Ensure Adequate Ligand Stoichiometry cause2->solution4 cause3->solution2 solution3 Buffer the Reaction Mixture (Slightly Basic) cause4->solution3

References

Stability of (2R,3S)-2,3-dihydroxybutyric acid in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of (2R,3S)-2,3-dihydroxybutyric acid for researchers, scientists, and drug development professionals. The information herein is curated to address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on supplier recommendations, this compound and its sodium salt hydrate should be stored at 2-8°C to ensure stability.[1]

Q2: What are the known physicochemical properties of 2,3-dihydroxybutyric acid?

A2: While specific data for the (2R,3S) stereoisomer is limited, predicted properties for related isomers include a pKa of approximately 3.60.[2][3] The molecular weight of the anhydrous free acid is 120.10 g/mol .[1]

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound?

A4: While specific hydrolysis data is unavailable, the stability of carboxylic acids can be pH-dependent. At extreme pH values, acid or base-catalyzed hydrolysis or other degradation reactions may occur, especially at elevated temperatures.

Q5: Is this compound susceptible to oxidation?

A5: Due to the presence of hydroxyl groups, this compound may be susceptible to oxidation. The potential for oxidative degradation should be considered, especially in the presence of oxidizing agents or under prolonged exposure to air.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, clumping) Absorption of moisture (hygroscopicity) or degradation.Store in a desiccator at the recommended 2-8°C. Ensure the container is tightly sealed.
Inconsistent analytical results (e.g., lower potency, unexpected peaks in HPLC) Chemical degradation due to improper storage or handling.Review storage conditions. Protect from light, extreme temperatures, and exposure to air. Prepare fresh solutions for analysis.
Precipitation in solution Poor solubility or degradation leading to insoluble products.Verify the appropriate solvent and concentration. Gentle warming and sonication may aid dissolution. If precipitation persists, consider the possibility of degradation.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7][8][9]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
  • At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
  • Store the solution at room temperature, protected from light, for a specified duration.
  • Analyze samples at various time intervals.

3. Thermal Degradation:

  • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
  • Analyze the sample at predetermined time points to assess for degradation.

4. Photostability Testing:

  • Expose the solid compound and a solution of the compound to a light source with controlled UV and visible light output (as per ICH Q1B guidelines).
  • Concurrently, store control samples protected from light.
  • Analyze the exposed and control samples at appropriate intervals.

Stability-Indicating HPLC Method Development (General Approach)

A stability-indicating method is crucial to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[10][11][12]

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection is typically used. The wavelength should be chosen to maximize the response of the API and its potential degradants.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare solutions of this compound acid Acidic (e.g., 0.1M HCl) prep->acid base Basic (e.g., 0.1M NaOH) prep->base oxidative Oxidative (e.g., 3% H2O2) prep->oxidative thermal Thermal (e.g., 80°C) prep->thermal photo Photolytic (UV/Vis light) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation and Degradation Pathway Identification hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (2-8°C, protected from light) start->check_storage check_prep Review Solution Preparation (solvent, concentration, age) start->check_prep check_purity Assess Purity of Starting Material start->check_purity improper_storage Correct Storage and Re-test check_storage->improper_storage prep_issue Prepare Fresh Solutions and Re-test check_prep->prep_issue purity_issue Source New Batch of Compound check_purity->purity_issue

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Method Development for Baseline Separation of Dihydroxybutyric Acid Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of dihydroxybutyric acid diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for separating dihydroxybutyric acid diastereomers?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the structural similarity of diastereomers, direct separation is often challenging. Therefore, these techniques are frequently coupled with chiral columns or derivatization strategies to enhance resolution.

Q2: Is derivatization necessary for the separation of dihydroxybutyric acid diastereomers?

A2: While not always mandatory, derivatization is highly recommended for improving chromatographic separation and detection. For GC analysis, derivatization is essential to increase the volatility of the dihydroxybutyric acids. For both GC and HPLC, chiral derivatizing agents can be used to convert the enantiomeric/diastereomeric mixture into diastereomeric derivatives with different physicochemical properties, making them easier to separate on a standard achiral column.[1]

Q3: What are some common chiral derivatizing agents for hydroxy acids?

A3: For HPLC, agents like (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) are used.[2] For GC, silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed to create more volatile derivatives.

Q4: How do I choose between HPLC and GC for my analysis?

A4: The choice depends on your specific requirements:

  • HPLC: Offers versatility with a wide range of chiral stationary phases (CSPs) and mobile phase compositions. It is generally preferred for less volatile compounds and when sample recovery is needed.

  • GC: Provides high resolution and sensitivity, especially when coupled with mass spectrometry (MS). It is suitable for volatile compounds or those that can be made volatile through derivatization.

Q5: What is a chiral stationary phase (CSP) and how does it work?

A5: A CSP is a chromatographic packing material that is chiral. It allows for the separation of enantiomers and diastereomers by forming transient, diastereomeric complexes with the analytes. The different stabilities of these complexes lead to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose, amylose), proteins, or synthetic chiral polymers.

Troubleshooting Guides

HPLC Method Development

Problem 1: Poor or no separation of diastereomers.

Possible Cause Troubleshooting Step
Inappropriate columnScreen different chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak series) are a good starting point for hydroxy acids.[3]
Suboptimal mobile phase- Modify the organic modifier (e.g., switch between methanol and acetonitrile).[4] - Adjust the mobile phase pH, especially if the analytes are ionizable.[5] - Add a small amount of an acid or base modifier (e.g., trifluoroacetic acid, diethylamine).
Insufficient interaction with CSPDecrease the column temperature to enhance chiral recognition.[6]
Co-elution of peaksIf not using a chiral column, consider derivatization with a chiral agent to form diastereomers that can be separated on a standard reversed-phase column.[7]

Problem 2: Peak tailing.

Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase- Add a competitor to the mobile phase (e.g., a small amount of a similar, non-analyte compound). - Adjust the mobile phase pH to suppress ionization of the analyte.
Column contamination or degradation- Flush the column with a strong solvent. - If the problem persists, the column may need to be replaced.
Sample overloadReduce the injection volume or sample concentration.

Problem 3: Peak splitting.

Possible Cause Troubleshooting Step
Sample solvent incompatible with mobile phaseDissolve the sample in the initial mobile phase if possible.
Column void or channeling- Reverse-flush the column at low flow rates. - If a void is suspected, the column may need to be repacked or replaced.[8]
Co-elution of closely related impurities or isomers- Optimize the mobile phase composition to improve resolution.[9] - Decrease the flow rate.
Blocked column fritReplace the column inlet frit.[9]
GC-MS Method Development

Problem 1: No or broad peaks for dihydroxybutyric acids.

Possible Cause Troubleshooting Step
Insufficient volatilityDerivatize the sample to create more volatile TMS or other silyl ethers.[10]
Analyte degradation in the injector- Use a lower injector temperature. - Ensure the injector liner is clean and deactivated.
Incomplete derivatization- Optimize the derivatization reaction time, temperature, and reagent concentration. - Ensure the sample is completely dry before adding the derivatizing agent.

Problem 2: Poor separation of derivatized diastereomers.

| Possible Cause | Troubleshooting Step | | Inappropriate GC column | - Use a chiral GC column. - If using a standard column, ensure it has the appropriate polarity. | | Suboptimal temperature program | - Decrease the initial oven temperature. - Use a slower temperature ramp rate to improve resolution. |

Experimental Protocols

Protocol 1: Chiral Derivatization for LC-MS Analysis

This protocol is a general guideline for the derivatization of dihydroxybutyric acids with a chiral agent for subsequent LC-MS analysis.

  • Sample Preparation: Evaporate a known amount of the sample containing dihydroxybutyric acids to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Add a solution of the chiral derivatizing agent (e.g., (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine) in a suitable solvent (e.g., acetonitrile).

    • Add a catalyst if required by the specific derivatization chemistry.

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a small amount of a quenching agent (e.g., formic acid).

  • Dilution and Analysis: Dilute the sample with the initial mobile phase and inject it into the LC-MS system.

Protocol 2: Silylation for GC-MS Analysis

This protocol provides a general procedure for the silylation of dihydroxybutyric acids for GC-MS analysis.

  • Sample Preparation: Transfer an aliquot of the sample to a reaction vial and evaporate to dryness under nitrogen.

  • Derivatization:

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).[10]

    • Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes).

  • Analysis: Cool the sample to room temperature and inject a portion of the derivatized sample into the GC-MS.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data for method development.

Table 1: HPLC Mobile Phase Optimization

Mobile Phase Composition Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs)
80:20 Acetonitrile:Water5.25.51.2
70:30 Acetonitrile:Water6.87.31.8
80:20 Methanol:Water8.18.30.8
70:30 Methanol:Water10.511.01.5

Table 2: GC Temperature Program Optimization

Temperature Program Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs)
5°C/min ramp12.312.61.9
10°C/min ramp9.810.01.3
15°C/min ramp7.57.60.9

Visualizations

Workflow for Troubleshooting Poor HPLC Resolution

G start Poor or No Separation check_column Is the column appropriate for chiral separation? start->check_column change_column Screen different Chiral Stationary Phases (CSPs) check_column->change_column No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes change_column->optimize_mp adjust_temp Adjust Column Temperature optimize_mp->adjust_temp Resolution still poor mp_steps Modify organic solvent ratio Adjust pH Add modifiers optimize_mp->mp_steps end_good Baseline Separation Achieved optimize_mp->end_good Resolution Improved derivatize Consider Chiral Derivatization adjust_temp->derivatize Resolution still poor temp_steps Decrease temperature to enhance interaction adjust_temp->temp_steps adjust_temp->end_good Resolution Improved derivatize->end_good

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

Decision Tree for Analytical Method Selection

G start Analyte: Dihydroxybutyric Acid Diastereomers volatility Is the analyte volatile or can it be made volatile? start->volatility hplc Use HPLC volatility->hplc No gc Use GC-MS volatility->gc Yes chiral_column_hplc Use Chiral Stationary Phase (CSP) hplc->chiral_column_hplc derivatize_hplc Use Chiral Derivatization with Achiral Column hplc->derivatize_hplc derivatize_gc Derivatize for volatility and analyze on standard column gc->derivatize_gc chiral_column_gc Use Chiral GC Column derivatize_gc->chiral_column_gc If separation is still poor

Caption: A decision tree to guide the selection of an analytical method.

References

Enhancing the yield of (2R,3S)-2,3-dihydroxybutyric acid in chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (2R,3S)-2,3-dihydroxybutyric acid

Welcome to the technical support center for the chemical synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and enhance yield and purity in their synthetic protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, particularly when using the Sharpless Asymmetric Dihydroxylation (SAD) method, which is a highly effective route to this compound.[1][2]

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yield can stem from several factors:

  • Incomplete Reaction: The dihydroxylation of some substrates can be slow. Ensure the reaction is stirred at the recommended temperature (typically 0 °C) for a sufficient duration. The addition of methanesulfonamide (CH₃SO₂NH₂) can sometimes accelerate the catalytic cycle.[2]

  • Difficult Product Isolation: The target molecule and its esters can be highly water-soluble, leading to significant product loss during aqueous workup and extraction. Using large volumes of organic solvent may be necessary.[1] A more robust strategy is to use a substrate like p-phenylbenzyl crotonate, which yields a crystalline product that is easier to isolate via recrystallization, avoiding chromatography.[1][3]

  • Sub-optimal pH: The Sharpless dihydroxylation reaction proceeds more rapidly under slightly basic conditions. The use of a buffered solution is standard to maintain a stable pH.[4]

  • Side Reactions: Over-oxidation of the diol product can occur. Ensure you are using a reliable stoichiometric oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃Fe(CN)₆) and avoiding harsher oxidants.[2]

Q2: The stereoselectivity of my reaction is poor, resulting in a mixture of diastereomers. How can I increase the selectivity for the (2R,3S) isomer?

A2: Achieving high stereoselectivity is the primary challenge for this synthesis.

  • Incorrect Ligand Choice: The stereochemical outcome is dictated by the chiral ligand. For the synthesis of this compound from a trans-crotonate ester, you must use the AD-mix-β , which contains the (DHQD)₂PHAL ligand.[5] Using AD-mix-α would produce the (2S,3R) enantiomer.

  • Purity of Starting Alkene: The starting material, typically a crotonate ester, must be the pure trans (E) isomer. Commercial crotonoyl chloride can contain significant amounts of the cis (Z) isomer, which will react to form the undesired anti-diol.[1] Purify the starting material if necessary.

  • Substrate Choice: The ester group on the crotonate can influence enantioselectivity. Bulky esters, such as p-phenylbenzyl crotonate, have been shown to improve both enantiomeric excess (% ee) and the ease of purification.[1]

Q3: I am struggling with the purification of the final product. What is the best approach?

A3: This is a well-documented challenge due to the high polarity and water solubility of dihydroxy esters.[1]

  • Chromatography: While possible, column chromatography can be difficult and lead to yield loss.

  • Recrystallization of a Solid Ester: The most effective reported strategy is to synthesize an ester that yields a solid product. The use of p-phenylbenzyl alcohol to create p-phenylbenzyl crotonate results in a diol product that can be purified to >95% ee through simple recrystallization, completely avoiding chromatography.[1][6] This method is highly recommended for scalability.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for synthesizing this compound? A: The Sharpless Asymmetric Dihydroxylation (SAD) of a trans-crotonic acid ester is the most general and reliable method for producing this specific stereoisomer with high enantiomeric purity.[1][2]

Q: Which specific crotonate ester is best to use as a starting material? A: For laboratory and pilot scales, p-phenylbenzyl crotonate is highly recommended. It provides good yield and high enantioselectivity, and its solid diol product simplifies purification by allowing for recrystallization instead of chromatography.[1][3]

Q: Can I use potassium permanganate instead of osmium tetroxide? A: While cold, dilute potassium permanganate (KMnO₄) can produce syn-diols, it is generally much less selective than the Sharpless osmium-based method for asymmetric synthesis.[7][8] Achieving high enantiopurity for the desired (2R,3S) isomer with KMnO₄ is not feasible without a chiral auxiliary, making the SAD method superior.

Data Summary: Effect of Ester Group on Synthesis

The choice of ester group on the crotonate starting material significantly impacts both the yield and the enantiomeric excess (% ee) of the Sharpless Asymmetric Dihydroxylation. The following table summarizes data from optimization studies.[1]

EntryCrotonate EsterYield (%)Enantiomeric Excess (% ee)Notes
1Ethyl Crotonate96%>95%Highly water-soluble product, requires extensive extraction and chromatography.[1]
2n-Hexyl Crotonate88%80%Higher yield but insufficient enantioselectivity for most applications.[1]
3p-Phenylbenzyl Crotonate81%91% (99% after recrystallization)Solid product enables purification via recrystallization, avoiding chromatography.[1]

Experimental Protocols

Protocol 1: Scalable Synthesis of (2R,3S)-2,3-dihydroxybutyrate using p-Phenylbenzyl Crotonate

This protocol is adapted from established literature for its scalability and ease of purification.[1][3]

Step 1: Preparation of p-Phenylbenzyl Crotonate

  • Dissolve p-phenylbenzyl alcohol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C.

  • Slowly add crotonoyl chloride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.

  • Quench the reaction with water and extract the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester is typically used without further purification.

Step 2: Sharpless Asymmetric Dihydroxylation

  • Prepare a solvent mixture of t-BuOH/H₂O (1:1).

  • Dissolve AD-mix-β (approx. 1.4 g per mmol of ester) and methanesulfonamide (CH₃SO₂NH₂) (1.0 eq) in the solvent mixture and cool to 0 °C.

  • Add the p-phenylbenzyl crotonate (1.0 eq) to the stirred solution.

  • Stir vigorously at 0 °C for 12-24 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, add solid sodium sulfite (Na₂SO₃) (1.5 g per mmol of ester) and stir for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with 2 M NaOH and brine, dry over Na₂SO₄, and concentrate to yield the crude diol.

Step 3: Purification by Recrystallization

  • Dissolve the crude solid diol in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-4 °C to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with cold hexanes.

  • The resulting white crystalline solid is the highly pure p-phenylbenzyl (2R,3S)-2,3-dihydroxybutyrate, which can be hydrolyzed to the free acid if desired.

Visualizations

Experimental Workflow

G start Starting Materials (p-Phenylbenzyl Alcohol, Crotonoyl Chloride) esterification Esterification start->esterification ester p-Phenylbenzyl Crotonate esterification->ester sad Sharpless Asymmetric Dihydroxylation (AD-mix-β) ester->sad crude Crude Diol Product sad->crude purify Purification (Recrystallization) crude->purify final Final Product (2R,3S)-p-Phenylbenzyl 2,3-dihydroxybutyrate purify->final

Caption: General workflow for the synthesis and purification.

Troubleshooting Logic

G problem1 Low Yield cause1a Incomplete Reaction problem1->cause1a cause1b Product Loss During Workup problem1->cause1b problem2 Poor Stereoselectivity cause2a Incorrect Ligand (Used AD-mix-α) problem2->cause2a cause2b Impure Alkene (cis-isomer present) problem2->cause2b sol1a Increase Reaction Time or Add CH₃SO₂NH₂ cause1a->sol1a sol1b Use p-Phenylbenzyl Ester for Recrystallization cause1b->sol1b sol2a Use AD-mix-β for (2R,3S) Product cause2a->sol2a sol2b Purify Crotonate Ester Before Reaction cause2b->sol2b

Caption: Troubleshooting flowchart for common synthesis issues.

Sharpless Dihydroxylation Catalytic Cycle

G os8 OsO₄-Ligand Complex (Active Catalyst) cyclo [3+2] Cycloaddition os8->cyclo + osmate Osmylate (VI) Ester Intermediate cyclo->osmate hydrolysis Hydrolysis osmate->hydrolysis + diol (2R,3S)-Diol Product hydrolysis->diol os6 Reduced Os(VI) Species hydrolysis->os6 reox Re-oxidation (e.g., K₃Fe(CN)₆) os6->reox reox->os8 Regeneration alkene trans-Crotonate Ester alkene->cyclo h2o 2 H₂O h2o->hydrolysis

Caption: Simplified catalytic cycle for the reaction.

References

Technical Support Center: Overcoming Poor Ionization of 2,3-dihydroxybutanoic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor ionization of 2,3-dihydroxybutanoic acid in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why does 2,3-dihydroxybutanoic acid show poor signal intensity in my mass spectrometry analysis?

A1: 2,3-dihydroxybutanoic acid is a small, polar molecule containing a carboxylic acid and two hydroxyl groups.[1][2][3][4] These characteristics contribute to its high water solubility and low volatility, which can lead to inefficient ionization in standard electrospray ionization (ESI) mass spectrometry setups. The molecule may not readily desolvate and acquire a charge in the gas phase, resulting in a weak signal.

Q2: What is the best ionization mode for analyzing 2,3-dihydroxybutanoic acid?

A2: For carboxylic acids like 2,3-dihydroxybutanoic acid, negative ion mode ESI is generally preferred . In negative mode, the carboxylic acid group can easily deprotonate to form a [M-H]⁻ ion, which is often more stable and abundant than the protonated [M+H]⁺ ion formed in positive mode.

Q3: Can I analyze 2,3-dihydroxybutanoic acid without derivatization?

A3: Yes, it is possible to analyze 2,3-dihydroxybutanoic acid without derivatization, but it requires careful optimization of your liquid chromatography and mass spectrometry conditions. Using Hydrophilic Interaction Liquid Chromatography (HILIC) and optimizing mobile phase additives are key strategies for success. However, for achieving the highest sensitivity, chemical derivatization is often recommended.[5][6]

Q4: What is chemical derivatization and how can it help?

A4: Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties.[5][7] For 2,3-dihydroxybutanoic acid, derivatization can:

  • Increase its hydrophobicity: This improves retention on reversed-phase chromatography columns.

  • Enhance ionization efficiency: By introducing a group that is more readily ionized, the signal intensity in the mass spectrometer can be significantly increased.[5][8]

  • Improve fragmentation: Derivatized molecules may produce more specific and predictable fragment ions in MS/MS analysis, aiding in identification and quantification.

Troubleshooting Guides

Issue 1: Low or No Signal for 2,3-dihydroxybutanoic acid

This is the most common issue encountered when analyzing small, polar molecules. The following troubleshooting steps can help to improve signal intensity.

start Low/No Signal for 2,3-dihydroxybutanoic acid check_ms_settings Verify MS Settings (Negative Ion Mode, Mass Range) start->check_ms_settings optimize_mobile_phase Optimize Mobile Phase Additives check_ms_settings->optimize_mobile_phase Settings Correct success Signal Improved check_ms_settings->success Issue Resolved implement_hilic Implement HILIC optimize_mobile_phase->implement_hilic Signal Still Low optimize_mobile_phase->success Issue Resolved consider_derivatization Consider Chemical Derivatization implement_hilic->consider_derivatization Signal Still Low implement_hilic->success Issue Resolved consider_derivatization->success Issue Resolved

Caption: Troubleshooting workflow for low signal intensity.

  • 1. Verify Mass Spectrometer Settings:

    • Ionization Mode: Ensure you are operating in negative ion mode (ESI-) .

    • Mass Range: Check that the mass range of your scan includes the expected m/z of the deprotonated molecule ([M-H]⁻), which is approximately 119.03 m/z for 2,3-dihydroxybutanoic acid.

  • 2. Optimize Mobile Phase Additives:

    • The choice of mobile phase additive can significantly impact ionization efficiency. Acidic additives are often used in negative ion mode to improve chromatography and ionization.

    • Recommendation: Start with a low concentration of a weak acid in your mobile phase. Acetic acid is often a good choice as it has been shown to improve signal intensity for lipids in negative ESI-MS.[9] Formic acid is another common option.

    • Avoid: High concentrations of strong acids like trifluoroacetic acid (TFA), which can cause significant ion suppression in ESI-MS.[10] Non-volatile buffers like phosphates should also be avoided as they can contaminate the mass spectrometer.

  • 3. Implement Hydrophilic Interaction Liquid Chromatography (HILIC):

    • HILIC is a chromatographic technique well-suited for the separation of polar compounds.[11] It uses a high organic content mobile phase, which can enhance the ESI signal.

    • Stationary Phase: Use a HILIC column (e.g., amide, diol, or bare silica).

    • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with a smaller amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • 4. Chemical Derivatization:

    • If the above steps do not provide sufficient signal, chemical derivatization is a powerful option. Derivatizing the carboxylic acid group can dramatically improve ionization efficiency.

    • Recommended Reagent: 3-Nitrophenylhydrazine (3-NPH) is a common and effective derivatization reagent for carboxylic acids.[9][12][13]

Issue 2: Poor Peak Shape and Retention Time Variability with HILIC

HILIC methods can sometimes be challenging to work with. Here are some common issues and their solutions.

start Poor Peak Shape or Retention Time Drift in HILIC check_equilibration Ensure Sufficient Column Equilibration start->check_equilibration injection_solvent Match Injection Solvent to Mobile Phase check_equilibration->injection_solvent Drift Persists success Improved Chromatography check_equilibration->success Issue Resolved mobile_phase_prep Check Mobile Phase Preparation injection_solvent->mobile_phase_prep Peak Shape Still Poor injection_solvent->success Issue Resolved column_care Column Conditioning and Cleaning mobile_phase_prep->column_care Issues Continue mobile_phase_prep->success Issue Resolved column_care->success Issue Resolved

Caption: Troubleshooting guide for HILIC chromatography issues.

  • 1. Insufficient Column Equilibration:

    • Problem: HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase.[14]

    • Solution: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase conditions before the first injection and between runs.

  • 2. Mismatched Injection Solvent:

    • Problem: Injecting the sample in a solvent that is much stronger (i.e., has a higher water content) than the mobile phase can lead to broad or split peaks.[14]

    • Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, which is typically high in acetonitrile.

  • 3. Mobile Phase Preparation:

    • Problem: Inconsistent mobile phase preparation can lead to retention time drift. The high organic content of HILIC mobile phases can make buffer salt solubility an issue.

    • Solution: Ensure buffer salts are fully dissolved in the aqueous portion before adding the organic solvent. Premixing the mobile phase can sometimes provide more consistent results than online mixing.

  • 4. Column Contamination:

    • Problem: Accumulation of contaminants on the column can lead to peak shape issues and retention time shifts.

    • Solution: Use a guard column and regularly flush the column with a strong solvent (e.g., 50:50 acetonitrile:water) to remove contaminants.

Experimental Protocols

Protocol 1: HILIC-MS/MS Analysis of Undivatized 2,3-dihydroxybutanoic acid

This protocol is a starting point for the analysis of underivatized 2,3-dihydroxybutanoic acid and is adapted from methods for similar small polar organic acids.

  • Liquid Chromatography:

    • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid)

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: 95% to 50% B

      • 5-6 min: 50% B

      • 6.1-8 min: 95% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • MS/MS Transition: Monitor the transition for 2,3-dihydroxybutanoic acid (Precursor ion: m/z 119.03 -> Product ion: m/z 73.03 - corresponding to loss of H2O and CO2).

Protocol 2: Derivatization of 2,3-dihydroxybutanoic acid with 3-Nitrophenylhydrazine (3-NPH)

This protocol is based on established methods for the derivatization of carboxylic acids.[9][12][13]

start Sample containing 2,3-dihydroxybutanoic acid add_reagents Add 3-NPH and EDC/Pyridine solutions start->add_reagents incubate Incubate at 40°C for 30 min add_reagents->incubate dilute Dilute with mobile phase incubate->dilute analyze Analyze by LC-MS/MS dilute->analyze

Caption: Workflow for 3-NPH derivatization.

  • Reagents:

    • 3-NPH solution: 200 mM 3-nitrophenylhydrazine hydrochloride in 50% methanol/water.

    • EDC/Pyridine solution: 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine in 50% methanol/water.

  • Procedure:

    • To 40 µL of your sample (e.g., extracted and dried down, then reconstituted in a small volume of 50% methanol/water), add 20 µL of the 3-NPH solution.

    • Add 20 µL of the EDC/Pyridine solution.

    • Vortex briefly to mix.

    • Incubate the reaction mixture at 40 °C for 30 minutes.

    • After incubation, dilute the sample (e.g., to 1 mL) with the initial mobile phase for LC-MS analysis.

    • Centrifuge to remove any particulates before injection.

  • LC-MS/MS Analysis of Derivatized Product:

    • Chromatography: Use a standard reversed-phase C18 column. The derivatized product is much more hydrophobic.

    • Ionization Mode: ESI Negative. The 3-NPH derivative provides a strong signal in negative mode.

    • MS/MS Transition: The exact m/z values will need to be determined by infusing a derivatized standard. The precursor ion will be the [M-H]⁻ of the derivatized 2,3-dihydroxybutanoic acid.

Data Presentation

The following tables provide a conceptual comparison of the expected outcomes from different analytical approaches. The exact values will vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Expected Signal Intensity for 2,3-dihydroxybutanoic acid with Different Analytical Methods

Analytical MethodExpected Relative Signal IntensityKey AdvantagesKey Disadvantages
Reversed-Phase LC-MS (Negative ESI) LowSimple setupPoor retention and ionization
HILIC-MS (Negative ESI) ModerateGood retention for polar analytes, improved ionizationCan be tricky to optimize, sensitive to injection solvent
Reversed-Phase LC-MS with 3-NPH Derivatization (Negative ESI) HighSignificant signal enhancement, robust chromatographyAdditional sample preparation step, potential for side reactions

Table 2: Influence of Mobile Phase Additives on Signal Intensity (Negative ESI)

Additive (in Mobile Phase A)Expected Impact on SignalRecommended ConcentrationNotes
No Additive Baseline-May result in poor peak shape.
0.1% Formic Acid Moderate Improvement0.1% (v/v)Commonly used, good for chromatography and ionization.
0.1% Acetic Acid Good Improvement0.1% (v/v)Can provide better signal enhancement than formic acid for some analytes.[9]
10 mM Ammonium Formate Variable10 mMCan be useful for HILIC, but may cause adduct formation.
0.1% Trifluoroacetic Acid (TFA) Significant SuppressionNot RecommendedStrong ion-pairing agent that causes signal suppression in ESI.[10]

References

Quality control measures for (2R,3S)-2,3-dihydroxybutyric acid standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and troubleshooting of (2R,3S)-2,3-dihydroxybutyric acid standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as 4-Deoxy-L-threonic acid, is a specific stereoisomer of 2,3-dihydroxybutyric acid. It is of significant interest in metabolic research, particularly as a potential biomarker. For instance, it has been observed in elevated levels in patients with acute myeloid leukemia (AML) harboring specific mutations. As a reference standard, it is crucial for the accurate quantification and identification in metabolomics and clinical research.

Q2: How should I store and handle the this compound standard?

A2: Proper storage is critical to maintain the integrity of the standard. It is typically supplied as a solid (often as a sodium salt) and should be stored at 2-8°C.[1] Keep the container tightly sealed to protect it from moisture. For creating stock solutions, use high-purity solvents and store the solutions at -20°C or -80°C for long-term stability. Minimize freeze-thaw cycles.

Q3: What are the key quality control parameters for this standard?

A3: The primary quality control parameters for a this compound standard include:

  • Identity: Confirmed by techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Purity (Assay): Typically determined by Gas Chromatography (GC) after derivatization, or by High-Performance Liquid Chromatography (HPLC). A common purity specification is ≥97.0%.[1]

  • Enantiomeric/Diastereomeric Purity: Assessed using a chiral chromatography method (GC or HPLC) to ensure the correct stereoisomer is present and to quantify other stereoisomers.

  • Optical Activity: Measured with a polarimeter to confirm the specific rotation, which is characteristic of the chiral nature of the compound.[1]

  • Residual Solvents: Analyzed by headspace GC to ensure levels are below acceptable limits.

  • Water Content: Determined by Karl Fischer titration, as the material can be hygroscopic.

Q4: Why is derivatization often required for the GC analysis of this compound?

A4: this compound is a small, polar molecule containing both carboxylic acid and hydroxyl functional groups. These groups make the compound non-volatile and prone to strong interactions with the stationary phase in a GC system, leading to poor peak shape (tailing) and low sensitivity. Derivatization, for example, by silylation (e.g., using MSTFA) or esterification followed by acylation, converts these polar groups into less polar, more volatile derivatives, which are much more suitable for GC analysis.

Quality Control Data Tables

Table 1: Typical Certificate of Analysis Specifications

ParameterSpecificationMethod
AppearanceWhite to off-white solidVisual
IdentityConforms to structure¹H NMR, ¹³C NMR, MS
Purity (Assay)≥ 97.0%GC (after derivatization)
Optical Activity[α]/D +27±3° (c=0.5 in 0.1 M NaOH)Polarimetry
Enantiomeric Purity≥ 99.0% eeChiral HPLC
Water Content≤ 2.0%Karl Fischer Titration
Residual SolventsConforms to ICH limitsHeadspace GC-MS

Table 2: Illustrative Stability Data for Standard Solution (1 mg/mL in Methanol)

Storage ConditionTime PointPurity (%) by HPLCComments
2-8°C24 hours99.8Stable for short-term use.
2-8°C7 days99.1Minor degradation may occur.
-20°C1 month99.7Recommended for short-term storage.
-20°C6 months99.2Stable, protect from light.
-80°C12 months99.6Recommended for long-term storage.

Note: Data in Table 2 is for illustrative purposes. Users should perform their own stability studies for their specific matrix and storage conditions.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC) after Derivatization

This protocol describes a general method for determining the purity of the standard by GC following silylation.

1. Reagents and Materials:

  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • GC-grade Hexane

  • Internal Standard (IS), e.g., Sorbitol

  • GC vials with inserts

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh about 10 mg of the standard and dissolve in 1 mL of anhydrous pyridine.

  • Internal Standard Stock: Prepare a 1 mg/mL solution of Sorbitol in anhydrous pyridine.

  • Calibration Standards: Prepare a series of calibration standards by mixing appropriate volumes of the standard stock, IS stock, and pyridine.

  • Derivatization: To 100 µL of each standard solution in a GC vial, add 100 µL of MSTFA. Cap tightly and heat at 70°C for 60 minutes. Cool to room temperature before analysis.

3. GC-FID Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector: Split/Splitless, 280°C, Split ratio 20:1.

  • Oven Program: Initial temperature 100°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.

  • Detector: Flame Ionization Detector (FID), 300°C.

  • Injection Volume: 1 µL.

4. Data Analysis:

  • Calculate the purity by comparing the peak area of the derivatized analyte to the internal standard across the calibration curve.

Protocol 2: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for separating this compound from its other stereoisomers.

1. Reagents and Materials:

  • This compound standard

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic Acid (TFA)

  • Mobile Phase: Hexane:IPA with 0.1% TFA (e.g., 90:10 v/v).

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of the standard in the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection.

3. HPLC-UV Conditions:

  • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Hexane:IPA:TFA (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify the peaks corresponding to each stereoisomer based on a reference chromatogram or by injecting individual stereoisomer standards if available.

  • Calculate the enantiomeric/diastereomeric purity by the area percentage method.

Troubleshooting Guides

Guide 1: GC Analysis Issues
ProblemPossible Cause(s)Suggested Solution(s)
No peak or very small peak Incomplete derivatization.Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature.
Adsorption in the injector or column.Use a deactivated inlet liner. Ensure derivatization is complete to block active sites.
Tailing peak Incomplete derivatization.See above. Increase the amount of derivatizing agent.
Active sites in the GC system.Condition the column. Use a deactivated inlet liner and column.
Ghost peaks / Carryover Contamination in the syringe or injector.Wash syringe thoroughly with an appropriate solvent. Bake out the injector.
Sample carryover from a previous injection.Run a blank solvent injection after a high-concentration sample.
Multiple unexpected peaks Presence of impurities in the standard.Review the synthesis pathway for potential side-products. Use MS to identify unknown peaks.
Degradation of the standard.Prepare fresh samples. Check storage conditions.
Side reactions during derivatization.Optimize derivatization conditions (e.g., lower temperature).
Guide 2: Chiral HPLC Analysis Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor or no resolution of stereoisomers Incorrect chiral stationary phase (CSP).Ensure the selected CSP is suitable for acidic chiral compounds. Polysaccharide-based columns are a good starting point.
Inappropriate mobile phase composition.Optimize the ratio of hexane to alcohol modifier (e.g., IPA, ethanol). Small changes can have a large impact.
Mobile phase additive (acid/base) is missing or incorrect.For acidic compounds, a small amount of an acidic modifier like TFA is often required to ensure good peak shape and interaction with the CSP.
Peak fronting or tailing Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase whenever possible.
Column overload.Reduce the injection concentration or volume.
Secondary interactions with the silica support.Ensure the mobile phase additive concentration is optimal.
Drifting retention times Column temperature fluctuation.Use a column oven to maintain a stable temperature.
Column not fully equilibrated.Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection.
"Memory effect" from previous additives.Dedicate a column to a specific method or use a rigorous flushing procedure when changing mobile phases/additives.[2]
Loss of resolution over time Column contamination.Use a guard column and ensure samples are filtered. Implement a column washing procedure as per the manufacturer's instructions.
Dissolution of the stationary phase.Ensure mobile phase additives are compatible with the column. Avoid prohibited solvents.[3]

Visualized Workflows and Logic

QC_Workflow cluster_receive 1. Standard Reception & Storage cluster_analysis 2. Quality Control Analysis cluster_release 3. Data Review & Release Receive Receive Standard Store Store at 2-8°C Receive->Store Log Lot No. Prep_GC Prepare for GC (Derivatize) Store->Prep_GC Prep_HPLC Prepare for HPLC Store->Prep_HPLC Analyze_Misc Perform Identity, Water, etc. Store->Analyze_Misc Analyze_GC GC Purity Assay Prep_GC->Analyze_GC Analyze_HPLC Chiral HPLC Purity Prep_HPLC->Analyze_HPLC Review Review Data vs. Specs Analyze_GC->Review Analyze_HPLC->Review Analyze_Misc->Review Pass Pass Review->Pass Meets Specs Fail Fail Review->Fail OOS* Release Release for Use Pass->Release Investigate Investigate OOS Fail->Investigate labelend *OOS: Out of Specification

Figure 1. General QC workflow for the standard.

Troubleshooting_Logic Start Poor Peak Resolution in Chiral HPLC CheckEquil Is column fully equilibrated? Start->CheckEquil Equilibrate Equilibrate for >30 min CheckEquil->Equilibrate No CheckMP Is mobile phase composition correct? CheckEquil->CheckMP Yes Equilibrate->CheckEquil OptimizeMP Optimize % Alcohol and/or Additive CheckMP->OptimizeMP No CheckTemp Is temperature stable? CheckMP->CheckTemp Yes Resolved Problem Resolved OptimizeMP->Resolved SetTemp Use column oven at 25°C CheckTemp->SetTemp No CheckColumn Is column old or contaminated? CheckTemp->CheckColumn Yes SetTemp->Resolved CleanColumn Clean or replace column & guard CheckColumn->CleanColumn Yes CheckColumn->Resolved No, consult manufacturer CleanColumn->Resolved

References

Validation & Comparative

Comparative Bioactivity of (2R,3S)- and (2S,3R)-2,3-dihydroxybutanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known bioactivities of (2R,3S)- and (2S,3R)-2,3-dihydroxybutanoic acid. While research has illuminated a significant role for the (2R,3S) enantiomer in cancer metabolism, a considerable knowledge gap exists regarding the specific bioactivity of its (2S,3R) counterpart.

Introduction

2,3-Dihydroxybutanoic acid is a four-carbon sugar acid with two stereocenters, giving rise to four possible stereoisomers. This guide focuses on the enantiomeric pair: (2R,3S)- and (2S,3R)-2,3-dihydroxybutanoic acid. Emerging research has pointed towards distinct biological roles for these stereoisomers, with a notable emphasis on the (2R,3S) form in the context of oncology. This document summarizes the current understanding of their respective bioactivities, presents available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways.

Data Presentation

Feature(2R,3S)-2,3-dihydroxybutanoic Acid(2S,3R)-2,3-dihydroxybutanoic Acid
Primary Associated Bioactivity Oncometabolite and biomarker in Acute Myeloid Leukemia (AML) with IDH1/2 mutations.[1][2]Identified as a normal human metabolite.[3][4]
Quantitative Data Elevated plasma concentrations in AML patients with IDH1/2 mutations.[1][2]Altered urinary levels in patients with Type 1 diabetes mellitus.[3][4]
Anticancer Activity Implied due to its association with oncometabolism in AML.[1][2] General anticancer activity has been attributed to "2,3-dihydroxybutanoic acid" without specifying the stereoisomer.[5][6]No specific anticancer activity has been reported in the reviewed literature.

Experimental Protocols

Metabolite Extraction and Derivatization for GC-MS Analysis of 2,3-dihydroxybutanoic Acid in Plasma

This protocol is adapted from methodologies used in metabolomics studies for the analysis of small polar molecules like 2,3-dihydroxybutanoic acid in plasma samples.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma, add 1 mL of a cold extraction solvent mixture of acetonitrile, isopropanol, and water (3:3:2 v/v/v).

  • Vortex the mixture vigorously for 10 seconds.

  • Incubate on ice for 5 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Derivatization:

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

  • Incubate at 30°C for 90 minutes with shaking.

  • Add 91 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 37°C for 30 minutes with shaking to allow for trimethylsylation of the analytes.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., DB-5ms).

  • The mass spectrometer can be operated in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode for quantification.

Signaling Pathways and Logical Relationships

Proposed Metabolic Pathway of (2R,3S)-2,3-dihydroxybutanoic Acid in IDH1/2-Mutated AML Cells

In acute myeloid leukemia (AML) cells harboring mutations in isocitrate dehydrogenase 1 or 2 (IDH1/2), a neomorphic enzymatic activity leads to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG). Recent studies have shown that these mutated enzymes are also responsible for the increased production of (2R,3S)-2,3-dihydroxybutanoic acid.[1][2] The proposed pathway involves the reduction of (3S)-hydroxy-2-oxobutanoic acid, a metabolite derived from the amino acid threonine.

metabolic_pathway Proposed Metabolic Pathway of (2R,3S)-2,3-dihydroxybutanoic Acid Threonine Threonine Keto_acid (3S)-hydroxy-2-oxobutanoic acid Threonine->Keto_acid Transamination DHBA (2R,3S)-2,3-dihydroxybutanoic acid Keto_acid->DHBA mut_IDH Mutant IDH1/2 mut_IDH->Keto_acid Reduction

Caption: Proposed metabolic pathway for the synthesis of (2R,3S)-2,3-dihydroxybutanoic acid.

Experimental Workflow for Comparative Bioactivity Analysis

A proposed experimental workflow to directly compare the bioactivity of (2R,3S)- and (2S,3R)-2,3-dihydroxybutanoic acid is outlined below. This workflow would address the current knowledge gap.

experimental_workflow Experimental Workflow for Comparative Bioactivity Analysis cluster_compounds Test Compounds cluster_assays In Vitro Bioactivity Assays cluster_analysis Data Analysis and Comparison Compound1 (2R,3S)-2,3-dihydroxybutanoic acid Cell_Lines Cancer Cell Lines (e.g., AML, Breast, Colon) Compound1->Cell_Lines Compound2 (2S,3R)-2,3-dihydroxybutanoic acid Compound2->Cell_Lines Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Cell_Lines->Cytotoxicity Proliferation Cell Proliferation Assay (e.g., BrdU, Ki67) Cell_Lines->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V, Caspase activity) Cell_Lines->Apoptosis IC50 IC50 Value Determination Cytotoxicity->IC50 Comparison Comparative Analysis of Bioactivity Proliferation->Comparison Apoptosis->Comparison IC50->Comparison Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) Comparison->Pathway_Analysis

Caption: A proposed workflow for the comparative analysis of the two enantiomers.

Conclusion and Future Directions

The current body of research strongly indicates that (2R,3S)-2,3-dihydroxybutanoic acid is a bioactive molecule with a significant role as an oncometabolite and biomarker in AML with IDH1/2 mutations.[1][2] This association warrants further investigation into its precise mechanisms of action and its potential as a therapeutic target.

Conversely, the bioactivity of (2S,3R)-2,3-dihydroxybutanoic acid remains largely uncharacterized, particularly in the context of cancer biology. While it is known to be a normal human metabolite, its potential roles in health and disease are not well understood.[3][4]

To advance the field, direct comparative studies are essential to elucidate the stereospecific bioactivities of these enantiomers. The proposed experimental workflow provides a roadmap for such investigations. Future research should focus on:

  • Directly comparing the cytotoxic and anti-proliferative effects of (2R,3S)- and (2S,3R)-2,3-dihydroxybutanoic acid on a panel of cancer cell lines.

  • Investigating the impact of each enantiomer on key signaling pathways involved in cancer cell growth, survival, and metabolism.

  • Elucidating the enzymatic machinery responsible for the synthesis and degradation of both enantiomers in various cell types.

A deeper understanding of the differential bioactivities of these stereoisomers will be crucial for the development of novel diagnostic and therapeutic strategies in oncology and other disease areas.

References

A Comparative Guide to GC-MS and LC-MS Methods for 2,3-Dihydroxybutanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 2,3-dihydroxybutanoic acid, a significant metabolite in various biological pathways. This comparison is based on established methodologies for similar short-chain hydroxy acids, offering a predictive guide in the absence of direct cross-validation studies for this specific analyte.

At a Glance: GC-MS vs. LC-MS for 2,3-Dihydroxybutanoic Acid Analysis

The choice between GC-MS and LC-MS for the quantification of 2,3-dihydroxybutanoic acid hinges on several factors, including the required sensitivity, sample throughput, and the nature of the biological matrix. While both techniques offer high selectivity and sensitivity, they differ fundamentally in their sample preparation and chromatographic separation principles.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., silylation) to increase volatility.Generally not required.
Sample Preparation More complex, involving extraction and derivatization.Simpler, often involving protein precipitation and dilution.
Typical Run Time Longer, including derivatization and longer GC programs.Shorter, with rapid LC gradients.
Linearity Range e.g., 1-20 mg/L (for dihydroxybutyric acids)[1]e.g., 0.1-10.0 µg/mL (for hydroxyisovaleric acid)[2]
Limit of Quantification (LOQ) < 1 mg/L (for dihydroxybutyric acids)[3]Potentially lower, in the ng/mL range.
Precision (%CV) Intra-laboratory CV of ~22% reported for similar analytes.[4]Typically <15% for validated methods.
Throughput Lower due to sample preparation complexity.Higher due to simpler sample preparation and faster analysis.
Matrix Effects Generally lower due to sample cleanup and derivatization.Can be significant and require careful management.

Experimental Workflow Comparison

The workflows for GC-MS and LC-MS analysis of 2,3-dihydroxybutanoic acid differ significantly, primarily in the sample preparation stages.

cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow gc_start Sample Collection (e.g., Plasma, Urine) gc_extraction Liquid-Liquid Extraction gc_start->gc_extraction gc_derivatization Derivatization (e.g., Silylation with MSTFA) gc_extraction->gc_derivatization gc_injection GC Injection gc_derivatization->gc_injection gc_separation Gas Chromatography Separation gc_injection->gc_separation gc_ionization Electron Ionization (EI) gc_separation->gc_ionization gc_detection Mass Spectrometry Detection gc_ionization->gc_detection gc_data Data Analysis gc_detection->gc_data lc_start Sample Collection (e.g., Plasma, Urine) lc_precipitation Protein Precipitation (e.g., with Acetonitrile) lc_start->lc_precipitation lc_centrifugation Centrifugation lc_precipitation->lc_centrifugation lc_supernatant Supernatant Transfer & Dilution lc_centrifugation->lc_supernatant lc_injection LC Injection lc_supernatant->lc_injection lc_separation Liquid Chromatography Separation lc_injection->lc_separation lc_ionization Electrospray Ionization (ESI) lc_separation->lc_ionization lc_detection Tandem MS Detection (MRM) lc_ionization->lc_detection lc_data Data Analysis lc_detection->lc_data

Fig. 1: Comparative workflows for GC-MS and LC-MS/MS analysis.

Detailed Experimental Protocols

The following are synthesized protocols for the quantification of 2,3-dihydroxybutanoic acid in a biological matrix like plasma, based on methods for analogous compounds.

GC-MS Protocol

This protocol involves a liquid-liquid extraction followed by derivatization to make the analyte volatile for gas chromatography.

  • Sample Preparation and Extraction:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 2,3-dihydroxybutanoic acid).

    • Acidify the sample with 10 µL of 1M HCl.

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.

    • Carefully transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried residue in 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

    • Incubate the mixture at 60°C for 60 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups.[1]

    • Transfer the derivatized sample to a GC vial for analysis.

  • GC-MS Conditions:

    • GC Column: A suitable capillary column, such as a TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Operate in split mode (e.g., 1/20 split ratio) with an injector temperature of 280°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 300°C at 10°C/min, and hold for 3 minutes.

    • MS Detector: Operate in electron ionization (EI) mode with a detector temperature of 230°C.

    • Data Acquisition: Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized 2,3-dihydroxybutanoic acid.

LC-MS/MS Protocol

This protocol utilizes a simpler protein precipitation step and direct analysis of the polar analyte.

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.

    • Transfer to an LC vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Phenomenex Luna NH2, 100 x 4.6 mm, 3 µm) is suitable for retaining this polar analyte.[2]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid).[2]

    • Flow Rate: A typical flow rate would be around 0.35 mL/min.[2]

    • MS/MS Detector: Operate in negative electrospray ionization (ESI) mode.

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. For 2,3-dihydroxybutanoic acid (molecular weight ~120.1 g/mol ), a precursor ion of m/z 119.0 would be expected in negative mode, with characteristic product ions for quantification and qualification.

Cross-Validation of Analytical Methods

To formally compare these two methods, a cross-validation study would be necessary. This involves analyzing the same set of samples by both methods to determine if the results are comparable.

start Define Analytical Requirements method_dev Method Development & Validation (GC-MS and LC-MS/MS) start->method_dev sample_selection Select Sample Set (Spiked QCs & Incurred Samples) method_dev->sample_selection gc_analysis Analyze Samples with Validated GC-MS Method sample_selection->gc_analysis lc_analysis Analyze Samples with Validated LC-MS/MS Method sample_selection->lc_analysis data_comparison Compare Quantitative Results gc_analysis->data_comparison lc_analysis->data_comparison statistical_analysis Statistical Analysis (e.g., Bland-Altman plot, correlation) data_comparison->statistical_analysis conclusion Determine Comparability & Bias statistical_analysis->conclusion

Fig. 2: Logical flow of a cross-validation study.

Key parameters to assess during a cross-validation include:

  • Accuracy: The closeness of the measured concentration to the true value.

  • Precision: The degree of agreement between repeated measurements.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 2,3-dihydroxybutanoic acid. The choice of method will depend on the specific research question and available resources.

  • GC-MS is a robust and well-established technique. While it requires a more involved sample preparation with derivatization, it can offer high specificity and is less prone to matrix effects.

  • LC-MS/MS provides a higher-throughput option with simpler sample preparation. It is particularly well-suited for polar, non-volatile compounds like 2,3-dihydroxybutanoic acid and may offer lower limits of detection.

For researchers embarking on the analysis of 2,3-dihydroxybutanoic acid, it is recommended to perform an initial validation of the chosen method in the specific biological matrix of interest. If transferring from one method to another, a cross-validation study is essential to ensure consistency and comparability of data.

References

A Comparative Guide to Chiral Columns for the Separation of 2,3-Dihydroxybutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and accurate separation of stereoisomers is a critical challenge. 2,3-Dihydroxybutanoic acid, a molecule with two chiral centers, exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The separation of these enantiomeric and diastereomeric pairs is essential for understanding their individual biological activities and for the development of stereochemically pure pharmaceuticals. This guide provides a comparative overview of different chiral high-performance liquid chromatography (HPLC) columns suitable for this separation, supported by experimental data from analogous compounds.

While direct application data for 2,3-dihydroxybutanoic acid is limited in publicly available literature, successful separations of structurally similar small, polar, and acidic hydroxy acids, such as tartaric acid and lactic acid, provide a strong basis for column selection and method development. The primary chiral stationary phases (CSPs) considered in this guide fall into three main categories: polysaccharide-based, macrocyclic glycopeptide-based, and anion-exchange columns.

Data Presentation: Comparison of Chiral Column Performance

The following table summarizes the performance of different chiral columns for the separation of compounds structurally related to 2,3-dihydroxybutanoic acid. This data serves as a valuable starting point for method development.

Column TypeChiral Stationary Phase (CSP)Target AnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Citation
Anion-Exchange Quinine derivative (e.g., CHIRALPAK QN-AX)2,3-Dibenzoyl-DL-tartaric acidSupercritical Fluid Chromatography (SFC): CO₂/Methanol with additives3.040Baseline[1]
Macrocyclic Glycopeptide Teicoplanin-based (e.g., Astec CHIROBIOTIC T)Lactic AcidAcetonitrile/0.03M Ammonium Acetate (85:15, v/v)1.0251.9
Polysaccharide-Based Cellulose tris(p-methylbenzoate) (e.g., Chiralcel OJ-H)Formoterol Tartraten-Hexane/Ethanol with organic base0.6 - 1.2Not SpecifiedEffective Separation[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative experimental protocols based on the successful separation of analogous compounds.

Protocol 1: Anion-Exchange Chromatography for Tartaric Acid Derivatives

This protocol is adapted from a method for separating acidic compounds on a quinine-derivative-based anion-exchange column.

  • Column: CHIRALPAK QN-AX (or QD-AX for potential elution order reversal), 4.6 x 150 mm, 5 µm

  • Instrumentation: HPLC or SFC system with UV or MS detection.

  • Mobile Phase: A typical starting point for HPLC would be a polar organic mobile phase such as methanol or acetonitrile with acidic and basic additives to control ionization and retention. For example, Methanol/Acetic Acid/Ammonia (100/0.3/0.2 v/v/v). For SFC, a mobile phase of CO₂ and a polar co-solvent like methanol with additives such as formic acid is a good starting point.[1]

  • Flow Rate: 0.5 - 1.0 mL/min for HPLC; 2.0 - 4.0 mL/min for SFC.

  • Temperature: Ambient, or controlled between 20-40°C to optimize selectivity.

  • Detection: UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the 2,3-dihydroxybutanoic acid isomer mixture in the mobile phase or a compatible solvent.

Protocol 2: Macrocyclic Glycopeptide Chromatography for Small Hydroxy Acids

This protocol is based on the separation of lactic acid, a small hydroxy acid, on a teicoplanin-based CSP.

  • Column: Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm

  • Instrumentation: HPLC system with UV or MS detection.

  • Mobile Phase: A polar ionic or reversed-phase mobile phase is generally effective. A starting condition could be Acetonitrile/Water with a volatile salt like ammonium acetate or ammonium formate (e.g., 80:20 v/v with 10 mM ammonium acetate). The pH of the aqueous portion can be adjusted to optimize separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C, can be varied to improve resolution.

  • Detection: UV at 210 nm or MS.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 3: Polysaccharide-Based Chromatography for Tartaric Acid Derivatives

This protocol is derived from a method for separating a tartaric acid salt using a cellulose-based column.

  • Column: Chiralcel® OJ-H, 4.6 x 250 mm, 5 µm

  • Instrumentation: HPLC system with UV detection.

  • Mobile Phase: Normal-phase chromatography is common for these columns. A typical mobile phase would be a mixture of n-Hexane and an alcohol modifier like ethanol or isopropanol (e.g., 90:10 v/v). A small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic analytes) can improve peak shape and resolution.[2]

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Temperature: Ambient.

  • Detection: UV at a wavelength appropriate for the analyte (if derivatized) or at a low wavelength for underivatized acids.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent miscible with the mobile phase.

Mandatory Visualization

The selection of an appropriate chiral column is a logical process that can be visualized as a workflow.

Chiral_Column_Selection_Workflow start Start: Separate 2,3-Dihydroxybutanoic Acid Isomers analyze_properties Analyze Analyte Properties - Acidic - Polar - Two Chiral Centers start->analyze_properties screen_columns Primary Column Screening: Three Main Classes analyze_properties->screen_columns anion_exchange Anion-Exchange CSPs (e.g., CHIRALPAK QN-AX/QD-AX) Rationale: Specifically for acidic compounds screen_columns->anion_exchange  Try First macrocyclic Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC T/V) Rationale: Versatile for polar & ionizable compounds screen_columns->macrocyclic polysaccharide Polysaccharide-Based CSPs (e.g., Chiralpak/Chiralcel) Rationale: Broad applicability for diverse structures screen_columns->polysaccharide method_dev Method Development & Optimization - Mobile Phase Composition - Temperature - Flow Rate anion_exchange->method_dev macrocyclic->method_dev polysaccharide->method_dev evaluate_performance Evaluate Performance - Resolution (Rs) - Selectivity (α) - Analysis Time method_dev->evaluate_performance evaluate_performance->screen_columns  Re-screen with  different column type final_method Final Validated Method evaluate_performance->final_method  Acceptable  Separation? no No yes Yes

References

A Comparative Guide to the Synthesis of Dihydroxybutyrate: Sharpless Asymmetric Dihydroxylation and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of dihydroxybutyrate, a key chiral building block for many complex molecules, is of paramount importance. This guide provides a detailed comparison of the widely used Sharpless asymmetric dihydroxylation method with emerging alternative synthetic routes, supported by experimental data and protocols to aid in selecting the most suitable method for specific research and development needs.

The Sharpless asymmetric dihydroxylation (AD) has long been a cornerstone of stereoselective synthesis, offering a reliable method for the creation of vicinal diols from prochiral olefins. Its application in the synthesis of enantiomerically pure syn-2,3-dihydroxybutyrate has been well-documented, providing a robust route to this valuable chiral intermediate. However, as with any chemical transformation, its reproducibility and suitability can be influenced by various factors, and alternative methods, particularly those leveraging biocatalysis, are gaining traction. This guide will delve into the specifics of the Sharpless AD for dihydroxybutyrate synthesis, compare its performance with alternative methods, and provide detailed experimental protocols.

Performance Comparison: Sharpless AD vs. Alternative Methods

The choice of a synthetic route for dihydroxybutyrate production often involves a trade-off between factors such as yield, enantioselectivity, scalability, and downstream processing. The following tables summarize the quantitative data for the Sharpless asymmetric dihydroxylation and compare it with a representative biological alternative.

Table 1: Performance of Sharpless Asymmetric Dihydroxylation for syn-2,3-Dihydroxybutyrate Synthesis

SubstrateLigand/ReagentYield (%)Enantiomeric Excess (ee, %)ScaleKey ConsiderationsReference
p-Phenylbenzyl crotonate(DHQ)₂AQN81 (after recrystallization)>9527.8 gCrystalline product allows for easy purification by recrystallization, avoiding chromatography. Long reaction time (~5 days) for optimal yield with low catalyst loading.[1]
Ethyl crotonateAD-mix-β96>953 gHigh yield and enantioselectivity, but requires large volumes of organic extractant for the water-soluble product and chromatographic purification.[1]
Methyl crotonate(DHQ)₂PHAL4589Not specifiedLower yield attributed to inefficient extraction of the water-soluble product.[1]
n-Hexyl crotonate(DHQ)₂PHAL8880Not specifiedHigher yield than methyl crotonate but with lower enantioselectivity.[1]

Table 2: Performance of Alternative Methods for Dihydroxybutyrate Synthesis

MethodOrganism/EnzymeSubstrateProduct IsomerTiter/YieldEnantiomeric/Diastereomeric PurityKey ConsiderationsReference
Microbial SynthesisE. coliGlucose3,4-dihydroxybutyric acid~1 g/LStereospecificUtilizes renewable feedstock. Lower titers compared to chemical synthesis. Downstream purification can be complex.[2]
Microbial SynthesisComamonas acidovorans1,4-butanediolPoly(4-hydroxybutyrate)Not specifiedNot applicableProduces a homopolymer of a related hydroxybutyrate.[3]

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate

This protocol is adapted from the scalable synthesis reported by Smaltz and Myers[1].

Materials:

  • p-Phenylbenzyl crotonate

  • tert-Butanol

  • Water

  • Potassium carbonate (K₂CO₃)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • (DHQ)₂AQN (hydroquinine 1,4-anthraquinonediyl diether)

  • Potassium osmate dihydrate (K₂OsO₄·2H₂O)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane

  • Hexanes

Procedure:

  • To a solution of p-phenylbenzyl crotonate (1.0 equiv) in a 1:1 mixture of tert-butanol and water is added potassium carbonate (3.0 equiv), potassium ferricyanide (3.0 equiv), and (DHQ)₂AQN (0.005 equiv).

  • The reaction mixture is cooled to 0 °C, and potassium osmate dihydrate (0.0025 equiv) is added.

  • After stirring for 10 minutes, methanesulfonamide (0.5 equiv) is added.

  • The reaction is stirred at 0 °C for approximately 5 days. Additional potassium ferricyanide (3.0 equiv) can be added in portions over the course of the reaction to ensure complete conversion.

  • Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per 100 mL of reaction volume) and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x volume).

  • The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from dichloromethane-hexanes to yield enantiomerically pure p-phenylbenzyl (2R,3S)-dihydroxybutyrate.

Visualizing the Workflow and Decision-Making Process

To better understand the experimental process and the factors influencing the choice of synthesis method, the following diagrams are provided.

Sharpless_AD_Workflow start Start reagents Combine p-Phenylbenzyl Crotonate, t-BuOH/H₂O, K₂CO₃, K₃[Fe(CN)₆], and (DHQ)₂AQN start->reagents cooling Cool to 0 °C reagents->cooling add_osmate Add K₂OsO₄·2H₂O cooling->add_osmate add_msm Add Methanesulfonamide add_osmate->add_msm reaction Stir at 0 °C for ~5 days (Add more K₃[Fe(CN)₆] as needed) add_msm->reaction quench Quench with Na₂SO₃ reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash_dry Wash with Brine and Dry extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate recrystallize Recrystallize from Dichloromethane-Hexanes concentrate->recrystallize product Pure syn-2,3-Dihydroxybutyrate recrystallize->product Synthesis_Decision_Flowchart start Start: Need Dihydroxybutyrate high_ee High Enantiomeric Purity (>95% ee) a Primary Requirement? start->high_ee isomer Specific Isomer Required (*syn*-2,3-dihydroxybutyrate)? high_ee->isomer Yes consider_alt Consider Alternative Chemical or Biocatalytic Methods high_ee->consider_alt No scale Scale of Synthesis? sharpless Sharpless Asymmetric Dihydroxylation scale->sharpless Lab to Medium Scale biological Biological Synthesis Route (e.g., Microbial Fermentation) scale->biological Large Scale (Potentially) isomer->scale Yes isomer->biological No

References

A Researcher's Guide to Confirming the Absolute Configuration of 2,3-Dihydroxybutanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of the absolute configuration of chiral molecules like 2,3-dihydroxybutanoic acid is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comparative overview of key experimental techniques for this purpose, supported by available experimental data and detailed protocols.

2,3-Dihydroxybutanoic acid possesses two chiral centers, giving rise to four stereoisomers: a pair of enantiomers designated as erythro ((2R,3R) and (2S,3S)) and another pair of enantiomers designated as threo ((2R,3S) and (2S,3R)). The erythro and threo pairs are diastereomers of each other. Distinguishing between these stereoisomers requires precise analytical methods that can probe their three-dimensional structures.

Comparative Analysis of Stereoisomers

The primary methods for determining the absolute configuration of 2,3-dihydroxybutanoic acid stereoisomers are chiroptical techniques, namely polarimetry and optical rotatory dispersion (ORD). Nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents offers an alternative and powerful approach.

Chiroptical Methods: Polarimetry and Optical Rotatory Dispersion (ORD)

Polarimetry measures the rotation of plane-polarized light by a chiral compound, a fundamental property for distinguishing enantiomers. The specific rotation ([α]) is a characteristic value for a given enantiomer under specific conditions. Optical Rotatory Dispersion (ORD) provides more detailed information by measuring the change in optical rotation as a function of the wavelength of light. The shape of the ORD curve and the presence of Cotton effects (peaks and troughs in regions of light absorption) are directly related to the absolute configuration of the molecule.

Table 1: Comparison of Chiroptical Properties of 2,3-Dihydroxybutanoic Acid Stereoisomers

StereoisomerAbsolute ConfigurationSpecific Rotation ([α]D)Optical Rotatory Dispersion (ORD)
(-)-erythro(2R,3R)-9.5° (c=1.0, H2O)[1]Negative Cotton effect with a trough at 221 nm.[1]
(+)-erythro(2S,3S)+9.5° (c=1.0, H2O) (inferred)Positive Cotton effect with a peak at 221 nm (inferred).
(-)-threo(2S,3R)-17.75° (c not specified)[1]Positive Cotton effect with a peak at 221 nm.[1]
(+)-threo(2R,3S)+17.75° (c not specified) (inferred)Negative Cotton effect with a trough at 221 nm (inferred).

Note: Data for the (+)-erythro and (+)-threo isomers are inferred based on the principle that enantiomers have equal and opposite specific rotations and mirror-image ORD curves.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be used to distinguish between enantiomers. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different chemical shifts in the NMR spectrum for corresponding protons or carbons. This chemical shift difference (Δδ) can be used to determine the enantiomeric ratio and, by comparison with known standards, the absolute configuration.

Table 2: Conceptual Comparison of NMR with Chiral Solvating Agents for 2,3-Dihydroxybutanoic Acid Enantiomers

Stereoisomer PairChiral Solvating Agent (Example)Expected Observation
(2R,3R) / (2S,3S)(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanolSeparate signals for corresponding protons (e.g., C2-H, C3-H, CH3) of the two enantiomers, allowing for quantification.
(2R,3S) / (2S,3R)(S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanolDistinct sets of separated signals for the threo enantiomers, different from those of the erythro pair.

Experimental Protocols

Protocol 1: Determination of Specific Rotation by Polarimetry

Objective: To measure the specific rotation of a stereoisomer of 2,3-dihydroxybutanoic acid.

Materials:

  • Polarimeter (Sodium D-line, 589 nm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Sample of purified 2,3-dihydroxybutanoic acid stereoisomer

  • Solvent (e.g., water)

  • Polarimeter cell (e.g., 1 dm)

Procedure:

  • Sample Preparation: Accurately weigh a known mass of the purified 2,3-dihydroxybutanoic acid stereoisomer (e.g., 100 mg). Dissolve the sample in the chosen solvent in a volumetric flask to a known volume (e.g., 10.0 mL) to obtain a precise concentration (c) in g/mL.

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (the pure solvent).

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and measure the observed optical rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

Protocol 2: Determination of Absolute Configuration by Optical Rotatory Dispersion (ORD)

Objective: To record the ORD spectrum of a stereoisomer of 2,3-dihydroxybutanoic acid and determine its absolute configuration based on the Cotton effect.

Materials:

  • Spectropolarimeter with ORD capabilities

  • UV-transparent cuvettes (e.g., 1 cm path length)

  • Sample of purified 2,3-dihydroxybutanoic acid stereoisomer

  • Solvent (e.g., water)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified stereoisomer in the chosen solvent. The concentration should be optimized to give a good signal-to-noise ratio without causing excessive absorption in the wavelength range of interest (typically 200-400 nm).

  • Instrument Setup: Set up the spectropolarimeter for ORD measurement according to the manufacturer's instructions.

  • Data Acquisition: Record the optical rotation of the sample solution over the desired wavelength range (e.g., from 400 nm down to 200 nm).

  • Data Analysis: Plot the specific rotation as a function of wavelength. Identify the presence and sign of any Cotton effects. A positive Cotton effect (peak at longer wavelength, trough at shorter wavelength) or a negative Cotton effect (trough at longer wavelength, peak at shorter wavelength) in the region of the carboxyl group's n→π* transition (~220 nm) can be correlated to the absolute configuration by comparison with known compounds or established rules.

Protocol 3: Enantiomeric Discrimination by NMR Spectroscopy using a Chiral Solvating Agent

Objective: To resolve the NMR signals of the enantiomers of 2,3-dihydroxybutanoic acid using a chiral solvating agent.

Materials:

  • High-resolution NMR spectrometer

  • NMR tubes

  • Racemic or enantiomerically enriched sample of 2,3-dihydroxybutanoic acid

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol

  • Deuterated solvent (e.g., CDCl3 or C6D6)

Procedure:

  • Sample Preparation: Prepare a solution of the 2,3-dihydroxybutanoic acid sample in the deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

  • Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Spectrum Acquisition: Acquire another ¹H NMR spectrum of the mixture.

  • Data Analysis: Compare the spectrum with the reference. Look for the splitting of signals corresponding to the protons of 2,3-dihydroxybutanoic acid. The degree of separation of these signals (Δδ) indicates the effectiveness of the chiral discrimination. By comparing the integration of the separated signals, the enantiomeric ratio can be determined.

Visualizing Stereochemical Relationships and Experimental Workflow

To clarify the relationships between the stereoisomers and the workflow for their analysis, the following diagrams are provided.

stereoisomers cluster_erythro erythro Pair cluster_threo threo Pair 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers 2S,3R 2S,3R 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: Stereochemical relationships of 2,3-dihydroxybutanoic acid isomers.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Chiral Analysis cluster_confirmation Configuration Assignment Start Start with 2,3-dihydroxybutanoic acid sample Purify Purify Stereoisomer Start->Purify Polarimetry Polarimetry Purify->Polarimetry ORD ORD Purify->ORD NMR_CSA NMR with CSA Purify->NMR_CSA Specific_Rotation Determine Specific Rotation Polarimetry->Specific_Rotation Cotton_Effect Analyze Cotton Effect ORD->Cotton_Effect Chemical_Shift Measure Chemical Shift Differences NMR_CSA->Chemical_Shift Absolute_Config Absolute Configuration Confirmed Specific_Rotation->Absolute_Config Cotton_Effect->Absolute_Config Chemical_Shift->Absolute_Config

Caption: Experimental workflow for absolute configuration determination.

References

Comparative metabolomic profiling of patients with and without elevated 2,3-dihydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comparative metabolomic analysis highlights the potential of 2,3-dihydroxybutanoic acid as a key biomarker in patients with specific genetic mutations, distinguishing them from individuals with normal levels. This guide provides an objective comparison of the metabolomic profiles, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

A recent study focusing on patients with Acute Myeloid Leukemia (AML) has shed light on the significance of elevated (2R,3S)-dihydroxybutanoic acid (2,3-DHBA). The research indicates that this metabolite is significantly increased in patients harboring mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes compared to those with the normal (wild-type) versions of these genes.[1][2] This finding suggests that 2,3-DHBA could serve as a valuable biomarker for identifying individuals with these specific mutations.[1][3]

The study observed that the production of 2,3-DHBA in patients with mutated IDH1 and IDH2 is strongly correlated with the levels of another well-known oncometabolite, (2R)-hydroxyglutarate (2R-HG).[1][2] Interestingly, Receiver Operating Characteristic (ROC) analysis demonstrated that 2,3-DHBA was a more effective biomarker for detecting IDH mutations than 2R-HG itself.[1]

Comparative Analysis of Plasma Metabolites

The metabolomic profiling of AML patients revealed distinct differences in plasma metabolite concentrations between those with wild-type IDH1/2 and those with IDH1R132 and IDH2R140 mutations. The following table summarizes the key quantitative findings for 2,3-DHBA and the related oncometabolite 2R-HG.

MetabolitePatient GroupMean Plasma Concentration (µM) ± SEMStatistical Significance (p-value)
(2R,3S)-dihydroxybutanoic acid (2,3-DHBA) Wild-Type IDH1/20.53 ± 0.05< 0.0001 (compared to both mutant groups)
IDH1R132 Mutant1.89 ± 0.38
IDH2R140 Mutant2.58 ± 0.52
(2R)-hydroxyglutarate (2R-HG) Wild-Type IDH1/21.18 ± 0.17< 0.0001 (compared to both mutant groups)
IDH1R132 Mutant14.8 ± 3.8
IDH2R140 Mutant33.9 ± 9.1

Data extracted from a study on Acute Myeloid Leukemia patients.[1][2]

Experimental Protocols

The comparative metabolomic profiling was conducted using gas chromatography-mass spectrometry (GC-MS). Below is a detailed methodology for the key experiments.

1. Sample Preparation and Metabolite Extraction:

  • Patient Cohort: The study included 51 AML patients, of whom 29 had wild-type IDH1/2, 9 had IDH1R132 mutations, 12 had IDH2R140 mutations, and one had an IDH2R172 mutation.[2]

  • Plasma Collection: Blood samples were collected from patients, and plasma was separated for metabolomic analysis.

  • Extraction: A detailed protein precipitation and metabolite extraction procedure was performed on the plasma samples to isolate small molecule metabolites for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer was used for the separation and detection of metabolites.

  • Derivatization: Prior to analysis, the extracted metabolites were subjected to a two-step derivatization process to make them volatile for GC analysis. This typically involves oximation followed by silylation.

  • Chromatographic Separation: The derivatized metabolites were separated on a capillary column within the gas chromatograph based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry Detection: As the separated compounds eluted from the GC column, they were ionized and fragmented in the mass spectrometer. The resulting mass spectra, which provide a unique fragmentation pattern for each compound, were used for identification and quantification.

3. Data Analysis:

  • Metabolite Identification: Metabolites were identified by comparing their retention times and mass spectra to a reference library of known compounds.

  • Statistical Analysis: A two-tailed Mann-Whitney test was employed to compare the median values of metabolite concentrations between the different patient groups. The Bonferroni correction was used to adjust for multiple comparisons, with a p-value of less than 0.05 considered statistically significant.[1] Spearman rank correlation was used to assess the relationships between different metabolites.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative metabolomic analysis.

cluster_0 Patient Cohort cluster_1 Sample Processing cluster_2 Metabolomic Analysis cluster_3 Data Interpretation AML Patients (n=51) AML Patients (n=51) Blood Collection Blood Collection AML Patients (n=51)->Blood Collection Plasma Separation Plasma Separation Blood Collection->Plasma Separation Metabolite Extraction Metabolite Extraction Plasma Separation->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Metabolite Identification Metabolite Identification GC-MS Analysis->Metabolite Identification Statistical Analysis Statistical Analysis Metabolite Identification->Statistical Analysis Biomarker Discovery Biomarker Discovery Statistical Analysis->Biomarker Discovery

Caption: Workflow for Comparative Metabolomic Profiling.

Proposed Metabolic Pathway

The production of 2,3-DHBA is thought to be linked to the metabolism of the amino acid threonine. The diagram below illustrates the proposed metabolic pathway leading to the formation of both 2,3-DHBA and the oncometabolite 2R-HG in cells with mutated IDH1/2.

Threonine Threonine alpha-Ketobutyrate alpha-Ketobutyrate Threonine->alpha-Ketobutyrate Threonine Dehydrogenase (3S)-hydroxy-2-oxobutanoic acid (3S)-hydroxy-2-oxobutanoic acid alpha-Ketobutyrate->(3S)-hydroxy-2-oxobutanoic acid Hydroxylation 2,3-DHBA 2,3-DHBA (3S)-hydroxy-2-oxobutanoic acid->2,3-DHBA Mutant IDH1/2 Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1/2 2R-HG 2R-HG alpha-Ketoglutarate->2R-HG Mutant IDH1/2 Mutant IDH1/2 Mutant IDH1/2

Caption: Proposed Metabolic Pathway for 2,3-DHBA Formation.

References

Evaluating the Diagnostic Potential of 2,3-Dihydroxybutyrate for ECHS1 Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 2,3-dihydroxybutyrate as a diagnostic marker for Short-Chain Enoyl-CoA Hydratase (ECHS1) deficiency, a rare and severe mitochondrial disorder. By objectively comparing its performance with alternative biomarkers and providing detailed experimental data and protocols, this document aims to equip researchers and clinicians with the necessary information to make informed decisions in their diagnostic and therapeutic endeavors.

Introduction to ECHS1 Deficiency

ECHS1 deficiency is an autosomal recessive inborn error of metabolism that primarily affects the mitochondrial catabolism of valine and, to a lesser extent, fatty acid β-oxidation.[1][2][3] The enzymatic block leads to the accumulation of toxic metabolites, resulting in a heterogeneous clinical presentation that often includes severe neurological impairment, developmental regression, and Leigh-like syndrome.[1][4][5] Given the clinical variability and severity of the disorder, a prompt and accurate diagnosis is crucial for patient management and the development of potential therapeutic strategies.

The Role of 2,3-Dihydroxybutyrate as a Diagnostic Biomarker

Urinary 2,3-dihydroxybutyrate, particularly the erythro isomer, has been identified as a characteristic biochemical marker for ECHS1 deficiency.[6] Its elevation is a direct consequence of the metabolic block in the valine catabolism pathway. However, its diagnostic utility is nuanced and requires careful consideration of its limitations.

Diagnostic Performance and Limitations

While elevated 2,3-dihydroxybutyrate is a strong indicator for ECHS1 deficiency, it is not entirely specific. Increased levels of this metabolite can also be observed in other metabolic disorders, most notably 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency, which affects a downstream step in the same metabolic pathway.[7] Furthermore, some studies have reported that 2,3-dihydroxybutyrate levels may be normal or only mildly elevated in individuals with a less severe or intermediate ECHS1 deficiency phenotype, highlighting a potential lack of sensitivity in milder cases.[8][9]

Comparison with Other Diagnostic Markers

A definitive diagnosis of ECHS1 deficiency relies on the identification of biallelic pathogenic variants in the ECHS1 gene.[10][11] In addition to 2,3-dihydroxybutyrate, other urinary metabolites have emerged as more specific and reliable biomarkers. These include:

  • S-(2-carboxypropyl)cysteine (SCPC)

  • S-(2-carboxypropyl)cysteamine (SCPCA)

  • N-acetyl-S-(2-carboxypropyl)cysteine (NAC-SCPC)

These metabolites are conjugates of the highly reactive and toxic intermediate, methacrylyl-CoA, which accumulates due to the ECHS1 enzyme defect.[4][5] Their presence in urine is considered a more direct and specific indicator of a block in this pathway.

Data Presentation: Comparison of Diagnostic Markers

The following table summarizes the key characteristics of the primary biochemical markers used in the diagnosis of ECHS1 deficiency.

BiomarkerMatrixTypical Findings in ECHS1 DeficiencySpecificitySensitivityNotes
2,3-Dihydroxybutyrate (erythro isomer) UrineSignificantly elevatedModerateModerate to HighAlso elevated in HIBCH deficiency and other metabolic disorders. May be normal in milder phenotypes.[6][7][8]
S-(2-carboxypropyl)cysteine (SCPC) UrineSignificantly elevatedHighHighConsidered a more specific marker for ECHS1 and HIBCH deficiencies.[5]
S-(2-carboxypropyl)cysteamine (SCPCA) UrineSignificantly elevatedHighHighAnother specific conjugate of methacrylyl-CoA.[5]
N-acetyl-S-(2-carboxypropyl)cysteine (NAC-SCPC) UrineSignificantly elevatedHighHighA key diagnostic marker, particularly in milder cases.[9]
Lactate Plasma, CSFOften elevatedLowVariableA general marker of mitochondrial dysfunction, not specific to ECHS1 deficiency.[10]

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is essential for a reliable diagnosis. The following sections outline the methodologies for key experiments.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for 2,3-Dihydroxybutyrate

This method is commonly used for the quantitative analysis of 2,3-dihydroxybutyrate in urine.

Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • To a 1-2 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled version of a related organic acid).

  • Acidify the urine to a pH < 2 with hydrochloric acid.

  • Extract the organic acids using an organic solvent such as ethyl acetate.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatize the dried residue to increase volatility for GC-MS analysis. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject the derivatized sample in splitless mode.

  • Temperature Program: An appropriate temperature gradient is used to separate the various organic acids.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of 2,3-dihydroxybutyrate and the internal standard.

Analysis of Thiol Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is employed for the sensitive and specific quantification of SCPC, SCPCA, and NAC-SCPC.

Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • To a small aliquot of urine (e.g., 100 µL), add an internal standard (stable isotope-labeled analogs of the target analytes).

  • Perform a protein precipitation step using a solvent like acetonitrile.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Dilute the supernatant with an appropriate mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatograph: Utilize a reversed-phase column (e.g., C18) to separate the analytes. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in electrospray ionization (ESI) positive or negative mode. The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for high selectivity and sensitivity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the biochemical and diagnostic pathways, the following diagrams have been generated using the DOT language.

Valine_Catabolism_Pathway cluster_biomarkers Biomarkers Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Three_Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Three_Hydroxyisobutyryl_CoA Hydration Two_Three_DHB 2,3-Dihydroxybutyrate Methacrylyl_CoA->Two_Three_DHB Leads to increased Thiol_Adducts Thiol Adducts (SCPC, SCPCA, etc.) Methacrylyl_CoA->Thiol_Adducts Accumulates in ECHS1 Deficiency Three_Hydroxyisobutyrate 3-Hydroxyisobutyrate Three_Hydroxyisobutyryl_CoA->Three_Hydroxyisobutyrate Hydrolysis ECHS1 ECHS1 (Short-chain enoyl-CoA hydratase) Methylmalonate_Semialdehyde Methylmalonate Semialdehyde Three_Hydroxyisobutyrate->Methylmalonate_Semialdehyde HIBCH HIBCH (3-hydroxyisobutyryl-CoA hydrolase) Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA ECHS1->Methacrylyl_CoA ECHS1->Three_Hydroxyisobutyryl_CoA HIBCH->Three_Hydroxyisobutyryl_CoA

Caption: Valine Catabolism Pathway and the Impact of ECHS1 Deficiency.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion of ECHS1 Deficiency (e.g., Leigh-like syndrome, developmental regression) Urine_Organic_Acids Urine Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_Organic_Acids Urine_Thiol_Adducts Urine Thiol Adduct Analysis (LC-MS/MS) Clinical_Suspicion->Urine_Thiol_Adducts Elevated_23DHB Elevated 2,3-Dihydroxybutyrate? Urine_Organic_Acids->Elevated_23DHB Elevated_Thiol_Adducts Elevated SCPC, SCPCA, NAC-SCPC? Urine_Thiol_Adducts->Elevated_Thiol_Adducts Genetic_Testing ECHS1 Gene Sequencing Diagnosis_Confirmed ECHS1 Deficiency Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed Biallelic pathogenic variants found Elevated_23DHB->Urine_Thiol_Adducts No/Equivocal Elevated_23DHB->Genetic_Testing Yes Elevated_Thiol_Adducts->Genetic_Testing Yes

Caption: Proposed Diagnostic Workflow for ECHS1 Deficiency.

Conclusion

References

Safety Operating Guide

Proper Disposal of (2R,3S)-2,3-dihydroxybutyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers and Scientists

This document provides detailed procedural guidance for the safe and compliant disposal of (2R,3S)-2,3-dihydroxybutyric acid, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

While this compound is not classified as a hazardous substance according to available safety data, it is imperative to handle all laboratory chemicals with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. In case of contact, follow these first-aid measures:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • Skin Contact: Wash with plenty of soap and water.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[1]

Disposal Protocol

The proper disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline for its disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. If it is mixed with hazardous substances, it must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials. As an organic acid, it should be segregated from bases, oxidizing agents, and reactive metals.[3]

Step 2: Containerization

  • Select Appropriate Containers: Use clearly labeled, leak-proof containers made of a material compatible with acids, such as glass or high-density polyethylene.[4] Avoid using metal containers.[4]

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound".

  • Filling: Do not overfill containers. Leave at least 10% headspace to allow for expansion.[4]

Step 3: Neutralization (for Aqueous Solutions)

For small quantities of dilute aqueous solutions of this compound that are not contaminated with hazardous materials, neutralization may be an option prior to drain disposal. Always check with your institution's Environmental Health and Safety (EHS) office before proceeding with any drain disposal.

  • Dilution: Dilute the acidic solution with a large amount of water (at least a 10:1 ratio of water to acid solution).

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution while stirring.[5] Monitor the pH of the solution.

  • pH Verification: Continue adding the base until the pH is between 6.0 and 8.0.

  • Drain Disposal: If permitted by your institution, the neutralized solution can be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part neutralized solution).[6]

Step 4: Disposal of Solid Waste and Concentrated Solutions

Solid this compound and concentrated solutions should be disposed of through your institution's chemical waste program.

  • Packaging: Ensure the waste is in a properly labeled and sealed container as described in Step 2.

  • Collection: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor. Do not mix solid or liquid chemical waste with general garbage.[3]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC4H8O4[7][8]
Molecular Weight120.10 g/mol [7][8]
Hazard ClassificationNot a hazardous substance or mixture
Storage Temperature2-8°C[7][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: this compound waste generated B Is the waste mixed with hazardous materials? A->B C Treat as hazardous waste. Follow institutional EHS guidelines for hazardous waste disposal. B->C Yes D Is the waste a dilute aqueous solution? B->D No E Solid or Concentrated Solution D->E No H Consult institutional EHS policy for drain disposal. D->H Yes F Package in a labeled, compatible container. E->F G Arrange for chemical waste pickup by EHS. F->G M End G->M I Is drain disposal permitted for neutralized, non-hazardous organic acids? H->I I->F No J Dilute with water (10:1). I->J Yes K Neutralize with a weak base to pH 6-8. J->K L Flush down the sanitary sewer with copious amounts of water. K->L L->M

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (2R,3S)-2,3-dihydroxybutyric acid

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling (2R,3S)-2,3-dihydroxybutyric acid, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification/Standard
Eye Protection Safety goggles or glasses with side shieldsEN 166 (EU) or ANSI Z87.1 (US) compliant
Hand Protection Chemical-resistant glovesEN 374 compliant. Material suitability should be confirmed with the glove manufacturer.
Skin and Body Laboratory coat, long-sleeved clothingN/A
Respiratory Not generally required under normal use with adequate ventilation. If dusts are generated, use a particulate respirator.NIOSH (US) or EN 143 (EU) approved respirator (e.g., N95 or P2)

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[1][2]

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[1][3] Do not eat, drink, or smoke in the laboratory.[1]

  • Spill Management: In case of a spill, avoid generating dust.[3] Clean up spills immediately using appropriate absorbent materials and dispose of the waste in a designated, sealed container.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination and absorption of moisture.

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

All waste materials should be handled as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Use clearly labeled, sealed containers for the disposal of this compound and any contaminated materials.

  • Disposal Route: Dispose of the chemical waste through a licensed and approved waste disposal company.[1][3] Do not dispose of it down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare well-ventilated workspace (e.g., fume hood) prep_ppe->prep_setup prep_sds Review Safety Data Sheet (or equivalent safety information) prep_sds->prep_ppe handle_weigh Weigh the required amount of compound prep_setup->handle_weigh Proceed to handling handle_dissolve Prepare solution or conduct experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate work surfaces and equipment handle_dissolve->cleanup_decontaminate After experiment cleanup_waste Segregate and label waste for disposal cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.